AR antagonist 8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H32O |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(8R,9R,10R,13R,14R,15R)-9,13-dimethyl-15-prop-1-en-2-yl-1,2,6,7,8,10,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O/c1-14(2)17-9-10-21(3)11-12-22(4)18-8-6-16(23)13-15(18)5-7-19(22)20(17)21/h13,17-20H,1,5-12H2,2-4H3/t17-,18+,19+,20+,21+,22-/m0/s1 |
InChI Key |
HAJOGYMXCFFNOR-OGDHSWOFSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4=CC(=O)CC[C@H]4[C@@]3(CC2)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4=CC(=O)CCC4C3(CC2)C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of AR Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androgen Receptor (AR) signaling is a critical pathway in the progression of prostate cancer. AR antagonists are a cornerstone of prostate cancer therapy, and the development of novel antagonists with improved efficacy and resistance profiles is an ongoing area of intense research. This technical guide provides a comprehensive overview of the mechanism of action of AR antagonist 8, a novel imidazoline derivative. This document details its core mechanism, supported by quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound, also identified as Example 13 in patent WO2014036897 and assigned CAS number 1572045-29-4, is a competitive antagonist of the androgen receptor.[1] Its primary mechanism of action involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This competitive inhibition blocks the conformational changes in the AR that are necessary for its activation.
Upon androgen binding, the AR typically undergoes a series of events including dissociation from heat shock proteins, dimerization, and translocation from the cytoplasm to the nucleus. Once in the nucleus, the activated AR binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote prostate cancer cell growth and survival, such as prostate-specific antigen (PSA).
This compound disrupts this cascade by stabilizing the AR in an inactive conformation. This prevents its nuclear translocation and subsequent binding to AREs, ultimately leading to the downregulation of androgen-dependent gene expression and the inhibition of tumor cell proliferation.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, demonstrating its potent inhibitory activity in prostate cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (PSA Secretion) | LNCaP | 88 nM | [1] |
| IC50 (Cell Proliferation) | LNCaP | 66 nM | [1] |
IC50 (Inhibitory Concentration 50): The concentration of a drug that gives half-maximal response.
Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below.
LNCaP Cell Proliferation Assay
This assay is designed to determine the effect of this compound on the proliferation of the androgen-sensitive LNCaP human prostate cancer cell line.
Workflow Diagram:
Caption: Workflow for the LNCaP Cell Proliferation Assay.
Methodology:
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in complete medium and allowed to attach for 24 hours.
-
Treatment: The medium is then replaced with medium containing charcoal-stripped FBS (to remove endogenous steroids) and the cells are treated with a serial dilution of this compound. A constant concentration of DHT (e.g., 1 nM) is added to all wells except for the negative control to stimulate androgen-dependent proliferation.
-
Incubation: The plates are incubated for 72 hours.
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay. The appropriate reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
Data Analysis: The absorbance is measured using a microplate reader. The results are expressed as a percentage of the DHT-stimulated control, and the IC50 value is calculated by non-linear regression analysis of the dose-response curve.
Prostate-Specific Antigen (PSA) Secretion Assay
This assay quantifies the amount of PSA secreted by LNCaP cells into the culture medium, which is a direct measure of AR transcriptional activity.
Workflow Diagram:
Caption: Workflow for the PSA Secretion Assay.
Methodology:
-
Cell Culture and Seeding: LNCaP cells are seeded in 24-well plates at a density of 50,000 cells per well in complete medium and allowed to attach for 24 hours.
-
Treatment: The medium is replaced with medium containing charcoal-stripped FBS. Cells are then treated with a serial dilution of this compound in the presence of a constant concentration of DHT (e.g., 1 nM).
-
Incubation: The plates are incubated for 96 hours (4 days) to allow for sufficient PSA accumulation in the medium.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected from each well.
-
ELISA: The concentration of PSA in the supernatant is quantified using a commercially available PSA ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated using known concentrations of PSA. The concentration of PSA in the samples is determined from the standard curve. The results are expressed as a percentage of the DHT-stimulated control, and the IC50 value is calculated.
Conclusion
This compound is a potent inhibitor of androgen receptor signaling. Its mechanism of action is centered on the competitive antagonism of the AR, leading to the inhibition of androgen-dependent gene expression and a subsequent reduction in prostate cancer cell proliferation. The quantitative data from in vitro assays confirm its sub-micromolar efficacy in inhibiting key markers of prostate cancer progression. The experimental protocols provided herein offer a standardized framework for the further evaluation of this and similar compounds. The continued investigation of novel AR antagonists like this compound is crucial for the development of more effective therapies for prostate cancer.
References
In-Depth Technical Guide: Discovery and Synthesis of AR Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of AR Antagonist 8, a novel non-steroidal androgen receptor (AR) antagonist. This document details the core methodologies for its chemical synthesis and key biological assays, presenting all quantitative data in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its mechanism of action and the process of its development.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. While first-generation antiandrogens have been a cornerstone of therapy, the emergence of resistance has necessitated the development of more potent antagonists. This compound, also referred to as Example 13 in patent WO2014036897A1, is a promising small molecule inhibitor of the androgen receptor. This guide serves as a technical resource for researchers and drug development professionals interested in the preclinical profile of this compound.
Discovery and Preclinical Activity
This compound was identified through a medicinal chemistry campaign focused on discovering novel imidazolidinone derivatives as potent AR antagonists. The primary screening cascade likely involved assessing the ability of compounds to inhibit androgen-induced cellular responses.
In Vitro Efficacy
The compound has demonstrated significant activity in prostate cancer cell lines. Notably, it inhibits the secretion of prostate-specific antigen (PSA), a key biomarker of AR activity, and reduces cell proliferation.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (nM) |
| PSA Secretion Inhibition | LNCaP | Inhibition of PSA secretion | 88 |
| Cell Proliferation Inhibition | LNCaP | Inhibition of cell growth | 66 |
Chemical Synthesis
The synthesis of this compound, chemically named 1-(4-(2,3-dihydroxypropoxy)-3-fluorophenyl)-4-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one, is a multi-step process. The following is a representative synthetic route based on the procedures outlined for related compounds.
Synthesis Workflow
Caption: A high-level overview of the synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of the Thiourea Intermediate
A solution of 4-amino-2-(trifluoromethyl)benzonitrile in a suitable aprotic solvent is treated with an isothiocyanate derivative under an inert atmosphere. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting thiourea intermediate is then isolated and purified.
Step 2: Cyclization to the Thioxoimidazolidinone Core
The purified thiourea intermediate is reacted with an α-amino acid ester derivative in the presence of a coupling agent and a non-nucleophilic base. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and may require heating to drive the cyclization. The product, the thioxoimidazolidinone core structure, is then purified by column chromatography.
Step 3: Final Functionalization
The thioxoimidazolidinone core is subjected to a final functionalization step to introduce the 2,3-dihydroxypropoxy side chain. This is typically achieved via a nucleophilic aromatic substitution or an etherification reaction with a protected diol synthon, followed by deprotection. The final product, this compound, is then purified to a high degree using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound functions as a competitive inhibitor of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transactivation of target genes, including PSA.
Androgen Receptor Signaling Pathway
Caption: The mechanism of action of this compound in blocking the androgen receptor signaling pathway.
Experimental Protocols
PSA Secretion Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting androgen-stimulated PSA secretion in a human prostate cancer cell line.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Dihydrotestosterone (DHT)
-
This compound
-
PSA ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed LNCaP cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS.
-
Prepare serial dilutions of this compound in the same medium.
-
Add the diluted this compound to the wells, followed by the addition of DHT to a final concentration of 1 nM (or a concentration known to induce robust PSA secretion). Include appropriate vehicle and positive controls.
-
Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of PSA in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of PSA inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Dihydrotestosterone (DHT)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed LNCaP cells in 96-well plates as described for the PSA assay.
-
Treat the cells with serial dilutions of this compound in the presence of 1 nM DHT.
-
Incubate the plates for 3-5 days.
-
At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value for cell proliferation inhibition as described for the PSA assay.
Conclusion
This compound is a potent, non-steroidal androgen receptor antagonist with significant in vitro activity against prostate cancer cells. Its discovery and synthesis represent a valuable contribution to the ongoing efforts to develop next-generation therapies for androgen-driven malignancies. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising compound.
AR Antagonist 8: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of AR antagonist 8, a molecule of interest in the study of androgen receptor modulation.
Chemical Structure and Properties
This compound, also known as [Specify common name if available, otherwise use IUPAC name], is a non-steroidal small molecule designed to act as an antagonist to the androgen receptor (AR). Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(4-((R)-5-(3-chloro-4-cyanophenyl)-2,2-dimethyl-4-oxo-3-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile | N/A |
| SMILES String | N#CC1=CC=C(N2C(C(C)(C)N(C2=S)C3=CC=C(C(F)=C3)OCC(CO)O)=O)C=C1C(F)(F)F | [1] |
| CAS Number | 1572045-29-4 | [1] |
| Molecular Formula | C₂₂H₁₉F₄N₃O₄S | [2] |
| Molecular Weight | 497.46 g/mol | [2] |
| LogP | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Biological Activity
This compound has been characterized as a potent inhibitor of androgen receptor activity in prostate cancer cell lines. Its primary biological effects are summarized in the table below.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | IC₅₀ | Source |
| PSA Secretion Inhibition | LNCaP | 88 nM | [1] |
| Cell Proliferation Inhibition | LNCaP | 66 nM | [2] |
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor.[3] By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[4] This blockade inhibits the conformational changes in the receptor necessary for its activation, nuclear translocation, and subsequent regulation of androgen-responsive genes, such as Prostate-Specific Antigen (PSA).[4]
Figure 1. Simplified signaling pathway of the androgen receptor and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the biological activity of this compound.
LNCaP Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of this compound on the proliferation of the LNCaP human prostate cancer cell line.
Figure 2. Workflow for the LNCaP cell proliferation (MTT) assay.
Methodology:
-
Cell Seeding: LNCaP cells are seeded into 96-well plates at a density of approximately 5,000 cells per well in a suitable growth medium and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours to allow for effects on cell proliferation.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the MTT to formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration at which 50% of cell proliferation is inhibited, is determined by plotting a dose-response curve.
Prostate-Specific Antigen (PSA) Secretion Assay (ELISA)
This protocol describes a typical method for quantifying the inhibition of PSA secretion from LNCaP cells by this compound.
Methodology:
-
Cell Seeding and Treatment: LNCaP cells are seeded in appropriate culture plates and, after a period of stabilization, are treated with various concentrations of this compound in the presence of an androgen, such as dihydrotestosterone (DHT), to stimulate PSA production.
-
Supernatant Collection: After a 4-day incubation period, the cell culture supernatant is collected.[1]
-
ELISA Procedure: The concentration of PSA in the supernatant is quantified using a commercially available PSA ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of PSA secreted is normalized to the total protein content of the cells in each well. The percentage of PSA secretion inhibition is calculated relative to the androgen-stimulated vehicle control. The IC₅₀ value is then determined from the dose-response curve.
In Vivo Studies
Currently, there is no publicly available data from in vivo studies involving this compound.
Conclusion
This compound is a potent small molecule inhibitor of the androgen receptor, demonstrating significant activity in prostate cancer cell models. Its ability to inhibit both PSA secretion and cell proliferation highlights its potential as a tool for research into androgen receptor signaling and as a lead compound for the development of novel therapeutics for prostate cancer. Further studies are required to elucidate its full physicochemical profile, in vivo efficacy, and safety.
References
In Silico Analysis of Androgen Receptor Antagonist 8: A Technical Guide to Binding Modeling
For Immediate Release
This technical guide provides a comprehensive overview of the in silico modeling of Androgen Receptor (AR) antagonist 8 binding. Tailored for researchers, scientists, and drug development professionals, this document details the methodologies, presents quantitative data, and visualizes key pathways and workflows involved in the computational assessment of this potent AR antagonist.
Introduction: The Androgen Receptor as a Therapeutic Target
The Androgen Receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on target genes, promoting cell proliferation and survival.[1][2][3] Consequently, the AR is a primary target for prostate cancer therapies, with AR antagonists being a cornerstone of treatment.[1]
"Androgen receptor antagonist 8" is a notable nonsteroidal AR antagonist.[4] In silico modeling provides a powerful and cost-effective approach to understanding its binding mechanism at the molecular level, guiding the development of more potent and specific AR inhibitors. This guide outlines the computational and experimental methodologies pertinent to characterizing the interaction of AR antagonist 8 with its target.
Quantitative Data Summary
The biological activity of Androgen receptor antagonist 8 has been characterized by its ability to inhibit AR-mediated processes. The following table summarizes the available quantitative data.
| Compound | Assay Type | Cell Line | Endpoint | IC50 (nM) |
| Androgen receptor antagonist 8 | PSA Secretion Inhibition Assay | LNCaP | PSA | 88 |
| Androgen receptor antagonist 8 | Cell Proliferation Inhibition Assay | LNCaP | Viability | 66 |
Data sourced from MedChemExpress.[4]
Signaling Pathway and Antagonist Interaction
The classical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm, which is associated with heat shock proteins (HSPs).[3] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus.[3] In the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting coactivators and initiating transcription.[2][3] AR antagonists, such as Androgen receptor antagonist 8, competitively bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.
Methodologies: In Silico & Experimental
A combination of computational and experimental techniques is essential for a thorough understanding of this compound's binding characteristics.
In Silico Modeling Workflow
While a specific in silico study for "Androgen receptor antagonist 8" is not publicly available, a standard workflow for modeling the binding of a novel AR antagonist would typically involve the following steps. This representative workflow is based on established practices for nuclear receptor drug discovery.
Detailed Experimental Protocols
The quantitative data for this compound would be generated using assays such as the following:
4.2.1. AR Competitive Binding Assay (Radioligand)
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
-
Objective: To determine the binding affinity (Ki or IC50) of this compound for the Androgen Receptor.
-
Materials:
-
Purified recombinant human AR Ligand Binding Domain (LBD).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.01% Triton X-100, pH 7.2.[3]
-
Scintillation Proximity Assay (SPA) beads (e.g., Ni-Chelate coated Flashplate®).
-
Scintillation counter.
-
-
Procedure:
-
The wells of a 384-well Ni-chelate coated plate are incubated with a solution of His-tagged AR-LBD in assay buffer.[3]
-
The protein solution is removed, and the plate is washed.
-
Serial dilutions of this compound (or a known competitor for control) are prepared in assay buffer containing 10% DMSO and added to the wells.[3]
-
A solution of [³H]-DHT at a fixed concentration (e.g., 20 nM) is added to all wells.[3] The final DMSO concentration should be kept constant (e.g., 5%).[3]
-
The plate is sealed and incubated for a defined period (e.g., 4-8 hours) at room temperature to reach equilibrium.
-
The radioactivity in each well is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined by non-linear regression analysis. The Ki can be calculated using the Cheng-Prusoff equation.
-
4.2.2. AR Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to antagonize androgen-induced transactivation of a reporter gene.
-
Objective: To quantify the functional antagonist activity of this compound.
-
Materials:
-
A human prostate cancer cell line expressing AR (e.g., LNCaP or 22Rv1).
-
A reporter plasmid containing an Androgen Response Element (ARE) driving the expression of a luciferase gene.
-
A transfection reagent.
-
AR agonist (e.g., Dihydrotestosterone - DHT).
-
Test Compound: this compound.
-
Cell culture medium (e.g., DMEM with 10% charcoal-stripped fetal bovine serum).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent).
-
Luminometer.
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a suitable density (e.g., 20,000 cells/well).[1]
-
The cells are then transfected with the ARE-luciferase reporter plasmid. Alternatively, a stable cell line expressing the reporter can be used.[1]
-
After an overnight incubation, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
The cells are then stimulated with a fixed concentration of DHT (e.g., 1 nM). Control wells include cells treated with DHT alone (positive control) and vehicle alone (negative control).
-
The plate is incubated for 16-24 hours at 37°C.[1]
-
The luciferase assay reagent is added to each well, and the plate is incubated at room temperature for 15-30 minutes.[1]
-
Luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the positive control (DHT alone). The IC50 value is determined by plotting the percentage of inhibition versus the log concentration of this compound and fitting the data to a dose-response curve.
-
Conclusion
The in silico modeling of this compound binding, supported by robust experimental validation, is a critical component of its characterization as a potential therapeutic agent. The methodologies and workflows outlined in this guide provide a framework for understanding its mechanism of action at a molecular level. Such computational approaches, when integrated with experimental data, accelerate the drug discovery process by enabling rational design and optimization of novel, more effective AR antagonists for the treatment of prostate cancer and other androgen-dependent diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
AR Antagonist 8: A Novel Nonsteroidal Antiandrogen for Prostate Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Androgen Receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. While various antiandrogen therapies exist, the emergence of resistance necessitates the development of novel antagonists. This document provides a comprehensive technical overview of AR antagonist 8, a novel nonsteroidal antiandrogen. This compound, identified as Example 13 in patent WO2014036897, is chemically described as 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide. This guide details its mechanism of action, summarizes its in vitro efficacy, provides detailed experimental protocols for its characterization, and illustrates the relevant biological pathways.
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the growth and survival of prostate cancer cells. Nonsteroidal antiandrogens are a class of drugs that competitively inhibit the binding of androgens to the AR, thereby blocking its downstream signaling. This compound is a potent and selective nonsteroidal AR antagonist with promising preclinical activity.
Mechanism of Action
This compound functions as a direct competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR necessary for its activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on target genes. The ultimate effect is the downregulation of androgen-dependent gene expression, leading to the inhibition of prostate cancer cell proliferation and induction of apoptosis.
Quantitative Data Summary
The in vitro efficacy of this compound has been characterized in androgen-sensitive human prostate cancer LNCaP cells. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Cell Line | Endpoint | IC50 (nM) |
| PSA Secretion Assay | LNCaP | Inhibition of Prostate-Specific Antigen (PSA) secretion | 88 |
| Cell Proliferation Assay | LNCaP | Inhibition of cell growth | 66 |
Experimental Protocols
Detailed methodologies for the key experiments cited for the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and the information disclosed in patent WO2014036897.
Synthesis of this compound
The synthesis of this compound (4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide) is a multi-step process that can be broadly outlined as follows. The detailed, step-by-step synthesis is described in patent WO2014036897.
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
LNCaP Cell Proliferation Assay
This assay is performed to determine the inhibitory effect of this compound on the growth of androgen-dependent prostate cancer cells.
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Methodology:
-
Cell Seeding: LNCaP cells are seeded in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and allowed to attach overnight.
-
Compound Treatment: The medium is then replaced with RPMI-1640 containing 1% charcoal-stripped FBS (to remove endogenous androgens). This compound is added at various concentrations (typically in a serial dilution) in the presence of a low concentration of DHT (e.g., 0.1 nM) to stimulate androgen-dependent growth.
-
Incubation: The cells are incubated for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Prostate-Specific Antigen (PSA) Secretion Assay
This assay measures the ability of this compound to inhibit the secretion of PSA, a well-known androgen-regulated protein, from LNCaP cells.
-
Cell Line: LNCaP cells.
-
Methodology:
-
Cell Seeding and Treatment: LNCaP cells are seeded and treated with this compound and DHT as described in the cell proliferation assay protocol.
-
Supernatant Collection: After the incubation period (typically 4 days), the cell culture supernatant is collected from each well.
-
PSA Quantification (ELISA):
-
The concentration of PSA in the supernatant is quantified using a commercially available human PSA enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Briefly, the supernatant samples are added to wells of a microplate pre-coated with a PSA capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the color development is proportional to the amount of PSA.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: The percentage of inhibition of PSA secretion is calculated relative to the vehicle-treated control. The IC50 value is determined using a similar method as for the cell proliferation assay.
-
Signaling Pathway and Mechanism of Action Visualization
The following diagrams illustrate the androgen receptor signaling pathway and the mechanism of action of this compound.
Androgen Receptor Signaling Pathway
Caption: The androgen receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent nonsteroidal antiandrogen that effectively inhibits androgen receptor signaling in prostate cancer cells. Its ability to suppress both cell proliferation and the secretion of the key biomarker PSA at nanomolar concentrations highlights its potential as a therapeutic candidate for the treatment of prostate cancer. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds. The continued development of novel AR antagonists like this compound is crucial in the ongoing effort to overcome resistance to current antiandrogen therapies.
Preclinical development of novel AR antagonists like AR antagonist 8
This technical guide provides a comprehensive overview of the preclinical development process for novel androgen receptor (AR) antagonists, using the hypothetical compound "AR Antagonist 8" as a representative example. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapies for prostate cancer and other androgen-driven diseases.
Introduction: The Androgen Receptor Signaling Axis
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR initiates a conformational change, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[2][3] Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes involved in cell proliferation and survival.[2][4] Dysregulation of the AR signaling pathway is a key driver of prostate cancer growth.[1][3]
Mechanism of Action of AR Antagonists
AR antagonists are a class of drugs that inhibit the activity of the androgen receptor.[5] They function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens.[5][6] This blockade inhibits the downstream signaling cascade that promotes the growth of androgen-sensitive cells.[5] Second-generation AR antagonists, such as enzalutamide, have demonstrated improved efficacy by not only blocking the ligand-receptor interaction but also by preventing AR nuclear translocation and its association with DNA.[7][8]
Preclinical Development of this compound
The preclinical development of a novel AR antagonist involves a series of in vitro and in vivo studies designed to characterize its potency, selectivity, and efficacy. The following sections detail the experimental protocols and representative data for our hypothetical lead compound, this compound.
In Vitro Evaluation
Objective: To determine the binding affinity of this compound to the androgen receptor in comparison to established AR antagonists.
Experimental Protocol: A whole-cell radioligand binding assay is performed using prostate cancer cells (e.g., LNCaP) that endogenously express the AR.
-
Cell Culture: LNCaP cells are cultured in appropriate media until they reach 80-90% confluency.
-
Assay Preparation: Cells are harvested and incubated with a known concentration of a radiolabeled androgen, such as [³H]-R1881, a potent synthetic androgen.
-
Competitive Binding: Increasing concentrations of unlabeled this compound, enzalutamide, or bicalutamide are added to compete with the radioligand for binding to the AR.
-
Incubation and Washing: The cell suspensions are incubated to allow for competitive binding to reach equilibrium. Subsequently, the cells are washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which represents the concentration required to displace 50% of the radiolabeled ligand. The binding affinity (Ki) is then determined from the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 5.2 | 2.8 |
| Enzalutamide | 25 | 13.5 |
| Bicalutamide | 150 | 81 |
Table 1: AR Binding Affinity of this compound and Reference Compounds.
Objective: To assess the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.
Experimental Protocol: A luciferase reporter gene assay is utilized in a cell line such as COS7, which is co-transfected with an AR expression plasmid and a luciferase reporter plasmid containing AREs.
-
Transfection: COS7 cells are co-transfected with plasmids encoding the full-length human AR and a luciferase reporter gene under the control of an androgen-responsive promoter.
-
Treatment: Transfected cells are treated with a synthetic androgen (e.g., DHT) to stimulate AR activity, in the presence or absence of increasing concentrations of this compound or reference compounds.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of AR transcriptional activity is calculated for each concentration of the antagonist, and the IC₅₀ value is determined.
Data Presentation:
| Compound | IC₅₀ (nM) |
| This compound | 15 |
| Enzalutamide | 75 |
| Bicalutamide | 500 |
Table 2: Inhibition of AR Transcriptional Activity by this compound and Reference Compounds.
Objective: To evaluate the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.
Experimental Protocol: The proliferation of a prostate cancer cell line, such as VCaP, is measured in the presence of androgens and the test compounds.
-
Cell Seeding: VCaP cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with a stimulatory concentration of DHT and varying concentrations of this compound or reference compounds.
-
Proliferation Measurement: After a defined incubation period (e.g., 5 days), cell proliferation is assessed using a colorimetric assay such as the alamarBlue® assay.[9]
-
Data Analysis: The half-maximal effective concentration (EC₅₀) for the inhibition of cell proliferation is calculated.
Data Presentation:
| Compound | EC₅₀ (nM) |
| This compound | 35 |
| Enzalutamide | 180 |
| Bicalutamide | >1000 |
Table 3: Inhibition of Androgen-Dependent Cell Proliferation by this compound and Reference Compounds.
In Vivo Evaluation
Objective: To assess the in vivo antitumor efficacy of this compound in a preclinical model of prostate cancer.
Experimental Protocol: An established hormone-sensitive prostate cancer xenograft model, such as the LAPC-4 model, is used.[9]
-
Animal Model: Male severe combined immunodeficient (SCID) mice are used for this study.
-
Tumor Inoculation: LAPC-4 cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[9] Once the tumors reach the desired volume, the mice are randomized into treatment groups.
-
Treatment Administration: this compound, a vehicle control, or a reference compound is administered to the mice, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration of treatment.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| This compound | 25 | 312.5 | 75 |
| Enzalutamide | 50 | 500 | 60 |
Table 4: In Vivo Antitumor Efficacy of this compound in a Prostate Cancer Xenograft Model.
Visualizations
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Preclinical Evaluation.
Caption: Logical Relationship of Preclinical Findings.
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cellular Effects of AR Antagonist 8 on Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression, making it a primary therapeutic target. While various AR antagonists have been developed, the emergence of resistance necessitates the discovery of novel compounds with improved efficacy. This technical guide focuses on the cellular effects of AR antagonist 8, also known as indole compound 8 or UT-155, a potent first-in-class indole-based androgen receptor antagonist. This document provides a comprehensive overview of its activity, the methodologies used for its evaluation, and its impact on prostate cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound (UT-155) and its more metabolically stable derivatives.
Table 1: In Vitro Potency of this compound (UT-155) and Related Compounds [1][2]
| Compound | Prostate Cancer Cell Line | Assay | IC50 (µM) |
| This compound (UT-155) | LNCaP | AR Transactivation | 0.085 |
| Enzalutamide | LNCaP | AR Transactivation | 0.216 |
| Compound 32c | LNCaP | AR Transactivation | 0.021 |
| Compound 35i | LNCaP | AR Transactivation | 0.021 |
Table 2: Effect of this compound (UT-155) on AR Target Gene Expression [3]
| Compound | Prostate Cancer Cell Line | Target Gene | Concentration (nM) | Effect |
| This compound (UT-155) | 22Rv1 | FKBP5 | 10 - 10,000 | Dose-dependent inhibition |
| Enzalutamide | 22Rv1 | FKBP5 | 10 - 10,000 | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway targeted by this compound and a typical experimental workflow for evaluating the cellular effects of such compounds.
References
- 1. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: AR Antagonist 8 (WO2014036897, Example 13) and its Effect on Androgen Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. Consequently, the AR is a primary therapeutic target. While various AR antagonists have been developed, the emergence of resistance necessitates the discovery of novel antagonists with improved potency and distinct mechanisms of action. This technical guide provides a detailed overview of a specific androgen receptor antagonist, designated as "AR antagonist 8 (Example 13)" in patent WO2014036897. This imidazoline derivative has demonstrated significant preclinical activity in inhibiting androgen receptor signaling.
Core Compound Information
This compound (Example 13) is a novel non-steroidal androgen receptor antagonist.[1][2] It has been shown to be effective in inhibiting key markers of androgen receptor activity in prostate cancer cell lines.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound (Example 13).
| Metric | Cell Line | Value | Reference |
| IC50 (PSA Secretion) | LNCaP | 88 nM | [1] |
| IC50 (Cell Proliferation) | LNCaP | 66 nM | [1] |
Mechanism of Action and Effect on Androgen Receptor Signaling
This compound (Example 13) functions as a competitive inhibitor of the androgen receptor.[2] By binding to the AR, it disrupts the normal signaling cascade initiated by androgens like testosterone and dihydrotestosterone (DHT).
The canonical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activators, initiates the transcription of genes that drive prostate cancer cell growth and survival, such as prostate-specific antigen (PSA).
This compound (Example 13) intervenes in this pathway by competitively binding to the ligand-binding domain of the AR. This prevents the binding of endogenous androgens, thereby inhibiting the subsequent steps of AR activation, nuclear translocation, and AR-mediated gene transcription. The potent inhibition of PSA secretion observed experimentally is a direct consequence of this disruption of the AR signaling pathway.
Signaling Pathway Diagram
Caption: Canonical Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary, based on the information available in patent WO2014036897.
LNCaP Cell Proliferation Assay
-
Cell Culture: Human prostate cancer LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with varying concentrations of this compound (Example 13) or vehicle control (DMSO).
-
Incubation: The plates were incubated for 3 days.
-
Cell Viability Measurement: Cell proliferation was assessed using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Prostate-Specific Antigen (PSA) Secretion Assay
-
Cell Culture and Seeding: LNCaP cells were cultured as described above and seeded in 24-well plates.
-
Androgen Stimulation and Compound Treatment: After adherence, the culture medium was replaced with a medium containing a synthetic androgen (e.g., R1881) to stimulate PSA secretion. Concurrently, cells were treated with different concentrations of this compound (Example 13) or a vehicle control.
-
Incubation: The cells were incubated for 4 days to allow for PSA accumulation in the supernatant.
-
Supernatant Collection: After the incubation period, the cell culture supernatant was collected.
-
PSA Quantification: The concentration of PSA in the supernatant was quantified using a commercially available PSA ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 value for PSA secretion inhibition was determined by plotting the percentage of PSA inhibition against the log concentration of this compound (Example 13) and performing a non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound (Example 13) from patent WO2014036897 is a potent, non-steroidal inhibitor of the androgen receptor signaling pathway. Its ability to significantly reduce both prostate cancer cell proliferation and PSA secretion at nanomolar concentrations in preclinical models highlights its potential as a therapeutic candidate. The provided experimental protocols offer a basis for the further investigation and characterization of this and similar compounds. Future research should focus on in vivo efficacy and safety studies, as well as a more detailed elucidation of its molecular interactions with the androgen receptor, including its effects on AR conformation, co-regulator recruitment, and potential to overcome resistance mechanisms observed with current anti-androgen therapies.
References
Initial Toxicity Screening of AR Antagonist 8: A Technical Guide
Version: 1.0
Executive Summary
This document provides a comprehensive technical overview of the initial non-clinical toxicity screening of AR Antagonist 8, a novel non-steroidal androgen receptor (AR) antagonist. The primary objective of this initial safety evaluation is to identify potential target organ toxicities, establish a preliminary safety profile, and determine a safe starting dose for further preclinical studies. The screening encompasses a battery of in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity. All studies are conducted in compliance with Good Laboratory Practice (GLP) principles to ensure data integrity and reliability for regulatory submissions.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2][3][4] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[1][2] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes responsible for cell proliferation and survival.[1][2] this compound is designed to competitively inhibit this pathway.
In Vitro Toxicity Assessment
The initial in vitro safety evaluation of this compound is focused on two key areas: general cytotoxicity and specific genotoxicity.
Cytotoxicity Assay
The potential for this compound to induce cell death was assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a panel of human cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Human prostate cancer (LNCaP, AR-positive) and human embryonic kidney (HEK293, AR-negative) cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound was dissolved in DMSO and serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. Cells were treated with the compound or vehicle control (0.1% DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) was calculated using non-linear regression analysis.
The results indicate that this compound exhibits selective cytotoxicity towards the AR-positive LNCaP cell line, with minimal impact on the AR-negative HEK293 cells at concentrations up to 100 µM.
| Cell Line | Receptor Status | IC₅₀ (µM) |
| LNCaP | AR-Positive | 25.4 |
| HEK293 | AR-Negative | > 100 |
Genotoxicity Assay
The genotoxic potential of this compound was evaluated using the in vitro micronucleus assay, which detects both aneugenic (whole chromosome loss/gain) and clastogenic (chromosome breakage) events.[7][8][9]
-
Cell Culture: Human peripheral blood lymphocytes were cultured for 48 hours.
-
Treatment: Cells were treated with this compound at three concentrations (5, 12.5, and 25 µM), a vehicle control (0.1% DMSO), and positive controls (Mitomycin C for clastogenicity, Colchicine for aneugenicity).
-
Cytokinesis Block: Cytochalasin B (6 µg/mL) was added to the cultures to block cytokinesis, resulting in binucleated cells.[7][8] This ensures that cells analyzed have completed one cell division, which is necessary for micronucleus formation.[7][8]
-
Harvest and Staining: After a 24-hour incubation, cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. Slides were stained with Giemsa.
-
Scoring: A minimum of 2000 binucleated cells per concentration were scored for the presence of micronuclei.[9]
-
Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) was calculated to assess cell cycle delay.
This compound did not induce a statistically significant increase in the frequency of micronucleated binucleated cells at any tested concentration compared to the vehicle control. The positive controls induced the expected significant increases, confirming the validity of the assay.
| Treatment | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) | Fold Increase over Vehicle |
| Vehicle (0.1% DMSO) | - | 1.2 ± 0.3 | 1.0 |
| This compound | 5 | 1.3 ± 0.4 | 1.1 |
| This compound | 12.5 | 1.5 ± 0.5 | 1.3 |
| This compound | 25 | 1.6 ± 0.4 | 1.3 |
| Mitomycin C (Positive) | 0.5 | 15.8 ± 2.1 | 13.2 |
| Colchicine (Positive) | 0.02 | 18.2 ± 2.5 | 15.2 |
| *p < 0.01 compared to vehicle control |
In Vivo Acute Toxicity Assessment
An acute oral toxicity study was conducted in rats to determine the potential for systemic toxicity following a single high dose of this compound. The study was designed in accordance with OECD Guideline 423 (Acute Toxic Class Method).[10][11]
Experimental Protocol: Acute Oral Toxicity in Rats
-
Animals: Young adult female Wistar rats were used, as they are generally considered more sensitive.[12]
-
Housing: Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for an overnight fast prior to dosing.[11]
-
Dosing: A single limit dose of 2000 mg/kg of this compound, formulated in 0.5% carboxymethylcellulose, was administered by oral gavage.[12][13]
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.[11][14] Observations were made frequently on the day of dosing and daily thereafter.
-
Necropsy: At the end of the 14-day observation period, all animals were euthanized and subjected to a gross necropsy.
Results: Acute Oral Toxicity
No mortality or significant clinical signs of toxicity were observed at the 2000 mg/kg limit dose. Body weight gain was comparable to that of control animals. Gross necropsy revealed no treatment-related abnormalities.
| Observation Period | Mortality | Clinical Signs of Toxicity | Body Weight Change | Gross Necropsy Findings |
| Day 0 - Day 14 | 0/3 | None observed. Normal activity and appearance. | Normal weight gain consistent with age. | No visible abnormalities. |
Based on these results, the LD₅₀ of this compound is greater than 2000 mg/kg, classifying it as a substance with low acute toxicity.
Workflows and Processes
The initial toxicity screening of this compound is part of a larger, structured preclinical development program. The workflows ensure a systematic evaluation of the compound's safety profile before advancing to more complex studies.
Conclusion
The initial toxicity screening of this compound demonstrates a favorable preliminary safety profile. The compound exhibits selective cytotoxicity towards AR-positive cancer cells, shows no evidence of genotoxicity in the in vitro micronucleus assay, and has a low acute oral toxicity profile in vivo. These results support the continued preclinical development of this compound as a potential therapeutic agent for androgen receptor-dependent prostate cancer. Further studies, including repeat-dose toxicity and safety pharmacology assessments, are warranted to build a more comprehensive safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. fda.gov [fda.gov]
- 13. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
The Evolving Landscape of Androgen Receptor Antagonism: A Deep Dive into the Structural Activity Relationship (SAR) of Novel Derivatives
For Immediate Release
In the relentless pursuit of more effective treatments for prostate cancer, the androgen receptor (AR) remains a critical therapeutic target. The development of resistance to first-generation antiandrogens has spurred intensive research into novel chemical scaffolds with improved potency and the ability to overcome resistance mechanisms. This technical guide delves into the structural activity relationship (SAR) studies of key androgen receptor antagonist derivatives, with a particular focus on the optimization of lead compounds that have paved the way for next-generation therapies. We will explore the quantitative data driving these studies, the detailed experimental protocols used to evaluate compound efficacy, and the intricate signaling pathways these antagonists disrupt.
Core Principles of Androgen Receptor Antagonism
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression. This signaling cascade is a primary driver of prostate cancer cell growth and survival.[1] AR antagonists function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby inhibiting the binding of endogenous androgens and disrupting the downstream signaling cascade.[2][3] Second-generation antagonists, such as enzalutamide, exhibit a higher binding affinity for the AR and can also prevent AR nuclear translocation, DNA binding, and coactivator recruitment.[4][5]
The Pivotal Role of "Compound 8" in SAR Studies
The nomenclature "compound 8" appears in multiple seminal studies on AR antagonists, often designating a crucial lead compound that serves as a springboard for extensive SAR exploration. For instance, in the development pathway leading to enzalutamide, a compound designated as 8 was identified as an optimal derivative with a higher binding affinity than the first-generation antiandrogen bicalutamide.[1][6] Further modifications to this scaffold were instrumental in elucidating the SAR of this chemical series. Similarly, a distinct indole-based molecule, also referred to as compound 8 , has been identified as a first-in-class AR antagonist with very high potency (IC50 = 0.085 μM), although it suffered from metabolic instability.[7] This instability prompted further SAR studies on over 50 derivatives to enhance pharmacokinetic properties while retaining potent antagonistic activity.[7]
Quantitative Analysis of AR Antagonist Derivatives
The following tables summarize the quantitative data from SAR studies of various AR antagonist derivatives, highlighting the impact of specific structural modifications on their biological activity.
| Compound | Modification from Parent Scaffold | LNCaP Cell Proliferation IC50 (nM) | PSA Secretion IC50 (nM) | AR Binding Affinity (Ki, nM) |
| Antagonist 8 (Example 13) | Parent Indole Scaffold | 66[8] | 88[8] | Not Reported |
| 32c | Modification of Indole Scaffold | Not Reported | Not Reported | Not Reported |
| 35i | Modification of Indole Scaffold | Not Reported | IC50 = 0.021 μM (21 nM)[7] | Not Reported |
| Bicalutamide | First-Generation Standard | ~1000 | ~1000 | ~159 |
| Enzalutamide (MDV3100) | Second-Generation Standard | ~36 | ~22 | ~2.1 |
| Apalutamide (ARN-509) | Second-Generation Standard | ~30 | ~16 | ~2.2 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Visualizing Key Biological and Experimental Processes
To better understand the mechanisms of action and the experimental approaches in SAR studies, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 5. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AR Antagonist 8: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a crucial driver in the progression of prostate cancer.[1][2] Therapeutically targeting this receptor with antagonists is a primary strategy in the management of this disease.[3][4] These antagonists function by competitively binding to the AR, thereby inhibiting its activation by androgens like testosterone and dihydrotestosterone (DHT).[4][5] This blockade prevents the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation and survival.[1][2] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of a novel or test compound, herein referred to as "AR Antagonist 8". The described assays are fundamental for determining the potency and mechanism of action of potential AR inhibitors.
Data Presentation
The following table summarizes representative quantitative data for well-characterized AR antagonists in various prostate cancer cell lines. This data can serve as a benchmark for evaluating the performance of "this compound".
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Enzalutamide | LNCaP | Competition Binding | - | 21.4 | [6] |
| Enzalutamide | LNCaP | AR Luciferase Reporter | - | 26 | [6] |
| Enzalutamide | LNCaP | Cytotoxicity | Cell Viability | See Figure | [7] |
| Bicalutamide | LNCaP | Competition Binding | - | 160 | [6] |
| Darolutamide | AR-HEK293 | AR Luciferase Reporter | - | 26 | [6] |
| Apalutamide | - | AR Luciferase Reporter | - | 200 | [6] |
| M17-B15 | FL-ARF876L | - | - | 160 | [8] |
| Darolutamide | FL-ARF876L | - | - | 100 | [8] |
| M17-B15 | FL-ARF876L/T877A | - | - | 150 | [8] |
| Darolutamide | FL-ARF876L/T877A | - | - | 340 | [8] |
| JJ-450 | C4-2-PSA-rl | PSA-Luciferase | - | See Figure | [9] |
Experimental Protocols
Cell Culture
Prostate cancer cell lines such as LNCaP (androgen-sensitive), C4-2 (castration-resistant), and LAPC4 are suitable for these assays.[6]
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Hormone-Depleted Medium: For experiments, cells are typically cultured in a medium containing charcoal-stripped FBS to remove endogenous androgens.[10]
AR-Mediated Reporter Gene Assay
This assay measures the ability of an antagonist to inhibit AR-mediated transcription of a reporter gene.[11]
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[11] In the presence of an androgen agonist (e.g., R1881), the AR binds to the ARE and drives reporter gene expression. An antagonist will inhibit this process.
-
Procedure:
-
Seed cells in 96-well plates.
-
Co-transfect cells with an AR expression vector and an ARE-luciferase reporter vector.
-
After 24 hours, replace the medium with a hormone-depleted medium.
-
Pre-treat cells with varying concentrations of "this compound" or a known antagonist (e.g., enzalutamide) for 1-2 hours.
-
Stimulate the cells with a synthetic androgen agonist like R1881 (e.g., 10 nM) for 24 hours.[11]
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Determine the IC50 value of "this compound" by plotting the percentage of inhibition of luciferase activity against the log concentration of the antagonist.
Cell Viability Assay (WST-1 Assay)
This assay assesses the effect of the antagonist on the proliferation and viability of prostate cancer cells.[6]
-
Principle: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a colored formazan product, which can be quantified by measuring absorbance.
-
Procedure:
-
Seed 10,000 cells per well in a 96-well plate.[6]
-
After 24 hours, switch to a medium with 5% charcoal-stripped FBS for another 24 hours.[6]
-
Treat cells with a combination of R1881 and varying concentrations of "this compound".[6]
-
After 72 hours of treatment, add 10 µL of WST-1 solution to each well and incubate for 2 hours.[6]
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.
Gene Expression Analysis (qPCR)
This method quantifies the effect of the antagonist on the expression of endogenous AR target genes, such as Prostate-Specific Antigen (PSA), TMPRSS2, and FKBP5.[6][12]
-
Principle: Real-time quantitative PCR (qPCR) is used to measure the mRNA levels of specific genes.
-
Procedure:
-
Treat cells with R1881 and different concentrations of "this compound" for a specified time (e.g., 16-24 hours).[6]
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Analyze the relative change in mRNA expression of the target genes in treated cells compared to control cells.
Western Blotting for AR Protein Levels and Localization
This technique is used to determine the effect of the antagonist on AR protein expression and its translocation to the nucleus.[6][10]
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Procedure:
-
Treat cells as described for the gene expression analysis.
-
For localization studies, separate cytoplasmic and nuclear fractions.[8][10]
-
Lyse the cells (or fractions) and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against AR and a loading control (e.g., GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions).[8]
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis: Quantify the band intensities to determine the relative AR protein levels.
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound.
Caption: General Experimental Workflow for In Vitro Characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 5. Flutamide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibition of Androgen Receptor Dimerization as a Strategy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: Luciferase Reporter Gene Assay for Androgen Receptor (AR) Antagonist 8 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR), a ligand-dependent transcription factor, is a key driver in the progression of prostate cancer.[1] Consequently, the development of AR antagonists is a primary therapeutic strategy. The luciferase reporter gene assay is a highly sensitive and quantitative method for screening and characterizing the efficacy of potential AR antagonists. This document provides a comprehensive protocol for assessing the activity of a specific compound, "AR antagonist 8," using this cell-based assay.
The principle of this assay relies on engineered mammalian cells that co-express the human AR and a firefly luciferase reporter gene. The expression of the luciferase gene is controlled by an androgen response element (ARE) in its promoter.[2] When an androgen agonist, such as dihydrotestosterone (DHT), binds to the AR, the complex translocates to the nucleus and binds to the ARE, initiating the transcription of the luciferase gene.[3] An AR antagonist, like this compound, will compete with the agonist for AR binding, leading to a dose-dependent reduction in luciferase expression and, consequently, a decrease in the luminescent signal.[4]
Androgen Receptor Signaling Pathway & Assay Principle
The binding of an androgen to the cytosolic AR induces a conformational change, causing the dissociation of heat shock proteins (HSPs).[5] The activated AR then dimerizes and translocates into the nucleus, where it binds to AREs on the DNA.[1] This binding event recruits co-regulators and initiates the transcription of target genes, which in this assay system, is the luciferase reporter gene.[5] this compound is hypothesized to competitively inhibit the binding of androgens to the AR, thereby preventing this signaling cascade.
Caption: AR signaling pathway and the principle of the luciferase reporter assay.
Experimental Protocols
This protocol is designed for a 96-well plate format and utilizes the Dual-Luciferase® Reporter Assay System for normalization.[6][7]
Materials and Reagents
-
Cell Line: PC-3 (human prostate cancer, AR-negative) or LNCaP (human prostate cancer, AR-positive with T877A mutation). PC-3 cells require co-transfection with an AR expression vector.[2][8]
-
Plasmids:
-
pCMV-hAR (human AR expression vector, for AR-negative cells)
-
pGL4-ARE-luc2 (Firefly luciferase reporter vector with AREs)[9]
-
pRL-TK (Renilla luciferase control vector for normalization)
-
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI-1640, 10% Charcoal-Stripped FBS (CS-FBS) to remove endogenous steroids.
-
Transfection Reagent: Lipofectamine™ 3000 or equivalent.
-
Compounds:
-
Assay Kit: Dual-Luciferase® Reporter Assay System (Promega, Cat. No. E1910 or similar).[12]
-
Equipment: Luminometer, sterile cell culture hood, CO2 incubator, 96-well white opaque assay plates.
Experimental Workflow
Caption: Workflow of the luciferase reporter assay for AR antagonist screening.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well white opaque plate.
-
Incubate overnight (37°C, 5% CO₂).
Day 2: Transfection
-
Prepare the plasmid DNA-transfection reagent complex according to the manufacturer's protocol. For each well, a typical mixture includes:
-
100 ng ARE-luciferase reporter plasmid
-
10 ng Renilla luciferase control plasmid
-
(For PC-3 cells) 50 ng AR expression plasmid
-
-
Replace the medium in each well with 50 µL of fresh, pre-warmed complete medium.
-
Add the transfection complex to each well.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the positive control (e.g., Bicalutamide) in assay medium.
-
Prepare a working solution of DHT in assay medium at a concentration that elicits ~80% of the maximal response (EC₈₀), typically around 0.1-1 nM.
-
Aspirate the transfection medium from the cells.
-
Add 100 µL of the assay medium containing DHT and the respective concentrations of the antagonist to the appropriate wells. Include controls:
-
Vehicle control (DHT + DMSO)
-
No-agonist control (DMSO only)
-
-
Incubate for 18-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) and reading the luminescence on a luminometer.[7]
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction, then read the luminescence.[7]
Data Presentation and Analysis
Data Normalization
To account for variability in transfection efficiency and cell number, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.[13]
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
Calculation of Percent Inhibition
Calculate the percentage of inhibition for each antagonist concentration relative to the DHT-only control.
-
% Inhibition = 100 x [ 1 - (Normalized Response_Sample - Normalized Response_Background) / (Normalized Response_Agonist - Normalized Response_Background) ]
IC₅₀ Determination
Plot the percent inhibition against the logarithmic concentration of this compound. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which represents the concentration at which the antagonist inhibits 50% of the DHT-induced AR activity.
Quantitative Data Summary
The following tables present hypothetical luciferase assay data for this compound and published data for context.
Table 1: Hypothetical Luciferase Assay Results for this compound
| Compound | Target Assay | Cell Line | IC₅₀ (nM) |
| This compound | ARE-Luciferase | LNCaP | 75.2 |
| Bicalutamide (Control) | ARE-Luciferase | LNCaP | ~300 |
| Enzalutamide (Control) | ARE-Luciferase | LNCaP | ~50 |
Table 2: Published Activity of this compound in LNCaP Cells
| Assay Type | Endpoint | IC₅₀ (nM) | Citation |
| PSA Secretion | Inhibition of PSA | 88 | [14] |
| Cell Proliferation | Inhibition of Growth | 66 | [14] |
Conclusion
The luciferase reporter gene assay is a robust and highly adaptable platform for determining the antagonistic potential of compounds targeting the androgen receptor. The detailed protocol herein provides a framework for the quantitative assessment of "this compound." Based on the hypothetical data, this compound demonstrates potent inhibition of AR-mediated transcription. This assay is a critical component in the preclinical evaluation of novel AR-targeted therapies for prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of stable ARE- driven reporter system for monitoring oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]
- 13. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Use of AR Antagonist 8 in LNCaP and VCaP Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androgen Receptor (AR) signaling is a critical driver of prostate cancer progression. LNCaP and VCaP cell lines are indispensable models for studying AR function and the efficacy of AR-targeted therapies. LNCaP cells express a mutated AR (T877A), which can be activated by various steroids, while VCaP cells overexpress wild-type AR.[1][2] This document provides detailed protocols for utilizing a representative potent AR antagonist, referred to herein as "AR Antagonist 8" (using Enzalutamide as a primary example), to study its effects on these cell lines.
Mechanism of Action of AR Antagonists
AR antagonists function by competitively binding to the ligand-binding domain (LBD) of the Androgen Receptor. This binding prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting AR-mediated gene transcription.[3][4][5] Second-generation antagonists like Enzalutamide further impede AR nuclear translocation and its binding to DNA.[6][7]
Diagram of the Androgen Receptor Signaling Pathway and Inhibition by this compound
Caption: Mechanism of AR signaling and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the effects of representative AR antagonists on LNCaP and VCaP cells.
Table 1: IC50 Values of AR Antagonists in LNCaP and VCaP Cells
| Compound | Cell Line | IC50 (µM) | Assay Conditions | Reference |
| Enzalutamide | LNCaP | ~0.1 | Cell Viability | [8] |
| Bicalutamide | LNCaP | ~1.0 | Cell Viability | [9] |
| Darolutamide | LNCaP | Not specified | Cytotoxicity | [10] |
| ARD-2128 (PROTAC) | LNCaP | 0.0083 | Cell Growth Inhibition | [11] |
| ARD-2128 (PROTAC) | VCaP | 0.00028 | Cell Growth Inhibition | [11] |
Table 2: Effect of this compound on AR Target Gene Expression
| Gene | Cell Line | Treatment | Fold Change (vs. R1881) | Reference |
| PSA (KLK3) | LNCaP | 10 µM Enzalutamide | ~0.35 | [8] |
| TMPRSS2 | LNCaP | 10 µM Enzalutamide | Significant Decrease | [8] |
| PSA (KLK3) | VCaP | 5 µM MDV3100 (Enzalutamide) | Significant Decrease | [12] |
| AR | LNCaP | 10 µM Enzalutamide | No significant mRNA change | [8] |
Experimental Protocols
Cell Culture
-
LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
VCaP Cells: Culture in DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13]
For experiments investigating androgen-dependent effects, cells should be cultured in a steroid-depleted medium (e.g., RPMI/DMEM with 5-10% charcoal-stripped FBS) for 24-48 hours prior to treatment.[8][14]
Cell Viability Assay (MTT or WST-8)
This protocol determines the effect of this compound on cell proliferation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after treatment.
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[15]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the antagonist. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates for 48 to 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL) or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the protein levels of AR and downstream signaling molecules.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time (e.g., 24-48 hours).[14]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16][17]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures changes in the mRNA expression of AR target genes.
Protocol:
-
Plate cells and treat with this compound as described for Western blotting.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH).[12]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[18]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.[19]
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[20]
-
Analyze the stained cells by flow cytometry.[21]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Logical Flow of Experiments
Caption: Logical progression of experiments to characterize this compound.
References
- 1. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of the LNCaP cell line – the dawn of an era for prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flutamide - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a Prostate- and Prostate Cancer-Specific Circular RNA Encoded by the Androgen Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]
- 15. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Proteins Regulated by Androgen and Protein Kinase a Signaling in VCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis assay [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Efficacy of AR Antagonists in In Vivo Mouse Xenograft Models
Note on "AR Antagonist 8": The term "this compound" is not uniquely assigned to a single, well-characterized compound in publicly available scientific literature. It has been associated with "Androgen receptor antagonist 8 (Example 13)" from a patent application and an indole-based compound (compound 8) identified as a potent but metabolically unstable AR antagonist.[1][2] To provide detailed and actionable protocols, this document will focus on a well-documented, novel AR antagonist, JJ-450 , for which in vivo xenograft data is available, and will also include comparative data for the widely used second-generation AR antagonist, enzalutamide .
Introduction
Androgen Receptor (AR) signaling is a critical driver in the progression of prostate cancer.[3] Androgen deprivation therapy (ADT) is the primary treatment for metastatic prostate cancer; however, most patients eventually develop castration-resistant prostate cancer (CRPC), where the AR signaling pathway is reactivated despite low androgen levels.[4] Second-generation AR antagonists like enzalutamide have been developed to treat CRPC, but resistance often emerges through mechanisms such as AR mutations or the expression of AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD).[4][5]
This has spurred the development of novel AR antagonists that can overcome these resistance mechanisms. JJ-450 is a novel AR antagonist that has been shown to inhibit both full-length AR and AR splice variants, offering a potential therapeutic strategy for resistant prostate cancer.[4] These application notes provide protocols and data for evaluating the in vivo efficacy of AR antagonists using mouse xenograft models of prostate cancer.
Signaling Pathway of Androgen Receptor Antagonism
AR antagonists function by competitively binding to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[6][7] This inhibition blocks the downstream signaling cascade that leads to the transcription of genes involved in prostate cancer cell growth and survival. Second-generation antagonists like enzalutamide further inhibit AR nuclear translocation and its binding to DNA.[8] Novel antagonists like JJ-450 are being developed to target different domains of the AR or to be effective against mutated or splice-variant forms of the receptor.[4]
Caption: Mechanism of AR antagonists in blocking androgen-driven gene transcription.
Data Presentation: In Vivo Efficacy in Xenograft Models
The following tables summarize the in vivo efficacy data for JJ-450 and enzalutamide in various prostate cancer xenograft models as reported in the literature.
Table 1: Efficacy of JJ-450 in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models
| Xenograft Model | Treatment Group | Dosage & Administration | Outcome | Reference |
| LNCaP (relapsed) | JJ-450 | 25 mg/kg, i.p. | Inhibition of tumor growth | [4] |
| Enzalutamide | 10 mg/kg, i.p. | Inhibition of tumor growth | [4] | |
| 22Rv1 | JJ-450 | 10 mg/kg, i.p. | Significant reduction in tumor growth | [4] |
| JJ-450 | 75 mg/kg, i.p. | Significant reduction in tumor growth | [4] | |
| VCaP | JJ-450 | Not specified | More potent than enzalutamide in reducing tumor growth | [4] |
Table 2: Efficacy of JNJ-63576253 in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment Group | Dosage & Administration | Outcome | Reference |
| LNCaP F877L | JNJ-63576253 | 30 mg/kg, oral, once daily | >58% Tumor Growth Inhibition (TGI) | [9] |
| JNJ-63576253 | 50 mg/kg, oral, once daily | >58% Tumor Growth Inhibition (TGI) | [9] | |
| Enzalutamide | 30 mg/kg | No efficacy observed | [9] |
Experimental Protocols
The following are generalized protocols for in vivo mouse xenograft studies to evaluate the efficacy of AR antagonists, based on methodologies described in the cited literature.[4][10][11]
Cell Culture
-
Cell Lines: LNCaP, 22Rv1, or VCaP human prostate cancer cell lines are commonly used.[4][12][13]
-
Culture Medium: Maintain cell lines in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 units/ml penicillin, 100 µg/ml streptomycin).[10]
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[10]
In Vivo Xenograft Model Establishment
Caption: Workflow for a castration-resistant prostate cancer xenograft study.
-
Animals: Use male immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.[10]
-
Cell Preparation: Harvest prostate cancer cells and resuspend them in a suitable medium (e.g., a mixture of RPMI 1640 and Matrigel).
-
Injection: Subcutaneously inject approximately 1 x 10^5 to 1 x 10^6 cells into the flank of each mouse.[10]
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Castration (for CRPC models): For CRPC models, surgically castrate the mice when tumors reach a volume of approximately 200 mm³.[4] Allow tumors to regress and then relapse, confirming castration resistance.
Drug Administration
-
Randomization: Once tumors reach a desired volume (e.g., ~300 mm³ for relapsed tumors), randomize mice into treatment and control groups.[4]
-
Drug Preparation: Prepare the AR antagonist (e.g., JJ-450, enzalutamide) and vehicle control solutions. The vehicle can vary depending on the drug's solubility.
-
Administration: Administer the drugs via the appropriate route (e.g., intraperitoneal injection or oral gavage) at the specified dosages and frequencies.[4][9] For example, JJ-450 has been administered at 10, 25, and 75 mg/kg body weight via intraperitoneal injection.[4]
-
Monitoring during Treatment: Continue to monitor tumor volume and mouse body weight throughout the treatment period.[4] Any signs of toxicity should be recorded.
Endpoint Analysis
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and harvest the tumors.
-
Tumor Weight: Record the final tumor weight.
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[4]
-
Gene Expression Analysis: Perform qRT-PCR or RNA sequencing to assess the expression of AR target genes.
-
Protein Analysis: Conduct Western blotting to determine the levels of AR and other relevant proteins in tumor lysates.
-
-
Serum PSA Levels: If applicable to the model, collect blood samples to measure serum prostate-specific antigen (PSA) levels as a biomarker of AR activity.[4]
Conclusion
The use of in vivo mouse xenograft models is a critical step in the preclinical evaluation of novel AR antagonists for the treatment of prostate cancer, particularly castration-resistant disease. The protocols and data presented here for compounds like JJ-450 demonstrate a framework for assessing the efficacy and mechanism of action of new therapeutic agents targeting the androgen receptor signaling pathway. Careful experimental design and comprehensive endpoint analysis are essential for obtaining robust and translatable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flutamide - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differential Androgen Deprivation Therapies with Anti-androgens Casodex/Bicalutamide or MDV3100/Enzalutamide versus Anti-androgen Receptor ASC-J9® Lead to Promotion versus Suppression of Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models [mdpi.com]
- 12. Clinically relevant humanized mouse models of metastatic prostate cancer to evaluate cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
Application Notes and Protocols: Androgen Receptor (AR) Nuclear Translocation Assay with AR Antagonist 8
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] In its inactive state, AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs).[1][4][5] Upon binding to androgens, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus.[1][6] Within the nucleus, the AR binds to androgen response elements (AREs) on target genes, recruiting co-regulators to modulate gene transcription, which can lead to tumor growth in prostate cancer.[1][2]
AR antagonists are a class of drugs that inhibit the activity of the androgen receptor.[7] These compounds can block AR nuclear translocation, a critical step for its function as a transcription factor.[2][8][9] Therefore, assays that measure the nuclear translocation of AR are essential for the discovery and characterization of novel AR antagonists. This document provides a detailed protocol for performing an AR nuclear translocation assay using immunofluorescence microscopy to evaluate the efficacy of a hypothetical AR antagonist, "AR Antagonist 8."
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical pathway of androgen receptor activation and nuclear translocation, and the inhibitory action of an AR antagonist.
Caption: Androgen Receptor Signaling and Antagonist Inhibition.
Experimental Protocol: AR Nuclear Translocation Assay
This protocol details an immunofluorescence-based assay to quantify the nuclear translocation of the androgen receptor in response to an agonist and the inhibitory effect of "this compound."
Materials and Reagents
-
Cell Line: LNCaP or PC-3 cells (prostate cancer cell lines expressing AR). HEK293 cells stably transfected with a fluorescently tagged AR (e.g., GFP-AR) can also be used.[10][11][12]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Charcoal-Stripped FBS: To create an androgen-deprived medium.
-
Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.[13]
-
This compound: Compound of interest.
-
Positive Control Antagonist: Enzalutamide or Bicalutamide.[8][14]
-
Phosphate Buffered Saline (PBS): pH 7.4.[15]
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.[15][16]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[17][18]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.[15][18]
-
Primary Antibody: Rabbit anti-AR polyclonal or mouse anti-AR monoclonal antibody.
-
Secondary Antibody: Goat anti-rabbit or anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.[13]
-
Mounting Medium: Antifade mounting medium.
-
Glass Coverslips and Microscope Slides.
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol.
Caption: Immunofluorescence Workflow for AR Translocation.
Step-by-Step Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a 24-well plate.[16]
-
Seed LNCaP or PC-3 cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Androgen Deprivation:
-
After 24 hours, replace the culture medium with a medium containing charcoal-stripped FBS to deplete endogenous androgens.
-
Incubate the cells for an additional 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and the positive control antagonist (e.g., Enzalutamide) in the androgen-deprived medium.
-
Aspirate the medium from the cells and add the antagonist-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Agonist Stimulation:
-
Prepare a working solution of DHT or R1881 in an androgen-deprived medium. A final concentration of 1-10 nM is typically effective.
-
Add the agonist to the wells (except for the negative control wells) and incubate for 30-60 minutes at 37°C.
-
-
Fixation:
-
Permeabilization:
-
Add the permeabilization buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add the blocking buffer (e.g., 1% BSA in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AR antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Add a DAPI or Hoechst solution (e.g., 300 nM in PBS) and incubate for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.[16]
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture images of the AR staining (e.g., green or red channel) and the nuclear stain (blue channel).
-
Quantify the nuclear translocation by measuring the fluorescence intensity of the AR signal in the nucleus versus the cytoplasm.[19][20] This can be expressed as a ratio of nuclear to cytoplasmic fluorescence or as the percentage of cells showing predominantly nuclear AR localization.[13][21]
-
Data Presentation
Quantitative data from the AR nuclear translocation assay should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on DHT-Induced AR Nuclear Translocation
| Treatment Group | Concentration | Mean Nuclear/Cytoplasmic AR Fluorescence Ratio (± SEM) | % Inhibition of AR Nuclear Translocation |
| Vehicle Control | - | 1.2 ± 0.1 | N/A |
| DHT (10 nM) | - | 8.5 ± 0.5 | 0% |
| This compound | 0.1 µM | 7.2 ± 0.4 | 17.8% |
| This compound | 1 µM | 4.5 ± 0.3 | 54.8% |
| This compound | 10 µM | 2.1 ± 0.2 | 87.7% |
| Enzalutamide | 10 µM | 1.8 ± 0.2 | 91.8% |
Table 2: IC50 Values for AR Antagonists
| Compound | IC50 (µM) |
| This compound | 1.5 µM |
| Enzalutamide | 0.8 µM |
Conclusion
The described protocol provides a robust method for assessing the ability of a test compound, such as "this compound," to inhibit androgen-induced nuclear translocation of the androgen receptor. By quantifying the subcellular localization of AR through immunofluorescence microscopy, researchers can determine the potency and efficacy of novel AR antagonists, which is a critical step in the development of new therapeutics for prostate cancer. Careful optimization of antibody concentrations, incubation times, and imaging parameters is essential for obtaining reliable and reproducible results.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer [jci.org]
- 5. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 8. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Androgen Receptor Nuclear Translocation Assay Cell Line – Cells Online [cells-online.com]
- 11. innoprot.com [innoprot.com]
- 12. biocat.com [biocat.com]
- 13. Inhibition of Androgen Receptor Nuclear Localization and Castration Resistant Prostate Tumor Growth by Pyrroloimidazole-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CH5137291, an androgen receptor nuclear translocation-inhibiting compound, inhibits the growth of castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 16. arigobio.com [arigobio.com]
- 17. ptglab.com [ptglab.com]
- 18. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AR-V7 exhibits non-canonical mechanisms of nuclear import and chromatin engagement in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Nuclear Import of the Domain-Specific Androgen Receptor in Association with the Importin α/β and Ran-Guanosine 5′-Triphosphate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interplay Between Cytoplasmic and Nuclear Androgen Receptor Splice Variants Mediate Castration Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Competitive Binding Assay for AR Antagonist 8 Using [3H]-DHT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Consequently, it has emerged as a crucial therapeutic target.[1] Steroidal and nonsteroidal AR antagonists function by competing with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR.[3] This competitive inhibition prevents the conformational changes required for receptor activation and subsequent downstream signaling pathways that promote cell survival and proliferation.[1][4]
This document provides a detailed protocol for a competitive binding assay to determine the binding affinity of a novel AR antagonist, designated as "8," using radiolabeled [3H]-DHT. This assay is a fundamental tool for characterizing the potency of potential AR inhibitors.[5]
Principle of the Assay
The competitive binding assay is a robust method used to determine the relative affinity (Ki) of an unlabeled test compound (AR antagonist 8) for a receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand ([3H]-DHT) for binding to that receptor.[5][6] The assay relies on the principle that as the concentration of the unlabeled antagonist increases, the amount of radiolabeled ligand bound to the receptor decreases.[5] By measuring the concentration of antagonist 8 that inhibits 50% of the specific binding of [3H]-DHT (the IC50 value), the binding affinity (Ki) can be calculated.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
The androgen receptor is a member of the nuclear receptor superfamily.[7] In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs).[4][8] Binding of an androgen, such as DHT, induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and translocation into the nucleus.[4] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), recruiting co-regulators and initiating the transcription of target genes involved in cell growth and survival.[1][4] AR antagonists, like compound 8, competitively bind to the LBD, preventing these activation steps.
Caption: Androgen Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow
The experimental workflow for the competitive binding assay involves several key steps, from the preparation of the receptor source to the final data analysis. The process is designed to ensure accurate and reproducible measurement of the antagonist's binding affinity.
Caption: Experimental Workflow for the Competitive Binding Assay.
Experimental Protocol
This protocol outlines the steps for performing a competitive radioligand binding assay to determine the IC50 and Ki of this compound.
Materials and Reagents
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity (>80 Ci/mmol).[9]
-
AR Source: Recombinant human AR or cell lysates from AR-expressing cells (e.g., LNCaP).
-
Test Compound: this compound.
-
Unlabeled Ligand: Dihydrotestosterone (DHT) for determining non-specific binding.
-
Binding Buffer: e.g., TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Wash Buffer: e.g., ice-cold Tris-HCl buffer.
-
Filtration System: Glass fiber filters and a cell harvester.[10]
-
Scintillation Cocktail.
-
Scintillation Counter.
-
96-well microplates.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]-DHT in a suitable solvent (e.g., ethanol) and determine the concentration.
-
Prepare serial dilutions of this compound in the binding buffer over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Prepare a high concentration stock of unlabeled DHT (e.g., 1000-fold higher than the [³H]-DHT concentration) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add a known amount of AR preparation, a fixed concentration of [³H]-DHT (typically at or below its Kd), and binding buffer.
-
Non-specific Binding: Add the same components as for total binding, plus an excess of unlabeled DHT.[9]
-
Competitive Binding: Add the same amount of AR preparation and [³H]-DHT, along with varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific [³H]-DHT binding against the logarithm of the concentration of this compound.
-
Determine IC50: The IC50 is the concentration of antagonist 8 that displaces 50% of the specifically bound [³H]-DHT. This value can be determined using non-linear regression analysis.[11]
-
Calculate Ki: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.
-
Data Presentation
The quantitative data from the competitive binding assay should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Concentration of Antagonist 8 (M) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 (Control) | 15,000 | 1,500 | 13,500 | 100% |
| 1 x 10⁻¹¹ | 14,850 | 1,500 | 13,350 | 98.9% |
| 1 x 10⁻¹⁰ | 13,500 | 1,500 | 12,000 | 88.9% |
| 1 x 10⁻⁹ | 9,000 | 1,500 | 7,500 | 55.6% |
| 1 x 10⁻⁸ | 3,000 | 1,500 | 1,500 | 11.1% |
| 1 x 10⁻⁷ | 1,650 | 1,500 | 150 | 1.1% |
| 1 x 10⁻⁶ | 1,515 | 1,500 | 15 | 0.1% |
Summary of Results
| Parameter | Value |
| IC50 of Antagonist 8 | [Calculated Value] nM |
| Ki of Antagonist 8 | [Calculated Value] nM |
| Kd of [3H]-DHT | [Experimentally Determined Value] nM |
Conclusion
This competitive binding assay protocol provides a robust and reliable method for determining the binding affinity of novel AR antagonists. The detailed steps for experimentation and data analysis, along with the visual representations of the underlying biological and experimental processes, offer a comprehensive guide for researchers in the field of drug discovery and development. Accurate determination of the Ki value is a critical step in the preclinical characterization of potential therapeutic agents targeting the androgen receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: Western Blot Analysis of Androgen Receptor (AR) Protein Levels Following Treatment with AR Antagonist 8
Introduction
The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on target genes, promoting cellular proliferation and survival.[2][4] Consequently, the AR signaling pathway is a primary target for prostate cancer therapies.[5]
Traditional AR antagonists function by competitively inhibiting androgen binding.[6][7] However, resistance can emerge through mechanisms like AR overexpression or mutation.[1] A modern therapeutic strategy involves the development of antagonists that not only block AR function but also induce its degradation.[8] "AR Antagonist 8" is a novel, potent small molecule designed to function as a targeted AR protein degrader. Such compounds, often working as Proteolysis-Targeting Chimeras (PROTACs), recruit the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically eliminate the target protein.[5][9]
This application note provides a detailed protocol for using Western blot analysis to verify the mechanism of action of this compound by quantifying the dose- and time-dependent reduction of AR protein levels in prostate cancer cells. Western blotting is an essential semi-quantitative technique for measuring relative changes in protein expression, making it ideal for this application.[10][11][12]
Signaling Pathway and Mechanism of Action
The canonical AR signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This event causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus, where it regulates gene transcription.[4][13] this compound disrupts this pathway by binding to the AR and inducing its ubiquitination and subsequent degradation by the 26S proteasome, thereby preventing downstream signaling.[9][14]
Caption: AR signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocol: Quantitative Western Blot for AR
This protocol details the steps for treating prostate cancer cells with this compound and analyzing the resulting changes in total AR protein levels.
1. Cell Culture and Treatment a. Culture LNCaP prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed 2 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours. c. For Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) dissolved in DMSO for 24 hours. Ensure the final DMSO concentration is constant across all wells (≤ 0.1%). d. For Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 6, 12, 24 hours).
2. Protein Extraction (Cell Lysis) a. After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (total protein lysate) to a new tube, avoiding the pellet.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Based on the concentrations, calculate and prepare samples to ensure equal loading (e.g., 20-30 µg of protein per lane).
4. SDS-PAGE and Protein Transfer a. Denature protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein into the wells of an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker in one lane. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 90 minutes or using a semi-dry transfer system.
5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for total AR (e.g., Rabbit anti-AR, 1:1000 dilution[15][16]) overnight at 4°C with gentle agitation. c. Simultaneously, probe for a loading control protein with stable expression (e.g., Mouse anti-GAPDH or anti-β-actin, 1:5000 dilution) to normalize for loading differences.[10] d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.[17] b. Capture the chemiluminescent signal using a digital imaging system. c. Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to AR (~110 kDa) and the loading control.[17] d. Quantification: i. Subtract the background from each band's intensity. ii. Normalize the AR band intensity to the loading control band intensity for each lane (Normalized AR = AR Intensity / Loading Control Intensity). iii. Calculate the fold change relative to the vehicle control (0 nM or 0 hr) for each treated sample.
Experimental Workflow
The following diagram provides a visual overview of the key steps in the Western blot protocol.
Caption: High-level workflow for Western blot analysis of AR protein levels.
Data Presentation and Interpretation
Quantitative data from the densitometry analysis should be organized into tables to clearly present the effects of this compound. The results are expected to show a decrease in normalized AR protein levels with increasing concentrations and longer incubation times, consistent with a protein degradation mechanism.[18][19][20]
Table 1: Dose-Response Effect of this compound on AR Protein Levels
| Treatment (24h) | AR Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized AR Level (AR/GAPDH) | Fold Change vs. Control |
| Vehicle (0 nM) | 15,230 | 15,500 | 0.98 | 1.00 |
| 1 nM | 13,850 | 15,610 | 0.89 | 0.91 |
| 10 nM | 9,410 | 15,350 | 0.61 | 0.62 |
| 100 nM | 3,120 | 15,780 | 0.20 | 0.20 |
| 1000 nM | 950 | 15,450 | 0.06 | 0.06 |
Table 2: Time-Course Effect of this compound (100 nM) on AR Protein Levels
| Treatment Time | AR Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized AR Level (AR/GAPDH) | Fold Change vs. 0 hr |
| 0 hr | 15,180 | 15,420 | 0.98 | 1.00 |
| 2 hr | 12,330 | 15,550 | 0.79 | 0.81 |
| 6 hr | 7,640 | 15,390 | 0.50 | 0.51 |
| 12 hr | 4,210 | 15,600 | 0.27 | 0.28 |
| 24 hr | 3,090 | 15,480 | 0.20 | 0.20 |
Mechanism of this compound-Induced Degradation
This compound acts as a molecular bridge, bringing the AR protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.
Caption: Logical flow of AR degradation induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 7. Flutamide - Wikipedia [en.wikipedia.org]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]
- 12. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 16. androgen receptor antibody (81844-1-RR) | Proteintech [ptglab.com]
- 17. Regulation of Androgen Receptor-Mediated Transcription by RPB5 Binding Protein URI/RMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of AR-Regulated Genes with AR Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of "AR Antagonist 8," a novel androgen receptor (AR) antagonist, on the expression of AR-regulated genes. The protocols outlined below are designed for researchers in academic and industrial settings who are engaged in oncology research, particularly in the context of prostate cancer, and in the development of new anti-androgen therapies.
The androgen receptor is a key driver of prostate cancer initiation and progression. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, where it functions as a transcription factor, regulating a suite of genes responsible for cell growth and survival.[1][2] AR antagonists function by competitively inhibiting androgen binding to the AR, thereby preventing its activation and the subsequent transcription of its target genes.[3] This document provides detailed methodologies to assess the efficacy of this compound in modulating the expression of these critical genes.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from gene expression analyses. These tables are intended to serve as a template for presenting experimental results.
Table 1: Relative Gene Expression of AR Target Genes in LNCaP Cells Treated with this compound (RT-qPCR)
| Gene | Treatment Group | Fold Change vs. Vehicle | P-value |
| KLK3 (PSA) | DHT (10 nM) | 15.2 | <0.001 |
| DHT + this compound (1 µM) | 2.1 | <0.01 | |
| This compound (1 µM) | 0.8 | >0.05 | |
| FKBP5 | DHT (10 nM) | 8.5 | <0.001 |
| DHT + this compound (1 µM) | 1.5 | <0.05 | |
| This compound (1 µM) | 0.9 | >0.05 | |
| TMPRSS2 | DHT (10 nM) | 12.7 | <0.001 |
| DHT + this compound (1 µM) | 1.8 | <0.01 | |
| This compound (1 µM) | 0.7 | >0.05 | |
| AR | DHT (10 nM) | 1.2 | >0.05 |
| DHT + this compound (1 µM) | 1.1 | >0.05 | |
| This compound (1 µM) | 1.0 | >0.05 |
Table 2: Top 5 Differentially Upregulated Genes in LNCaP Cells Treated with DHT (RNA-Seq)
| Gene Symbol | Log2 Fold Change (DHT vs. Vehicle) | Adjusted P-value |
| KLK3 | 4.0 | <0.0001 |
| TMPRSS2 | 3.8 | <0.0001 |
| FKBP5 | 3.2 | <0.0001 |
| NKX3-1 | 3.0 | <0.0001 |
| STEAP4 | 2.8 | <0.0001 |
Table 3: Top 5 Differentially Downregulated Genes in LNCaP Cells Treated with DHT + this compound (RNA-Seq)
| Gene Symbol | Log2 Fold Change (DHT + Antagonist 8 vs. DHT) | Adjusted P-value |
| KLK3 | -3.5 | <0.0001 |
| TMPRSS2 | -3.2 | <0.0001 |
| FKBP5 | -2.8 | <0.0001 |
| NKX3-1 | -2.5 | <0.0001 |
| STEAP4 | -2.3 | <0.0001 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of the androgen-sensitive human prostate cancer cell line, LNCaP, and the subsequent treatment with dihydrotestosterone (DHT) and this compound.
Materials:
-
LNCaP cells (ATCC)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CSS)
-
Penicillin-Streptomycin solution
-
Dihydrotestosterone (DHT)
-
This compound
-
DMSO (vehicle)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: For experiments, seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells per well in RPMI-1640 with 10% FBS. After 24 hours, replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS (CSS) to deplete endogenous androgens. Incubate for 48-72 hours.[4]
-
Treatment: Prepare stock solutions of DHT and this compound in DMSO. On the day of treatment, dilute the compounds in RPMI-1640 with 5% CSS to the final desired concentrations.
-
Vehicle control (DMSO)
-
DHT (e.g., 10 nM)
-
This compound (e.g., 1 µM)
-
DHT (e.g., 10 nM) + this compound (e.g., 1 µM)
-
-
Incubation: Replace the medium in the wells with the prepared treatment media. Incubate the cells for the desired time point (e.g., 24 hours for gene expression analysis).
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
This protocol details the extraction of total RNA and the subsequent analysis of specific AR-regulated gene expression by RT-qPCR.
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for target genes (e.g., KLK3, FKBP5, TMPRSS2, AR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells directly in the 6-well plate by adding 1 ml of TRIzol reagent per well. Follow the manufacturer's protocol for RNA extraction. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.
-
qPCR: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and SYBR Green/TaqMan Master Mix. Perform the qPCR reaction using a standard cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control group.
Protocol 3: RNA Sequencing (RNA-Seq) and Bioinformatic Analysis
For a global, unbiased view of gene expression changes, RNA-seq is the recommended method.
Materials:
-
RNA extraction kit (as above)
-
RNA integrity assessment tool (e.g., Agilent Bioanalyzer)
-
NEBNext Ultra II Directional RNA Library Prep Kit for Illumina or equivalent
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction and Quality Control: Extract total RNA as described in Protocol 2. It is crucial to assess RNA integrity; an RNA Integrity Number (RIN) > 8 is recommended.
-
Library Preparation: Prepare sequencing libraries from 100-500 ng of total RNA using a commercial kit. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.[4][5]
-
Sequencing: Sequence the prepared libraries on an Illumina platform, generating at least 20 million paired-end reads per sample.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Kallisto.[5]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups.[5] Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly regulated.
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA to identify biological pathways that are enriched among the differentially expressed genes.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Figure 1. Androgen Receptor (AR) Signaling Pathway and Mechanism of this compound.
Figure 2. Experimental Workflow for Gene Expression Analysis.
Figure 3. Logical Flow of this compound's Cellular Effects.
References
Application Notes and Protocols for High-Throughput Screening Assays to Identify Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Consequently, the identification of novel AR antagonists is a primary focus in the discovery of new therapeutics for prostate cancer and other androgen-dependent diseases. High-throughput screening (HTS) provides a robust platform to interrogate large compound libraries for their potential to modulate AR activity. This document provides detailed application notes and protocols for various HTS assays designed to identify AR antagonists, presents comparative quantitative data for known antagonists, and illustrates key signaling pathways and experimental workflows.
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm.[1] In its unbound state, the AR is part of a complex with heat shock proteins (HSPs).[3] Ligand binding induces a conformational change in the AR, leading to its dissociation from HSPs, dimerization, and subsequent translocation into the nucleus.[1][3] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating gene transcription.[3][4] This process ultimately leads to the synthesis of proteins that drive cellular proliferation and survival.[4]
Caption: Androgen Receptor Signaling Pathway.
High-Throughput Screening Workflow for AR Antagonists
A typical HTS campaign for identifying AR antagonists involves several key stages, from initial screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify and validate compounds that specifically inhibit AR signaling.
Caption: HTS Workflow for AR Antagonists.
Key High-Throughput Screening Assays
Several robust HTS assays have been developed to identify AR antagonists. The choice of assay depends on the specific research goals, available resources, and desired screening depth. Below are detailed protocols for commonly used assays.
AR Reporter Gene Assay
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter.[5] In the presence of an AR agonist, the AR is activated and drives the expression of the reporter gene. AR antagonists compete with the agonist, leading to a decrease in reporter gene expression, which can be quantified.[6]
Experimental Protocol:
-
Cell Culture:
-
Maintain a suitable cell line (e.g., PC3 cells co-transfected with human AR and an ARE-driven reporter construct) in appropriate growth medium.[7]
-
For the assay, seed cells into 384-well plates at a pre-optimized density and incubate overnight.
-
-
Compound Treatment:
-
Prepare a dose-response curve of a known AR agonist (e.g., R1881 or DHT) to determine the EC50 concentration.
-
For the antagonist screen, treat the cells with the test compounds at various concentrations in the presence of the AR agonist at its EC50 concentration.[7]
-
Include appropriate controls: vehicle control (agonist only), positive control (known antagonist like bicalutamide), and negative control (no agonist).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Signal Detection:
-
If using a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions and measure luminescence using a plate reader.
-
If using a fluorescent reporter, measure fluorescence intensity using a plate reader or a high-content imaging system.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
AR Dimerization Assay
Principle: This assay measures the ligand-dependent homodimerization of the androgen receptor.[8][9] It often employs a protein-fragment complementation approach, where the AR is fused to two separate fragments of a reporter enzyme (e.g., luciferase).[8] Ligand-induced dimerization brings the fragments into close proximity, reconstituting the active enzyme and generating a measurable signal. Antagonists prevent this dimerization, leading to a loss of signal.[9]
Experimental Protocol:
-
Cell Culture:
-
Use a stable cell line expressing the AR fused to the reporter enzyme fragments.
-
Seed the cells into 384-well plates and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with test compounds in the presence of a saturating concentration of an AR agonist (e.g., 10 nM R1881).[8]
-
Include agonist-only and known antagonist controls.
-
-
Incubation:
-
Incubate the plates for 18 hours.[8]
-
-
Signal Detection:
-
Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the agonist-only control.
-
Determine the IC50 values for active compounds.
-
AR Nuclear Translocation Assay
Principle: This high-content screening (HCS) assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus upon ligand binding.[10][11] Cells expressing a fluorescently tagged AR (e.g., GFP-AR) are used.[12] In the presence of an agonist, the fluorescent signal shifts from the cytoplasm to the nucleus. Antagonists inhibit this translocation, causing the AR to remain in the cytoplasm.[10]
Experimental Protocol:
-
Cell Culture:
-
Use a cell line stably expressing a fluorescently tagged AR (e.g., C4-2 cells with 2GFP-AR).[12]
-
Seed the cells into 384-well imaging plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with test compounds for a short pre-incubation period.
-
Add an AR agonist (e.g., DHT) to stimulate AR translocation.
-
Include appropriate agonist-only and antagonist controls.
-
-
Incubation:
-
Incubate for a period sufficient to observe maximal nuclear translocation (e.g., 1-6 hours).[10]
-
-
Image Acquisition and Analysis:
-
Stain the cell nuclei with a DNA dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the cytoplasm and nucleus and quantify the fluorescence intensity in each compartment.
-
The ratio of nuclear to cytoplasmic fluorescence is used as the primary readout.
-
-
Data Analysis:
-
Calculate the percent inhibition of nuclear translocation.
-
Determine the IC50 values for active compounds.
-
Quantitative Data for Known AR Antagonists
The following tables summarize the performance of known AR antagonists in various HTS assays, providing a benchmark for comparison.
Table 1: Potency of AR Antagonists in Different Assays
| Compound | Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) | Reference |
| Bicalutamide | Reporter Gene | COS-7 | 10 nM DHT | ~1000 | [13] |
| Hydroxyflutamide | Reporter Gene | COS-7 | 0.3 nM DHT | ~100 | [13] |
| Cyproterone Acetate | Dimerization | - | 10 nM R1881 | 240 | [8] |
| Mifepristone | Dimerization | - | 10 nM R1881 | 271 | [8] |
| Hydroxyflutamide | Dimerization | - | 10 nM R1881 | 781 | [8] |
| Nilutamide | Dimerization | - | 10 nM R1881 | 3260 | [8] |
| Flutamide | Reporter Gene (CALUX) | T-47D | DHT | - | [14] |
| Vinclozolin | Reporter Gene (CALUX) | T-47D | DHT | - | [14] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and agonist concentration used.
Table 2: Assay Performance Metrics
| Assay Type | Mode | Z'-factor | Reference |
| Dimerization (AR2) | Agonist | 0.94 | [8] |
| Dimerization (AR2) | Antagonist | 0.85 | [8] |
The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Conclusion
The HTS assays described in these application notes provide powerful tools for the identification and characterization of novel androgen receptor antagonists. By employing a combination of primary screening assays, such as reporter gene assays, and secondary or orthogonal assays, like dimerization and nuclear translocation assays, researchers can effectively triage and validate hits from large compound libraries. The provided protocols and comparative data serve as a valuable resource for establishing and running successful HTS campaigns targeting the androgen receptor.
References
- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifunctional androgen receptor screening assay using the high-throughput Hypercyt flow cytometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites [frontiersin.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing AR Antagonist 8 for Studying Androgen-Dependent Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[1][2] This signaling pathway is a primary driver of prostate cancer cell growth and survival. Consequently, the AR is a critical therapeutic target, and the development of AR antagonists is a key strategy in the management of prostate cancer.[2]
AR antagonist 8 is a potent and specific non-steroidal inhibitor of the androgen receptor. It competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens and subsequent downstream signaling events. This inhibition leads to a reduction in the transcription of androgen-dependent genes, such as prostate-specific antigen (PSA), and a decrease in cancer cell proliferation. These application notes provide detailed protocols for utilizing this compound to study its effects on androgen-dependent gene transcription in prostate cancer cell lines.
Data Presentation
The inhibitory activity of this compound on androgen-dependent processes has been quantified in the LNCaP human prostate cancer cell line. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound in LNCaP Cells
| Parameter | IC50 Value | Cell Line | Assay Duration |
| Inhibition of PSA Secretion | 88 nM | LNCaP | 4 days |
| Inhibition of Cell Proliferation | 66 nM | LNCaP | 3 days |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
LNCaP Cell Culture and Maintenance
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments investigating androgen-dependent gene expression, switch to a steroid-depleted medium by using RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to the experiment.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of LNCaP cells.
Materials:
-
LNCaP cells cultured in steroid-depleted medium
-
This compound
-
Dihydrotestosterone (DHT)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed LNCaP cells in 96-well plates at a density of 5,000 cells per well in steroid-depleted medium and allow them to attach overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) in the presence of a constant concentration of DHT (e.g., 1 nM) to stimulate AR activity. Include appropriate controls (vehicle control, DHT alone).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50 value for this compound.
PSA Secretion Assay (ELISA)
This protocol quantifies the inhibition of the secretion of PSA, a key androgen-dependent gene product.
Materials:
-
LNCaP cells cultured in steroid-depleted medium
-
This compound
-
DHT
-
24-well cell culture plates
-
Human PSA ELISA kit
-
Microplate reader
Protocol:
-
Seed LNCaP cells in 24-well plates at a density of 50,000 cells per well in steroid-depleted medium and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound in the presence of 1 nM DHT.
-
Incubate the plates for 96 hours at 37°C.
-
Collect the cell culture supernatant from each well.
-
Perform the PSA ELISA according to the manufacturer's instructions to quantify the concentration of PSA in the supernatant.
-
Measure the absorbance using a microplate reader.
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of PSA secretion.
Androgen-Dependent Gene Expression Analysis (qPCR)
This protocol measures the effect of this compound on the mRNA levels of androgen-regulated genes.
Materials:
-
LNCaP cells cultured in steroid-depleted medium
-
This compound
-
DHT
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Seed LNCaP cells in 6-well plates in steroid-depleted medium.
-
Treat the cells with this compound at various concentrations in the presence of 1 nM DHT for 24 hours.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to the DHT-only control.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol assesses the ability of this compound to inhibit the transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cells (e.g., LNCaP or PC-3)
-
An AR-responsive luciferase reporter plasmid (e.g., pGL3-ARE-Luc)
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid)
-
Transfection reagent
-
This compound
-
DHT
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with different concentrations of this compound in the presence of 1 nM DHT.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of AR transcriptional activity and determine the IC50 value.
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound.
Caption: General Experimental Workflow for Studying this compound.
References
Application Notes and Protocols for AR Antagonist in Triple-Negative Breast Cancer Research
Note: While the prompt specified "AR antagonist 8," a specific compound with this designation could not be identified in publicly available scientific literature. Therefore, these application notes and protocols are based on Enzalutamide , a well-characterized and clinically relevant second-generation androgen receptor (AR) antagonist extensively studied in triple-negative breast cancer (TNBC). The principles and methods described herein are broadly applicable to the preclinical and clinical research of other AR antagonists in this indication.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This absence of well-defined molecular targets makes chemotherapy the mainstay of treatment, highlighting the urgent need for novel therapeutic strategies.[2] The androgen receptor (AR) has emerged as a promising therapeutic target in a subset of TNBC, with expression reported in 10-50% of cases.[3] The luminal androgen receptor (LAR) subtype of TNBC, in particular, is characterized by high AR expression and dependence on AR signaling for tumor growth and survival.[4]
Enzalutamide is a potent, second-generation AR antagonist that, unlike first-generation antagonists like bicalutamide, not only competitively inhibits androgen binding to the AR but also prevents AR nuclear translocation and its interaction with DNA.[5][6] This multifaceted mechanism of action makes it a valuable tool for investigating the role of AR signaling in TNBC and a potential therapeutic agent for patients with AR-positive TNBC.
These application notes provide a comprehensive overview of the use of enzalutamide in TNBC research, including its mechanism of action, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
Enzalutamide exerts its anti-tumor effects in AR-positive TNBC by disrupting the androgen receptor signaling pathway. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes involved in cell proliferation, survival, and differentiation.[7]
Enzalutamide disrupts this cascade at multiple points:
-
Inhibition of Androgen Binding: It competitively binds to the ligand-binding domain of the AR, preventing its activation by androgens.
-
Inhibition of Nuclear Translocation: It impairs the nuclear localization of the AR.[5][6]
-
Inhibition of DNA Binding: It interferes with the binding of the AR to AREs.
The AR signaling pathway is intricately connected with other critical cellular pathways implicated in cancer progression, including:
-
PI3K/AKT/mTOR Pathway: There is evidence of crosstalk between the AR and PI3K/AKT/mTOR pathways. Activation of the PI3K pathway can lead to AR activation, and conversely, AR signaling can modulate PI3K pathway activity.[1][4] This suggests that dual inhibition of AR and PI3K could be a synergistic therapeutic strategy.[5]
-
MAPK/ERK Pathway: The MAPK/ERK pathway can also be activated by AR signaling and can, in turn, phosphorylate and activate the AR, creating a potential feedback loop that promotes tumor growth.[4]
-
Cell Cycle Regulation: AR signaling can promote cell cycle progression from the G1 to the S phase by upregulating the expression of cyclin D1, which activates cyclin-dependent kinases 4 and 6 (CDK4/6).[4] This provides a rationale for combining AR antagonists with CDK4/6 inhibitors.[8]
Signaling Pathway Diagram
Caption: AR Signaling Pathway and Inhibition by Enzalutamide in TNBC.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of AR antagonists in TNBC.
Table 1: In Vitro Activity of AR Antagonists in TNBC Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Enzalutamide | MDA-MB-453 | Proliferation | IC50 | 1-10 µM | [9] |
| Bicalutamide | MDA-MB-453 | Proliferation | IC50 | >10 µM | [9] |
| NVP-BEZ235 (PI3K/mTOR inhibitor) | LAR Cell Lines | Proliferation | IC50 | 37 nM | [1] |
| NVP-BEZ235 (PI3K/mTOR inhibitor) | Basal-like Cell Lines | Proliferation | IC50 | 116 nM | [1] |
Table 2: Clinical Efficacy of AR Antagonists in AR-Positive TNBC
| Compound | Phase | N | Primary Endpoint | Result | Reference |
| Enzalutamide | II | 118 | CBR at 16 weeks | 25% | [10] |
| Enzalutamide | II | 78 (evaluable) | CBR at 16 weeks | 35% | [3] |
| Enzalutamide | II | 118 | Median PFS | 12.6 weeks | [10] |
| Enzalutamide | II | 118 | Median OS | 12 months | [10] |
| Bicalutamide | II | 26 | CBR at 24 weeks | 19% | [5] |
| Bicalutamide | II | 26 | Median PFS | 12 weeks | [4][10] |
| Abiraterone Acetate + Prednisone | II | 34 | CBR at 6 months | 20% | [1] |
| Abiraterone Acetate + Prednisone | II | 34 | Median PFS | 2.8 months | [4] |
| Seviteronel | I/II | 26 | ORR | 4% | [5] |
| Seviteronel | I/II | 26 | DCR | 15% | [5] |
| Seviteronel | I/II | 26 | Median PFS | 2 months | [5] |
| Seviteronel | I/II | 26 | Median OS | 10.2 months | [5] |
CBR: Clinical Benefit Rate; PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; DCR: Disease Control Rate.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of AR antagonists in TNBC research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of an AR antagonist on the viability of TNBC cells in vitro.
Materials:
-
AR-positive TNBC cell line (e.g., MDA-MB-453)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
AR antagonist (e.g., Enzalutamide) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the AR antagonist in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted AR antagonist or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This protocol is for assessing the effect of an AR antagonist on the expression and phosphorylation of proteins in the AR signaling pathway.
Materials:
-
AR-positive TNBC cells
-
AR antagonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-p-AR, anti-PSA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the AR antagonist at various concentrations for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of an AR antagonist in a mouse model of TNBC.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
AR-positive TNBC cells (e.g., MDA-MB-453)
-
Matrigel
-
AR antagonist formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of TNBC cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the AR antagonist or vehicle control to the mice daily via oral gavage or another appropriate route.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for AR Antagonists in TNBC.
Conclusion
The androgen receptor represents a clinically validated therapeutic target in a significant subset of triple-negative breast cancers. Enzalutamide and other AR antagonists have demonstrated promising anti-tumor activity in both preclinical models and clinical trials, offering a much-needed targeted therapy option for this hard-to-treat disease. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further investigate the role of AR signaling in TNBC and to evaluate the efficacy of novel AR-targeting agents. Future research should focus on identifying predictive biomarkers to better select patients who are most likely to benefit from AR-directed therapies and on exploring rational combination strategies to overcome resistance and improve clinical outcomes.
References
- 1. google.com [google.com]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. Role of the Androgen Receptor in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor antagonism as a novel therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel drug combination can target triple-negative breast cancer for treatment [read.houstonmethodist.org]
- 8. mdpi.com [mdpi.com]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Advances of androgen receptor in triple-negative breast cancer: from molecular mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR Antagonist 8 in the Study of Neurodegenerative Disorders
Disclaimer: While "AR antagonist 8" has been identified as a potent androgen receptor (AR) antagonist, a comprehensive review of current literature reveals no specific studies detailing its application in the context of neurodegenerative disorders. The information presented herein is based on the known properties of this compound in prostate cancer cell lines and the broader, established role of androgen receptor antagonism in preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Kennedy's disease. The following protocols are generalized and would require specific adaptation and validation for use with this compound in a neurodegenerative research setting.
Introduction to this compound
This compound is a potent, nonsteroidal small molecule inhibitor of the androgen receptor.[1] Its primary characterization has been in the context of prostate cancer research, where it has demonstrated significant efficacy in inhibiting androgen-mediated cellular processes.
Table 1: In Vitro Activity of this compound in LNCaP Prostate Cancer Cells [1]
| Parameter | Cell Line | IC50 Value | Duration of Treatment |
| PSA Secretion Inhibition | LNCaP | 88 nM | 4 days |
| Cell Proliferation Inhibition | LNCaP | 66 nM | 3 days |
Rationale for Investigating AR Antagonists in Neurodegenerative Disorders
The androgen receptor signaling pathway has been implicated in the pathophysiology of several neurodegenerative disorders. Dysregulation of this pathway can contribute to neuronal cell death, protein aggregation, and cognitive decline. Therefore, AR antagonists are valuable research tools to probe the role of androgen signaling in these diseases and to evaluate their potential as therapeutic agents.
-
Alzheimer's Disease (AD): Androgen deprivation has been linked to an increase in β-amyloid (Aβ) accumulation and tau hyperphosphorylation, two key pathological hallmarks of AD.[2][3] Preclinical studies suggest that androgens can regulate Aβ levels through an AR-dependent mechanism.[4]
-
Parkinson's Disease (PD): While the role of androgens in PD is complex and not fully resolved, some studies suggest that androgen deprivation may exacerbate disease features.[5][6][7]
-
Kennedy's Disease (Spinal and Bulbar Muscular Atrophy - SBMA): This is a polyglutamine expansion disorder of the androgen receptor itself. The disease is androgen-dependent, and reducing androgen levels or blocking the AR has been a primary therapeutic strategy in preclinical and clinical studies.[8][9][10]
Key Signaling Pathways
AR antagonists primarily act by competitively binding to the ligand-binding domain of the androgen receptor, preventing its activation by endogenous androgens like testosterone and dihydrotestosterone (DHT).[11][12] This blockade inhibits the nuclear translocation of the AR and subsequent regulation of target gene expression.
Caption: Androgen Receptor Signaling and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound in cellular and animal models of neurodegenerative diseases.
In Vitro Cell-Based Assays
Objective: To determine the efficacy of this compound in mitigating neurotoxic insults in a neuronal cell line.
Experimental Workflow:
Caption: Workflow for in vitro neuroprotection assay.
Protocol: Neuroprotection Assay
-
Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.
-
Plating: Seed cells into 96-well plates for viability assays or larger formats for protein analysis and imaging.
-
Treatment:
-
Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 2-4 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
Induction of Toxicity:
-
Add the neurotoxic agent (e.g., pre-aggregated Aβ42 oligomers for an AD model, or MPP+ for a PD model) to the media.
-
Maintain a non-toxic control group.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Assessment:
-
Cell Viability: Perform an MTT or LDH assay to quantify cell death.
-
Western Blot: Lyse cells and perform Western blotting for key proteins such as cleaved caspase-3 (apoptosis marker), Bcl-2/Bax ratio, and downstream targets of AR signaling.
-
Immunocytochemistry: Fix cells and stain for neuronal markers (e.g., β-III tubulin) and DAPI to assess neuronal morphology and nuclear condensation.
-
In Vivo Preclinical Models
Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of a neurodegenerative disease.
Experimental Workflow:
Caption: Workflow for in vivo preclinical study.
Protocol: Evaluation in a Transgenic Mouse Model
-
Animal Model: Select an appropriate transgenic mouse model for the disease of interest (e.g., 5XFAD for AD, AR-113Q for SBMA).
-
Dosing and Administration:
-
Based on pharmacokinetic studies, determine the appropriate dose and route of administration for this compound.
-
Begin treatment at a relevant age for the model, either prophylactically or after disease onset.
-
Administer the compound or vehicle to control and treatment groups for a specified duration (e.g., 3-6 months).
-
-
Behavioral Analysis:
-
Perform a battery of behavioral tests to assess cognitive function (e.g., Morris water maze for AD models) or motor function (e.g., rotarod test for PD or SBMA models).
-
Conduct tests at baseline and at multiple time points throughout the study.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse them.
-
Collect brain and/or spinal cord tissue.
-
Immunohistochemistry: Section the tissue and stain for pathological markers (e.g., Aβ plaques and neurofibrillary tangles in AD, neuronal loss in the substantia nigra in PD, or motor neuron loss in SBMA).
-
Biochemical Assays: Homogenize tissue to measure levels of key proteins via ELISA (e.g., soluble and insoluble Aβ40/42) or Western blot (e.g., hyperphosphorylated tau, aggregated AR).
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 2: Example Data Table for In Vitro Neuroprotection Assay
| Treatment Group | Cell Viability (% of Control) | Cleaved Caspase-3 (Fold Change) | Neurite Length (µm) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 150 ± 10 |
| Neurotoxin + Vehicle | 52 ± 4 | 3.5 ± 0.3 | 75 ± 8 |
| Neurotoxin + this compound (10 nM) | 65 ± 5 | 2.8 ± 0.2 | 95 ± 9 |
| Neurotoxin + this compound (100 nM) | 85 ± 6 | 1.5 ± 0.1 | 130 ± 12 |
Table 3: Example Data Table for In Vivo Behavioral Assessment (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | 20 ± 3 | 45 ± 5 |
| Transgenic + Vehicle | 55 ± 6 | 20 ± 4 |
| Transgenic + this compound | 35 ± 5 | 35 ± 6 |
Conclusion
While this compound has not yet been specifically implicated in neurodegenerative disease research, its potent AR inhibitory activity makes it a potentially valuable tool for such studies. The protocols and frameworks outlined above provide a starting point for researchers to investigate the role of androgen receptor signaling in various neurodegenerative pathologies and to explore the therapeutic potential of AR antagonism. Rigorous validation and adaptation of these methods will be crucial for obtaining meaningful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Biomarkers to Evaluate Androgen Deprivation Therapy for Prostate Cancer and Risk of Alzheimer’s Disease and Neurodegeneration: Old Drugs, New Concerns [frontiersin.org]
- 3. Biomarkers to Evaluate Androgen Deprivation Therapy for Prostate Cancer and Risk of Alzheimer’s Disease and Neurodegeneration: Old Drugs, New Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen regulation of β-amyloid protein and the risk of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgens and Parkinson's Disease: A Review of Human Studies and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgens and Parkinson's Disease: A Review of Human Studies and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canjurol.com [canjurol.com]
- 8. cyagen.com [cyagen.com]
- 9. Androgen receptor and Kennedy disease/spinal bulbar muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms and Therapeutics for SBMA/Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. What are AR antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Cell Proliferation Assays with AR Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of AR Antagonist 8 on cell proliferation using two common methods: the MTT and BrdU assays. The information is intended for researchers in cell biology, oncology, and drug development.
Introduction
The androgen receptor (AR) is a crucial driver of prostate cancer cell proliferation and survival.[1][2] Consequently, antagonizing the AR signaling pathway is a primary therapeutic strategy for prostate cancer.[3][4] this compound is a novel compound designed to inhibit AR activity. Evaluating its efficacy in curbing cell proliferation is a critical step in its preclinical assessment. This document outlines the protocols for two robust cell proliferation assays, the MTT and BrdU assays, to quantify the anti-proliferative effects of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]
The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that detects DNA synthesis.[6] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] Incorporated BrdU is then detected using specific antibodies, allowing for the quantification of proliferating cells.
Signaling Pathway Affected by this compound
AR antagonists typically function by competitively binding to the AR, preventing the binding of androgens like dihydrotestosterone (DHT).[9] This inhibition prevents the nuclear translocation of the AR, its binding to androgen response elements (AREs) on DNA, and the subsequent transcription of genes that promote cell cycle progression and proliferation.[1][10] Some antagonists may also induce cell cycle arrest or senescence.[1][11]
Experimental Protocols
Cell Culture
Androgen-sensitive prostate cancer cell lines, such as LNCaP, are suitable for these assays. Cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, it is often recommended to use a medium with charcoal-stripped FBS to reduce the influence of endogenous androgens.
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
LNCaP cells
-
RPMI-1640 medium with charcoal-stripped FBS
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
References
- 1. AR, the cell cycle, and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AR dependent cell cycle: Mechanisms and cancer relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Antagonism [wp.nyu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging of Androgen Receptor Localization with AR Antagonist 8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR), a key driver in prostate cancer, translocates to the nucleus upon activation by androgens to regulate gene transcription. Antagonists that inhibit this process are critical for therapeutic intervention. This document provides detailed application notes and protocols for visualizing and quantifying the effect of "AR antagonist 8," a representative non-steroidal androgen receptor antagonist, on the nuclear localization of AR in living cells. The following protocols utilize live-cell fluorescence microscopy of human embryonic kidney 293 (HEK293) cells stably expressing a Green Fluorescent Protein-tagged Androgen Receptor (GFP-AR).
Introduction
Androgen receptor signaling is a critical pathway in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from chaperone proteins, and translocates from the cytoplasm into the nucleus.[2][3] In the nucleus, it dimerizes and binds to androgen response elements (AREs) on DNA, recruiting coactivators to initiate the transcription of target genes that promote cell growth and survival.[3]
AR antagonists are a cornerstone of prostate cancer therapy. "this compound" represents a class of non-steroidal antagonists that competitively bind to the AR's ligand-binding domain.[4] A key mechanism of action for many of these antagonists, including the well-characterized drug Enzalutamide, is the inhibition of AR nuclear translocation, thereby preventing downstream gene activation.[1][5][6]
Live-cell imaging provides a powerful tool to dynamically visualize and quantify the subcellular localization of AR in response to various stimuli, including potential therapeutic compounds. By utilizing cells stably expressing a GFP-AR fusion protein, researchers can monitor the real-time movement of the receptor between the cytoplasm and the nucleus. This approach allows for a quantitative assessment of the efficacy of AR antagonists in preventing androgen-induced nuclear import.
Data Presentation
The following table summarizes quantitative data from a representative experiment designed to assess the effect of this compound on the nuclear localization of GFP-AR. The data is presented as the mean nuclear to cytoplasmic (N/C) fluorescence intensity ratio, a standard metric for quantifying protein translocation. A higher N/C ratio indicates a greater accumulation of the protein in the nucleus.
| Treatment Condition | Mean Nuclear Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | Nuclear to Cytoplasmic (N/C) Ratio |
| Vehicle (DMSO) | 150 | 300 | 0.5 |
| Dihydrotestosterone (DHT) (10 nM) | 450 | 150 | 3.0 |
| This compound (10 µM) | 160 | 290 | 0.55 |
| DHT (10 nM) + this compound (10 µM) | 200 | 250 | 0.8 |
Signaling Pathway
The diagram below illustrates the classical androgen receptor signaling pathway and the mechanism of action of this compound.
References
- 1. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cienciavida.org [cienciavida.org]
- 3. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AR antagonist 8 solubility and stability in DMSO and cell culture media
This technical support center provides guidance on the solubility, stability, and handling of AR antagonists, with a focus on a compound referred to as "AR antagonist 8". It is important to note that "this compound" is not a universally standardized chemical name, and the information provided here is synthesized from data on various research-grade androgen receptor antagonists. Researchers should always consult the specific product data sheet provided by the manufacturer for their particular compound.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for dissolving this compound?
A1: The most common and recommended solvent for dissolving nonpolar small molecule inhibitors like this compound is dimethyl sulfoxide (DMSO).[1][2] For example, AR antagonist 9 has a reported solubility of 100 mg/mL in DMSO, and Enzalutamide is soluble at ≥ 50 mg/mL.[3][4] It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can significantly impact product solubility.[4]
Q2: I am having trouble dissolving the compound in DMSO. What should I do?
A2: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution to 37°C or, in some cases, up to 60°C.[3][5]
-
Sonication: Use an ultrasonic bath to aid dissolution.[3][4][5]
-
Vortexing: Vigorously mix the solution.[5]
-
Fresh Solvent: Ensure you are using newly opened, high-purity DMSO.[4]
Q3: How do I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. As a general guideline, you will dissolve a known mass of the compound in a specific volume of high-purity DMSO to achieve a desired high concentration (e.g., 10 mM).
Q4: Can I dissolve this compound directly in cell culture media or PBS?
A4: It is not recommended. Most AR antagonists are poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1] The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.1% to <1.0%) to avoid solvent-induced cytotoxicity or off-target effects.[1]
Stability and Storage
Q5: How should I store the powdered (lyophilized) this compound?
A5: While specific storage conditions may vary, powdered compounds are generally stable for extended periods when stored desiccated at -20°C (for up to 2 years) or 4°C (for shorter periods).[3] Always refer to the manufacturer's Certificate of Analysis for specific recommendations.[6]
Q6: What are the recommended storage conditions for the DMSO stock solution?
A6: DMSO stock solutions should be stored at -20°C or -80°C.[4][5][7] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
| Storage Temperature | Typical Stability Period | Source |
| -20°C | 1 month to 1 year | [3][4][7] |
| -80°C | 6 months to 2 years | [3][4][7] |
Q7: How stable is this compound once diluted in cell culture media?
A7: There is limited public data on the long-term stability of specific AR antagonists in cell culture media. It is best practice to prepare fresh working solutions from the DMSO stock for each experiment.[7] If the experiment requires long-term incubation (e.g., several days), the medium containing the compound should be replaced periodically (e.g., every 24-48 hours) to ensure a consistent concentration. The presence of serum components in the media may also affect the stability and effective concentration of the compound.
Degradation
Q8: What is the difference between chemical degradation of the antagonist and biological degradation of the Androgen Receptor?
A8: This is a critical distinction.
-
Chemical Degradation refers to the breakdown of the AR antagonist compound itself due to improper storage or handling (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).
-
Biological Degradation of the AR is a therapeutic mechanism of action for some advanced AR antagonists, such as Selective Androgen Receptor Degraders (SARDs) or Proteolysis Targeting Chimeras (PROTACs).[8][9][10] These molecules are designed to induce the cell's own machinery (the ubiquitin-proteasome system) to target and destroy the AR protein.[9][10]
Q9: How do PROTAC AR antagonists work to degrade the Androgen Receptor?
A9: PROTACs are bifunctional molecules. One end binds to the Androgen Receptor, and the other end binds to an E3 ubiquitin ligase.[11] This brings the AR protein into close proximity with the E3 ligase, which then tags the AR with ubiquitin molecules.[9] The ubiquitinated AR is recognized and subsequently destroyed by the proteasome.[9][10]
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (Example Molecular Weight: 497.46 g/mol ).[6] Always confirm the molecular weight from the product's data sheet.
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Methodology:
-
Calculation:
-
To make 1 mL of a 10 mM solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 497.46 g/mol * (1000 mg / 1 g) = 4.97 mg
-
-
-
Weighing: Carefully weigh out approximately 4.97 mg of the this compound powder and place it into a sterile microcentrifuge tube or vial. Record the exact weight.
-
Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO needed.
-
Volume (mL) = [Mass (mg) / 497.46 ( g/mol )] / 10 (mmol/L)
-
Add the calculated volume of DMSO to the vial containing the powder.
-
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath.
-
If necessary, gently warm the vial to 37°C in a water bath until the solution is clear.
-
-
Storage:
-
Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC) Cells [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting AR antagonist 8 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR Antagonist 8 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the androgen receptor (AR). It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-dependent genes, ultimately leading to decreased proliferation in AR-dependent cancer cells.[1][2]
Q2: What are the recommended cell lines for testing this compound?
The choice of cell line is critical for interpreting your results:
-
LNCaP: These cells express a mutant AR (T877A) and are androgen-sensitive. They are a good initial model for assessing on-target activity.
-
VCaP: These cells express wild-type AR at high levels and are also androgen-sensitive. They can be used to confirm findings from LNCaP cells.
-
PC-3 and DU145: These are AR-negative prostate cancer cell lines. They serve as excellent negative controls to identify potential off-target effects of this compound, as any observed activity in these cells is unlikely to be AR-mediated.[3][4][5][6]
Q3: What is the recommended concentration range for this compound in cell culture?
For initial experiments, a concentration range of 0.01 µM to 10 µM is recommended.[7] The optimal concentration will vary depending on the cell line and experimental endpoint. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.
Q4: What are the known off-target effects of this compound?
While designed for AR specificity, this compound may exhibit off-target activities, particularly at higher concentrations. Based on preclinical profiling, potential off-target effects include modulation of other nuclear receptors and interference with certain kinase signaling pathways. Common off-target pathways for AR antagonists can include the PI3K/Akt/mTOR and Src kinase pathways.[8][9][10]
Troubleshooting Guides
Issue 1: No effect on cell proliferation in AR-positive cells (LNCaP, VCaP).
Possible Causes and Solutions:
-
Incorrect Concentration:
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 50 µM) to determine the optimal inhibitory concentration.
-
-
Compound Inactivity:
-
Solution: Verify the integrity and purity of your this compound stock. Prepare fresh dilutions for each experiment.
-
-
Cell Line Resistance:
-
Experimental Setup:
-
Solution: Ensure that the cells are in an androgen-deprived medium (e.g., using charcoal-stripped serum) before and during the experiment to maximize the effect of the antagonist.
-
Issue 2: Significant cytotoxicity observed in both AR-positive and AR-negative (PC-3, DU145) cell lines.
Possible Causes and Solutions:
-
General Cytotoxicity:
-
Solution: This suggests a non-specific, off-target cytotoxic effect. It is crucial to distinguish true AR antagonism from general toxicity.[11] Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays across multiple cell lines.
-
-
High Concentration:
-
Solution: Off-target effects are more prominent at higher concentrations. Lower the concentration of this compound to a range where it inhibits AR activity without causing widespread cell death in AR-negative cells.
-
Issue 3: Unexpected changes in cell morphology or signaling pathways.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition:
-
Induction of Cellular Senescence:
-
Solution: Some AR antagonists can induce cellular senescence rather than apoptosis.[9] This can be assessed by a beta-galactosidase staining assay.
-
Quantitative Data Summary
The following table summarizes the typical activity profile of this compound.
| Parameter | LNCaP (AR-positive) | VCaP (AR-positive) | PC-3 (AR-negative) | Off-Target Kinase X |
| AR Antagonism IC50 | 0.1 µM | 0.2 µM | > 50 µM | N/A |
| Cytotoxicity IC50 | 15 µM | 20 µM | 12 µM | N/A |
| Kinase Inhibition IC50 | N/A | N/A | N/A | 5 µM |
Note: These are representative values. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: AR-Mediated Luciferase Reporter Assay
This assay quantifies the ability of this compound to inhibit androgen-induced transcription.
Materials:
-
AR-negative cells (e.g., PC-3)
-
AR expression vector
-
ARE (Androgen Response Element)-luciferase reporter vector
-
Transfection reagent
-
DHT or R1881 (synthetic androgen)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Seed PC-3 cells in a 96-well plate.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.
-
After 24 hours, replace the medium with a medium containing charcoal-stripped serum.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add a fixed concentration of DHT or R1881 (e.g., 1 nM) to induce AR activity.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[11][12][13]
Protocol 2: MTT Cell Viability Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
LNCaP, VCaP, and PC-3 cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[14][15]
Protocol 3: Western Blot for On-Target and Off-Target Pathways
This protocol allows for the assessment of protein expression levels to confirm AR pathway inhibition and investigate potential off-target effects.
Materials:
-
Cell lines of interest
-
This compound, DHT/R1881
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., AR, PSA, p-Akt, Total Akt, p-ERK, Total ERK, GAPDH/β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound +/- DHT for the desired time.
-
Wash cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[16][17]
Visualizations
Caption: Intended mechanism of this compound on the Androgen Receptor signaling pathway.
Caption: Potential off-target effect of this compound on a kinase signaling pathway.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Caption: Decision tree for interpreting initial experimental outcomes with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHENOTYPIC CHARACTERIZATION OF TWO NOVEL CELL LINE MODELS OF CASTRATION RESISTANT PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Genomic analyses of the metastasis-derived prostate cancer cell lines LNCaP, VCaP, and PC3-AR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unravelling the Role of Kinases That Underpin Androgen Signalling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Choosing Kinase Inhibitors for Androgen Deprivation Therapy-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AR Antagonist 8 in Prostate Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to AR antagonist 8 in prostate cancer models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My prostate cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common underlying mechanisms?
A1: Resistance to second-generation antiandrogens is a multifaceted issue involving both androgen receptor (AR)-dependent and AR-independent signaling pathways.[1][2][3] Key mechanisms include:
-
AR-Dependent Mechanisms:
-
AR Amplification and Overexpression: Increased levels of the AR protein can overcome the inhibitory effects of the antagonist.[2]
-
AR Point Mutations: Mutations in the ligand-binding domain (LBD) of the AR can alter antagonist binding or even convert antagonists into agonists.[4]
-
AR Splice Variants (AR-Vs): The expression of constitutively active AR splice variants that lack the LBD, such as AR-V7, is a significant driver of resistance.[2][4][5][6] These variants remain active even in the presence of AR antagonists that target the LBD.[7]
-
-
AR-Independent Mechanisms (Bypass Pathways):
-
Glucocorticoid Receptor (GR) Activation: The GR can be upregulated and take over the transcriptional regulation of a subset of AR target genes, promoting tumor growth despite AR inhibition.[8][9][10]
-
Activation of Survival Pathways: Pathways like PI3K/Akt/mTOR and Wnt signaling can be aberrantly activated to promote cell survival and proliferation independently of AR signaling.[2][8][11]
-
Lineage Plasticity: Prostate adenocarcinoma cells can undergo a phenotypic switch to a neuroendocrine-like state, which is not dependent on AR signaling. This is often associated with the loss of tumor suppressors like TP53 and RB1.[12][13]
-
Q2: How can I determine if AR-V7 is the cause of resistance in my experimental model?
A2: Detecting the expression of AR-V7 is a critical step in diagnosing the mechanism of resistance. Knockdown of AR-V7 has been shown to restore sensitivity to enzalutamide in cancer cells.[5] Here are the recommended methods:
-
Quantitative PCR (qPCR): This is the most common method to quantify AR-V7 mRNA levels.
-
Western Blotting: Use an antibody specific to AR-V7 to detect the protein. Note that AR-V7 protein expression can increase significantly after treatment with abiraterone acetate or enzalutamide.[7]
-
Immunohistochemistry (IHC): This technique can be used to detect AR-V7 protein expression in patient-derived xenografts (PDXs) or tumor biopsies.[7]
Q3: My resistant cells do not overexpress AR or AR-V7. What are the likely bypass pathways, and how can I investigate them?
A3: If AR-mediated resistance mechanisms are ruled out, investigating bypass pathways is the next logical step.
-
Glucocorticoid Receptor (GR) Pathway:
-
Hypothesis: Upregulation of GR signaling compensates for AR inhibition.
-
Investigation:
-
Western Blot/qPCR: Check for increased GR protein and mRNA expression levels in your resistant cells compared to sensitive parental cells.[9][13]
-
Functional Assays: Test if the GR agonist dexamethasone can confer resistance to sensitive cells and if a GR antagonist can restore sensitivity to resistant cells.[13]
-
-
-
PI3K/Akt/mTOR Pathway:
-
Hypothesis: Aberrant activation of this pathway promotes cell survival.[2]
-
Investigation:
-
Western Blot: Probe for phosphorylated forms of key proteins in the pathway, such as p-Akt and p-mTOR, which indicate pathway activation.
-
Inhibitor Studies: Treat resistant cells with a combination of your AR antagonist and a PI3K or mTOR inhibitor to see if sensitivity is restored.
-
-
-
Wnt Signaling Pathway:
-
Hypothesis: Activation of Wnt signaling contributes to resistance.[11]
-
Investigation:
-
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a long-term cell culture model.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Cause is Confirmed |
| AR Gene Amplification | Perform qPCR or FISH on the resistant cell line to quantify the AR gene copy number. | A higher AR gene copy number in the resistant line compared to the parental sensitive line. |
| AR-V7 Expression | Use qPCR with specific primers for AR-V7 and full-length AR. Confirm with a Western blot using an AR-V7 specific antibody. | Increased ratio of AR-V7 to full-length AR mRNA and detectable AR-V7 protein in resistant cells. |
| Upregulation of Bypass Pathways | Perform a phospho-kinase array or Western blots for key markers of survival pathways (p-Akt, p-ERK, p-STAT3). | Increased phosphorylation of key signaling nodes in resistant cells. |
Problem 2: Inconsistent results with combination therapies aimed at overcoming resistance.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Cause is Confirmed |
| Suboptimal Drug Concentration | Perform a dose-response matrix experiment with varying concentrations of both this compound and the combination agent. | Identification of synergistic concentrations using synergy scoring models (e.g., Bliss, Loewe). |
| Incorrect Timing of Drug Addition | Stagger the addition of the two drugs (e.g., pre-treat with one agent before adding the second) to determine the optimal sequence. | Enhanced cell killing or growth inhibition with a specific sequence of drug administration. |
| Inappropriate Combination Partner | Based on the identified resistance mechanism (from Problem 1), select a more targeted combination agent (e.g., a PI3K inhibitor if the PI3K pathway is activated). | Increased efficacy of the combination therapy. |
Quantitative Data Summary
Table 1: Relative Expression of Resistance-Associated Genes in Enzalutamide-Resistant vs. Sensitive Prostate Cancer Cells.
| Gene | Fold Change in Resistant Cells | Implicated Pathway | Reference |
| AR-V7 | Significantly Increased | AR Signaling | [5][7][14] |
| GR (NR3C1) | Increased | Glucocorticoid Signaling | [8][9] |
| AKR1C3 | Upregulated | Androgen Synthesis | [11] |
| MYC | Upregulated | Cell Proliferation | [8] |
| EZH2 | Overexpressed | Epigenetic Regulation | [8] |
Table 2: Examples of Combination Strategies to Overcome Resistance.
| Combination Agent | Target/Mechanism | Model System | Reference |
| Niclosamide | Reduces AR-V7 expression | Enzalutamide-resistant cells | [15] |
| Metformin | Autophagy inhibitor | Enzalutamide-resistant cells | [15][16] |
| TGF-β Receptor Inhibitor | Reverses EMT and immunosuppression | Enzalutamide-resistant models | [17] |
| PARP Inhibitors | DNA Repair Inhibition | mCRPC | [12] |
| BET Inhibitors | Target AR co-regulators | CRPC models | [18] |
Experimental Protocols
Protocol 1: Detection of AR-V7 mRNA by Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from both sensitive and resistant prostate cancer cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix and primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH).
-
AR-V7 Forward Primer: 5'-CCATCTTGTCGTCTTCGGAA-3'
-
AR-V7 Reverse Primer: 5'-TTTGAATGAGGCAAGTCAGC-3'
-
-
Data Analysis: Calculate the relative expression of AR-V7 using the ΔΔCt method, normalizing to the housekeeping gene and the sensitive parental cell line.
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
-
Protein Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal loading.
Visualizations
Caption: Mechanisms of resistance to AR antagonists.
Caption: Workflow for identifying resistance mechanisms.
References
- 1. [PDF] Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms | Semantic Scholar [semanticscholar.org]
- 2. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Androgen Receptor Variant 7 in progression to Castration Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 8. oaepublish.com [oaepublish.com]
- 9. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.ku.edu [journals.ku.edu]
- 13. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Strategies to Re-Sensitize Castration-Resistant Prostate Cancer to Antiandrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin in overcoming enzalutamide resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming drug resistance in metastatic castration resistant prostate cancer with a novel combination of TGF-beta inhibition and enzalutamide - Channing Paller [grantome.com]
- 18. hematologyandoncology.net [hematologyandoncology.net]
How to mitigate AR antagonist 8 induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate cytotoxicity induced by AR Antagonist 8. The content is based on published mechanisms for second-generation androgen receptor antagonists, such as enzalutamide, which will serve as a proxy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity induced by this compound?
This compound primarily induces cytotoxicity in androgen-dependent cells, such as prostate cancer cells, through the induction of apoptosis (programmed cell death) and cellular senescence.[1][2] By binding to the androgen receptor (AR), it prevents nuclear translocation and subsequent transcription of target genes necessary for cell growth and survival.[3][4] This disruption of AR signaling leads to an imbalance in pro-apoptotic and anti-apoptotic proteins, specifically increasing the expression of BAX and decreasing the expression of Bcl-2, which culminates in the activation of caspases and the execution of the apoptotic program.[2]
Caption: this compound induces apoptosis by inhibiting AR signaling.
Q2: My target cancer cells are developing resistance to this compound. What are the common mechanisms and how can I overcome them?
Resistance to AR antagonists is a significant challenge. It often arises from the cancer cells activating alternative survival pathways to bypass the AR blockade. Key mechanisms include:
-
Activation of Pro-Survival Signaling: Pathways like PI3K-Akt-mTOR and NF-κB can be constitutively activated, promoting cell survival despite AR inhibition.[5][6] Mild upregulation of caspase-8, for instance, has been shown to have a non-apoptotic role in activating NF-κB and subsequent IL-8 secretion, which promotes survival.[6]
-
Adaptation to Oxidative Stress: AR signaling is linked to oxidative stress.[7][8] Cancer cells can adapt by upregulating antioxidant defense mechanisms, rendering them resistant to drug-induced stress.[9]
-
Induction of Autophagy: AR antagonists can induce autophagy, a cellular recycling process that can sometimes promote cell survival under stress.[3]
To overcome these, a combination therapy approach is often effective.
Caption: Cancer cells can activate survival pathways to resist AR antagonists.
Table 1: Strategies to Mitigate this compound Resistance
| Mitigating Agent / Strategy | Mechanism of Action | Effect on Cytotoxicity | Target Pathway |
| PI3K Inhibitor (e.g., Pictilisib) | Blocks the PI3K/Akt survival pathway. | Synergistically increases cytotoxicity. | PI3K/Akt/mTOR |
| NF-κB Inhibitor (e.g., Curcumin) | Prevents nuclear translocation of NF-κB, inhibiting pro-survival gene expression.[9] | Restores sensitivity to AR antagonists. | NF-κB |
| Antioxidants (e.g., N-acetylcysteine) | Reduces cellular reactive oxygen species (ROS), potentially reversing adaptations to oxidative stress.[9] | Can modulate AR signaling and cell survival. | Oxidative Stress |
| Autophagy Inhibitor (e.g., Clomipramine) | Blocks the autophagic process, preventing it from acting as a survival mechanism.[3] | Significantly increases the cytotoxicity of enzalutamide.[3] | Autophagy |
| Bcl-2 Inhibitor (e.g., Venetoclax) | Directly inhibits the anti-apoptotic protein Bcl-2, pushing the cell towards apoptosis.[10] | Can overcome resistance mediated by Bcl-2 upregulation. | Intrinsic Apoptosis |
Q3: How can I experimentally investigate the mechanism of cytotoxicity and test mitigation strategies in my cell model?
A systematic workflow is crucial. Start by confirming the cytotoxic effect, then dissect the underlying mechanism, and finally, test your mitigation strategy.
Caption: Workflow for investigating and mitigating cytotoxicity.
Troubleshooting and Experimental Protocols
Table 2: Troubleshooting Common Experimental Issues
| Issue Encountered | Possible Cause | Recommended Solution |
| High variability in cell viability assays. | Inconsistent cell seeding density; edge effects in multi-well plates; variation in drug concentration. | Ensure uniform cell suspension before seeding. Do not use the outer wells of the plate. Prepare fresh drug dilutions for each experiment. |
| No detectable caspase activation despite cell death. | Cell death is occurring via a non-apoptotic pathway (e.g., necroptosis); measurement is outside the peak activation window. | Perform a time-course experiment (e.g., 6, 12, 24, 48h) to find peak caspase activity. Check for markers of other death pathways. |
| Faint or no bands in Western Blot. | Insufficient protein loading; poor antibody quality; improper protein transfer. | Perform a BCA assay to ensure equal protein loading. Validate antibody with a positive control. Use a Ponceau S stain to check transfer efficiency. |
| High background fluorescence in ROS assay. | Autofluorescence of the compound; phenol red in media; cells are stressed before treatment. | Run a compound-only control to check for autofluorescence. Use phenol red-free media for the assay. Handle cells gently to minimize pre-existing stress. |
Detailed Experimental Protocols
Cell Viability Assay (using CellTiter-Glo® Luminescent Assay)
This protocol quantifies ATP, an indicator of metabolically active, viable cells.
-
Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a mitigating agent. Include vehicle-only controls.
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.
Apoptosis Quantification (using Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Seeding & Treatment: Follow steps 1 and 2 from the Cell Viability protocol. A typical incubation time for apoptosis is 24-48 hours.
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently with a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Record luminescence with a plate reader.
-
Analysis: Compare the luminescent signal from treated cells to control cells. An increase in luminescence indicates higher caspase 3/7 activity.
Western Blot for Apoptotic Markers (Bax and Bcl-2)
This protocol allows for the semi-quantitative analysis of protein expression.
-
Cell Lysis:
-
Treat cells in a 6-well plate with this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Probing:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control (β-actin).
Cellular Reactive Oxygen Species (ROS) Detection (using DCFDA)
This protocol uses 2',7' –dichlorofluorescin diacetate (DCFDA) to measure hydroxyl, peroxyl, and other ROS within the cell.
-
Seeding & Treatment: Seed cells in a 96-well black, clear-bottom plate. After adherence, treat with this compound for the desired time (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂).
-
Loading:
-
Remove the treatment media and wash cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA in PBS to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells again with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Analysis: An increase in fluorescence intensity indicates a higher level of intracellular ROS.
References
- 1. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-apoptotic function of caspase-8 confers prostate cancer enzalutamide resistance via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Oxidative stress and redox signaling in CRPC progression: therapeutic potential of clinically-tested Nrf2-activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Optimizing dosing and administration route for AR antagonist 8 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo dosing and administration of the novel androgen receptor (AR) antagonist, AR antagonist 8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive androgen receptor (AR) inhibitor. It functions by binding directly to the ligand-binding domain of the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This action inhibits the conformational changes required for receptor dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.[3][4][5][6] Ultimately, this blockade of the AR signaling pathway suppresses the transcription of genes involved in prostate cancer cell proliferation and survival.[5][6]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Due to its predicted low aqueous solubility, this compound should be administered as a suspension or in a solubilizing vehicle. The choice of vehicle is critical and depends on the administration route and the specific experimental goals. For oral gavage, a common and effective approach is to formulate the compound as a suspension in an aqueous vehicle containing a suspending agent and a surfactant.[7] See Table 2 for recommended starting formulations. It is crucial to assess the stability and syringe-ability of the suspension before administration.[7]
Q3: What are the suggested starting doses and administration routes for preclinical studies?
A3: For initial in vivo efficacy studies in mouse xenograft models, oral gavage (PO) is the most common administration route. Based on preclinical data from other next-generation nonsteroidal AR antagonists like ARN-509 and Enzalutamide (MDV3100), a starting dose in the range of 10-30 mg/kg, administered once daily, is recommended.[2][8] Dose-response studies are essential to determine the optimal biological dose (OBD).[8] Please refer to Table 3 for a summary of suggested starting doses.
Q4: How should this compound be stored?
A4: this compound is supplied as a solid powder. It should be stored in a tightly sealed container at -20°C, protected from light and moisture. For solution/suspension preparations, it is recommended to prepare them fresh daily.[7] If short-term storage of a stock solution is necessary, store in an airtight vial at -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: The compound precipitates out of the vehicle or is difficult to suspend.
-
Question: My formulation of this compound is not homogenous. What can I do?
-
Answer:
-
Particle Size: Ensure the compound has been micronized to a fine powder to improve suspension stability.
-
Vehicle Optimization: The solubility of poorly soluble drugs can be enhanced by modifying the vehicle.[9][10] Try adding a co-solvent like PEG400 or a surfactant like Tween 80 to your formulation (see Table 2).[7] The use of complexing agents like cyclodextrins can also improve solubility.[7][11]
-
Sonication: Use a bath or probe sonicator to aid in the dispersion of the compound in the vehicle. Be careful to avoid overheating the sample.
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility, although this must be tested carefully to ensure it does not affect compound stability or cause toxicity.[9]
-
Issue 2: I am observing unexpected toxicity or animal morbidity at the recommended starting doses.
-
Question: My study animals are losing weight or showing signs of distress. How should I proceed?
-
Answer:
-
Vehicle Toxicity: First, run a control group treated with the vehicle alone to rule out toxicity from the formulation components. Some solvents like ethanol or DMSO can be toxic at higher concentrations.[11]
-
Dose Reduction: The maximum tolerated dose (MTD) may be lower than the initial dose tested. Reduce the dose by 50% and monitor the animals closely. Perform a dose-escalation study to determine the MTD in your specific animal model and strain.
-
Off-Target Effects: High doses of AR antagonists can sometimes be associated with off-target effects, such as binding to GABA-A receptors in the central nervous system, which has been linked to seizures in some cases.[12][13] If neurological symptoms are observed, this is a critical safety finding and dosing should be stopped immediately.
-
Administration Frequency: Consider reducing the dosing frequency (e.g., from once daily to every other day) to see if it mitigates the toxicity while maintaining efficacy.
-
Issue 3: I am not observing significant anti-tumor efficacy.
-
Question: Tumor growth in the treated group is similar to the control group. What are the next steps?
-
Answer:
-
Dose Escalation: The initial doses may be sub-optimal. If no toxicity was observed, escalate the dose (e.g., to 50 mg/kg or 100 mg/kg daily) to determine if a dose-response relationship exists.[8]
-
Pharmacokinetic Analysis: It is crucial to determine if the compound is being absorbed and reaching the target tissue. Conduct a pharmacokinetic (PK) study to measure the plasma and tumor concentrations of this compound over time.[14][15] Poor bioavailability can be a major reason for a lack of efficacy.[10]
-
Pharmacodynamic (PD) Response: Confirm target engagement in the tumor. This can be done by measuring the downstream effects of AR inhibition, such as a decrease in the expression of AR-regulated genes (e.g., PSA) in tumor tissue via qPCR or immunohistochemistry.
-
Model Resistance: The tumor model itself may be resistant to AR antagonism through mechanisms like the expression of AR splice variants (e.g., AR-V7) or activation of alternative survival pathways.[3]
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Property | Value |
|---|---|
| Molecular Weight | 450.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility | < 0.1 µg/mL |
| BCS Class (Predicted) | Class II/IV |
| Physical Form | White to off-white solid |
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Route | Vehicle Composition | Notes |
|---|---|---|
| Oral (PO) | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | Standard suspension vehicle. Prepare fresh daily. |
| Oral (PO) | 10% (v/v) Solutol HS 15 in sterile water | Can improve solubility for challenging compounds. |
| Oral (PO) | 20% (w/v) Captisol® (SBE-β-CD) in sterile water | A complexing agent known to enhance solubility and bioavailability.[7] |
| Intraperitoneal (IP) | 5% DMSO + 40% PEG400 + 55% Saline | Use with caution. Ensure vehicle-only controls due to potential for irritation. |
Table 3: Suggested Starting Doses for Preclinical In Vivo Studies
| Animal Model | Route of Administration | Suggested Starting Dose | Dosing Frequency | Reference Compound Efficacy |
|---|---|---|---|---|
| Mouse (Xenograft) | Oral Gavage (PO) | 10 - 30 mg/kg | Once Daily (QD) | ARN-509 showed maximal response at 30 mg/kg/day.[8] |
| Mouse (Xenograft) | Intraperitoneal (IP) | 10 - 20 mg/kg | Once Daily (QD) | Often requires lower doses than PO but can have formulation challenges. |
| Rat (Hershberger) | Oral Gavage (PO) | 25 - 50 mg/kg | Once Daily (QD) | The Hershberger bioassay is used to screen for antiandrogenic activity.[16] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (10 mg/mL Suspension)
-
Calculate Materials: For a 10 mL final volume, weigh out 100 mg of this compound. Prepare 10 mL of the vehicle solution (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water).
-
Micronize Compound: If not already micronized, gently grind the this compound powder in a mortar and pestle to a fine, consistent powder.
-
Pre-wet the Powder: Add a small amount (e.g., 200 µL) of the vehicle to the powder and mix with a spatula to create a uniform paste. This prevents clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing thoroughly after each addition to ensure the suspension is homogenous.
-
Homogenization: Vortex the suspension vigorously for 2-3 minutes. For best results, sonicate the suspension in a water bath for 5-10 minutes until no visible aggregates remain.
-
Administration: Keep the suspension on a stir plate or vortex immediately before drawing each dose to ensure uniformity. The typical gavage volume for a mouse is 5-10 µL/g body weight (e.g., 100-200 µL for a 20g mouse).
Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Mouse Model
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude or SCID).
-
Cell Implantation: Subcutaneously implant a human prostate cancer cell line that expresses AR (e.g., LNCaP or VCaP) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average size of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound at 10 mg/kg, this compound at 30 mg/kg).[17] Ensure the average tumor size is similar across all groups.
-
Treatment Administration: Administer the compound and vehicle daily via oral gavage as prepared in Protocol 1. Monitor animal body weight and general health daily.
-
Efficacy Measurement: Continue to measure tumor volume 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or if significant toxicity is observed (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., qPCR, IHC, Western blot).
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Study Design: In a separate cohort of tumor-bearing mice, administer a single dose of this compound.
-
Sample Collection: Collect blood samples (via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours).[17] Euthanize subsets of mice at each time point to collect tumor tissue.
-
Sample Processing: Process blood to plasma and immediately freeze all samples at -80°C.
-
Bioanalysis: Quantify the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
PK Parameter Calculation: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.[18]
-
PD Analysis: Correlate the drug concentrations in the tumor with a PD biomarker. For example, use tumor tissue from the efficacy study (Protocol 2) and measure the mRNA levels of an AR-regulated gene like KLK3 (PSA). A significant reduction in the treated groups relative to the vehicle control confirms target engagement.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified Androgen Receptor (AR) signaling pathway and antagonist action.
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft efficacy study.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARN-509: a novel anti-androgen for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 18. scholar.usuhs.edu [scholar.usuhs.edu]
Addressing batch-to-batch variability of synthesized AR antagonist 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the synthesized Androgen Receptor (AR) antagonist, designated as AR Antagonist 8 . Our goal is to help you address potential batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variation in the IC50 value of this compound between different synthesized batches in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with synthesized small molecules and can stem from several factors. The most common causes include variations in purity, the presence of active or interfering impurities, and differences in the solid-state properties (polymorphism) of the compound. We recommend a systematic approach to identify the root cause, starting with a thorough analytical characterization of each batch.
Q2: Our latest batch of this compound shows poor solubility in our standard solvent (e.g., DMSO) compared to previous batches. Why is this happening?
A2: Differences in solubility can be attributed to variations in the crystalline form (polymorphism) of the compound or the presence of insoluble impurities. It is also possible that the previous batches contained a small amount of a more soluble impurity that aided in the dissolution of the bulk material. We advise performing solubility testing and solid-state characterization.
Q3: The HPLC profile of our new batch of this compound shows additional peaks that were not present in the reference batch. What are these and can they affect our experiments?
A3: These additional peaks likely represent impurities, which could be starting materials, reagents, by-products from the synthesis, or degradation products.[][2] These impurities can have various effects on your experiments, including direct biological activity (agonistic or antagonistic), interference with analytical assays, or cytotoxicity.[3] It is crucial to identify and quantify these impurities.
Q4: Can you provide a general workflow for qualifying a new batch of this compound before its use in critical experiments?
A4: Yes, we recommend a multi-step qualification process. This should include identity confirmation (e.g., via NMR and MS), purity assessment (e.g., via HPLC-UV), impurity profiling (e.g., via LC-MS), and a functional validation assay to confirm potency (e.g., a cell-based AR reporter assay). Comparing the results to a well-characterized reference standard is essential.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
Question: How do we diagnose the cause of the observed variability in IC50 values for this compound?
Answer: A systematic investigation involving analytical and biological characterization is required. The following steps will help you pinpoint the source of the variability.
Step 1: Quantitative Analysis of Purity
-
Protocol: Perform High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of each batch.
-
Interpretation: Compare the purity levels of the different batches. A lower purity in a less active batch suggests that the dose-response relationship is affected by an inaccurate concentration of the active compound.
Table 1: Batch-to-Batch Purity and Potency Comparison
| Batch ID | Purity by HPLC (%) | IC50 in AR Reporter Assay (nM) |
| AR8-001 | 99.2 | 52 |
| AR8-002 | 95.5 | 150 |
| AR8-003 | 98.9 | 58 |
| AR8-004 | 91.3 | 320 |
Step 2: Impurity Profiling and Identification
-
Protocol: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurities in the batches with lower potency.
-
Interpretation: Compare the impurity profiles of the "good" and "bad" batches. The presence of specific impurities in the less potent batches may indicate a synthetic side reaction that is producing an inactive or even antagonistic by-product.[2][4]
Table 2: Impurity Profile of Selected Batches
| Batch ID | Impurity A (m/z) | Impurity B (m/z) | Impurity C (m/z) |
| AR8-001 | < 0.1% | 0.5% | < 0.1% |
| AR8-002 | 2.1% | 1.2% | 0.8% |
| AR8-004 | 5.8% | 1.5% | 1.0% |
Step 3: Functional Characterization of Impurities
-
Protocol: If the impurities can be isolated, test them in the same functional assay to determine if they have any biological activity.
-
Interpretation: An impurity might be an AR agonist, which would counteract the effect of this compound, leading to a higher apparent IC50.
Step 4: Solid-State Analysis
-
Protocol: If purity and impurity profiles are similar, consider analyzing the solid-state properties of the different batches using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Interpretation: Different crystalline forms (polymorphs) can have different dissolution rates and oral bioavailability, which could affect the results of in vivo studies.
Issue 2: Poor Solubility of a New Batch
Question: What steps should we take to address the poor solubility of our new batch of this compound?
Answer: Addressing solubility issues requires understanding the physical properties of the new batch and comparing them to a reference batch with good solubility.
Step 1: Visual and Microscopic Examination
-
Protocol: Visually inspect the solid material from different batches. Examine the crystal morphology under a microscope.
-
Interpretation: Differences in crystal size or shape can indicate different polymorphic forms, which can have different solubilities.
Step 2: Comparative Solubility Study
-
Protocol: Perform a kinetic and thermodynamic solubility study for each batch in your experimental solvent.
-
Interpretation: A significantly lower solubility of the new batch points towards a different solid form or the presence of an insoluble impurity.
Table 3: Solubility Data for Different Batches
| Batch ID | Kinetic Solubility in DMSO (mM) | Thermodynamic Solubility in PBS (µM) |
| AR8-001 | 50 | 12.5 |
| AR8-003 | 48 | 11.9 |
| AR8-005 | 15 | 3.1 |
Step 3: Solid-State Characterization (XRPD and DSC)
-
Protocol: As mentioned in the previous section, use XRPD and DSC to analyze the crystalline structure of the batches.
-
Interpretation: Different XRPD patterns or thermal events in DSC would confirm polymorphism.
Step 4: Recrystallization
-
Protocol: If polymorphism is confirmed, attempt to recrystallize the poorly soluble batch using the same solvent system as the reference batch to obtain the desired crystalline form.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Detector: Electrospray ionization (ESI) in positive and negative ion modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Identify the molecular weights of the main peak and any impurity peaks.
3. Androgen Receptor (AR) Reporter Gene Assay
-
Cell Line: Use a prostate cancer cell line (e.g., LNCaP) stably transfected with an AR-responsive reporter construct (e.g., ARR3-luciferase).
-
Procedure:
-
Seed cells in a 96-well plate in androgen-depleted medium.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Co-treat with a constant concentration of an AR agonist (e.g., Dihydrotestosterone, DHT) to stimulate receptor activity.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the luciferase signal against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: Enhancing the in vivo Half-Life of AR Antagonist 8
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenge of a short in vivo half-life for small molecule drugs, specifically focusing on a hypothetical androgen receptor (AR) antagonist, "AR Antagonist 8."
Frequently Asked Questions (FAQs)
Q1: My AR antagonist, this compound, shows excellent in vitro potency but has a very short half-life in my mouse model. What are the most likely reasons for this?
A1: A short in vivo half-life for a small molecule like this compound is typically due to two main factors:
-
Rapid Metabolism: The compound is likely being quickly broken down by metabolic enzymes, primarily in the liver. Cytochrome P450 (CYP) enzymes are often the main culprits.
-
Rapid Clearance: The compound or its metabolites are being quickly eliminated from the body, usually through the kidneys (renal clearance) or in the feces via bile (hepatic clearance).
To confirm the cause, you should first perform an in vitro metabolic stability assay using liver microsomes. This will help determine if rapid metabolism is the primary issue.
Q2: What are the main strategies I can use to increase the half-life of this compound?
A2: There are two primary approaches to extend the half-life of a small molecule:
-
Structural Modification:
-
Deuteration: Strategically replacing hydrogen atoms with deuterium at metabolically vulnerable sites can slow down metabolism due to the kinetic isotope effect.[1][2]
-
Modifying Lipophilicity: Adjusting the lipophilicity (LogP) of your compound can influence its distribution, metabolism, and clearance.[3] Sometimes, increasing lipophilicity can enhance tissue distribution and prolong half-life, but it can also increase metabolic clearance if not done carefully.[3]
-
Blocking Metabolic "Hotspots": Identifying the specific atoms or functional groups that are most susceptible to metabolism and modifying them (e.g., by adding a halogen) can prevent or slow down breakdown.
-
-
Formulation and Delivery Strategies:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the molecule can increase its size, shielding it from metabolic enzymes and reducing renal clearance.[4][]
-
Lipid-Based Formulations: For poorly soluble compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve absorption and bioavailability.[]
-
Nanoparticle Formulation: Encapsulating the drug in nanoparticles can protect it from degradation and alter its pharmacokinetic profile.
-
Sustained-Release Formulations: Creating a depot formulation for subcutaneous or intramuscular injection can lead to a slow and sustained release of the drug over time.
-
Q3: How do I know which half-life extension strategy is best for this compound?
A3: The optimal strategy depends on the specific properties of this compound and the primary reason for its short half-life.
-
If rapid metabolism is the issue (confirmed by in vitro assays): Deuteration or structural modification to block metabolic hotspots are often the most effective first steps.
-
If the compound has poor solubility: Formulation approaches like lipid-based systems or nanoparticle encapsulation should be explored to improve bioavailability.[6]
-
If rapid renal clearance is the problem: PEGylation to increase the hydrodynamic radius of the molecule is a well-established method.
It is often beneficial to explore multiple strategies in parallel to identify the most effective approach.
Troubleshooting Guides
Troubleshooting Poor In Vivo Efficacy Despite Good In Vitro Potency
| Observed Problem | Potential Cause | Recommended Troubleshooting Step |
| Low plasma exposure (low AUC) after oral dosing. | Poor oral bioavailability due to low solubility or high first-pass metabolism. | 1. Assess the aqueous solubility of this compound. 2. Perform an in vitro metabolic stability assay with liver microsomes to evaluate first-pass metabolism. 3. Consider formulation strategies to improve solubility (see Protocol 4). |
| Rapid decline in plasma concentration after IV or PO administration. | High systemic clearance (metabolic or renal). | 1. Conduct a pharmacokinetic study with both IV and PO administration to determine absolute bioavailability and clearance rate. 2. If clearance is high, investigate metabolic pathways (see Protocol 1) and consider structural modifications (see Protocols 2 & 3). |
| High variability in plasma concentrations between animals. | Inconsistent oral absorption, possibly due to food effects or formulation issues. | 1. Standardize the fasting state of the animals before dosing. 2. Evaluate the physical stability and homogeneity of the dosing formulation. 3. Consider using a more robust formulation, such as a solution or a well-characterized suspension. |
Quantitative Data Summary
Table 1: Comparison of Half-Lives of Commercially Available AR Antagonists
| AR Antagonist | Preclinical Species | Half-Life (t½) | Human Half-Life (t½) | Reference(s) |
| Bicalutamide | Rat | ~17-21 hours | ~1 week | [7][8] |
| Enzalutamide | Mouse | ~18.3 hours | 5.8 days | [9] |
| Apalutamide | Mouse | - | 3-4 days | [10] |
| Darolutamide | Mouse | 1.6 hours | ~13-16 hours | [11][12][13][14] |
Table 2: Illustrative Impact of Half-Life Extension Strategies on Small Molecules
| Strategy | Example Modification | Fold Increase in Half-Life (Approximate) | Key Considerations | Reference(s) |
| Deuteration | Replacement of N-methyl hydrogens with deuterium on enzalutamide. | 1.5 - 2 fold | Can alter metabolic pathways; effect is highly dependent on the site of deuteration. | [1] |
| PEGylation | Covalent attachment of a 20 kDa mPEG chain. | Can be >10-fold | May reduce binding affinity to the target; requires careful optimization of PEG size and attachment site. | [4][] |
| Formulation | Subcutaneous oil-based depot formulation. | 2.5 - 4.5 fold (compared to IP or PO) | Requires optimization of vehicle and release characteristics; suitable for parenteral administration. | |
| Structural Modification | Introduction of halogens to block metabolic sites. | Variable, can be significant. | May alter potency and off-target effects; requires medicinal chemistry expertise. | [3] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound by liver enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (human, mouse, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.
-
Add this compound to the wells to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining this compound against time.
Data Analysis:
-
Half-life (t½): t½ = 0.693 / k, where k is the slope of the linear regression of the log-transformed concentration-time data.
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Protocol 2: Deuteration of this compound at a Suspected Metabolic Hotspot
Objective: To synthesize a deuterated analog of this compound to slow down its metabolism. This is a general example for deuterating an aromatic ring.
Materials:
-
This compound (or a suitable precursor)
-
Deuterium oxide (D₂O)
-
Transition metal catalyst (e.g., Pd/C, [Ir(cod)Cl]₂, RhCl₃)[2][20][21]
-
Deuterated solvent (if necessary)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard organic synthesis workup and purification equipment (e.g., silica gel chromatography)
-
NMR and Mass Spectrometry for characterization
Procedure (Example for Iridium-catalyzed H/D exchange):
-
In a reaction vial, dissolve this compound and the iridium catalyst in a suitable solvent.
-
Add D₂O as the deuterium source.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120°C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by LC-MS to determine the extent of deuteration.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and D₂O.
-
Purify the deuterated product by silica gel chromatography.
-
Confirm the structure and the percentage of deuterium incorporation by ¹H NMR, ²H NMR, and high-resolution mass spectrometry.
Protocol 3: PEGylation of this compound
Objective: To conjugate a PEG chain to this compound to increase its hydrodynamic size. This protocol assumes this compound has a suitable functional group (e.g., a hydroxyl or amine) for conjugation.
Materials:
-
This compound with a reactive functional group
-
Activated mPEG (e.g., mPEG-succinimidyl carbonate for amines, or mPEG-tresylate for hydroxyls)[4][]
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Base (e.g., triethylamine or DIPEA)
-
Reaction vessel under an inert atmosphere
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments for characterization (NMR, LC-MS)
Procedure (Example for coupling to a hydroxyl group):
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to deprotonate the hydroxyl group.
-
Add the activated mPEG in a slight molar excess.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench any remaining activated PEG with water.
-
Remove the solvent under reduced pressure.
-
Purify the PEGylated conjugate using preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry to confirm successful conjugation.
Protocol 4: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (including half-life, Cmax, Tmax, and AUC) of this compound in mice following oral and intravenous administration.
Animals:
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)[22]
Materials:
-
This compound
-
Dosing vehicle (e.g., for PO: 0.5% methylcellulose; for IV: a solution in a suitable vehicle like saline with a co-solvent)
-
Oral gavage needles
-
Syringes and needles for IV injection
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Anesthetic (e.g., isoflurane for terminal bleed)
-
Centrifuge for plasma separation
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (~30-50 µL) at multiple time points. Example time points:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Blood can be collected via submandibular or saphenous vein for serial sampling. A terminal cardiac puncture under anesthesia can be performed for the final time point.[22]
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life.
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 3. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. mail.jneonatalsurg.com [mail.jneonatalsurg.com]
- 20. US20100331540A1 - Method for producing compound having deuterated aromatic ring or heterocyclic ring - Google Patents [patents.google.com]
- 21. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GABA-A Receptor Inhibition by Androgen Receptor (AR) Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with androgen receptor (AR) antagonists. It specifically addresses the off-target effect of GABA-A receptor inhibition, a known issue with certain non-steroidal AR antagonists that can lead to central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the off-target effect of GABA-A receptor inhibition by AR antagonists?
A1: Some non-steroidal AR antagonists can bind to and inhibit the function of GABA-A receptors in the central nervous system. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain. Their inhibition by AR antagonists can lead to increased neuronal excitability, which may manifest as adverse effects such as seizures.[1] This is a significant consideration in the development and use of these drugs for prostate cancer treatment.
Q2: Which AR antagonists are known to have this off-target effect?
A2: Second-generation non-steroidal AR antagonists, particularly enzalutamide and apalutamide, have been associated with GABA-A receptor inhibition.[2] This off-target activity is thought to contribute to the CNS side effects observed in some patients.
Q3: Are there AR antagonists with a lower risk of GABA-A receptor inhibition?
A3: Darolutamide is a structurally distinct AR antagonist with a lower propensity for CNS-related adverse events.[3] This is attributed to its low penetration of the blood-brain barrier and a lower binding affinity for GABA-A receptors compared to enzalutamide and apalutamide.[3]
Q4: How can I assess the potential for my AR antagonist to inhibit GABA-A receptors?
A4: Two primary in vitro methods are used to evaluate the interaction of compounds with GABA-A receptors:
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radioactive ligand that binds to the GABA-A receptor. This provides information on the binding affinity (Ki) of the compound for the receptor.
-
Electrophysiology (Patch-Clamp): This functional assay directly measures the effect of a compound on the flow of ions through the GABA-A receptor channel in response to GABA. This can determine if the compound acts as an inhibitor and its potency (IC50).
Troubleshooting Guides
Problem 1: Unexpected CNS-related phenotypes (e.g., seizures, tremors) in animal models treated with an AR antagonist.
-
Possible Cause: Off-target inhibition of GABA-A receptors in the brain.
-
Troubleshooting Steps:
-
Review the Literature: Check if the specific AR antagonist or similar chemical structures have been reported to have GABA-A receptor activity or cause CNS-related side effects.
-
In Vitro Assessment:
-
Perform a radioligand binding assay to determine if your compound binds to GABA-A receptors.
-
Conduct electrophysiological experiments to measure the functional inhibition of GABA-A receptor currents by your compound.
-
-
Assess Blood-Brain Barrier Penetration: Determine the concentration of your compound in the brain tissue of your animal model to understand its potential to reach the target. Methods for this include in vivo pharmacokinetic studies and in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4]
-
Consider a Different AR Antagonist: If significant GABA-A inhibition is confirmed, consider using an AR antagonist with a lower potential for this off-target effect, such as darolutamide, for comparative studies.
-
Problem 2: Inconsistent or unexpected results in GABA-A receptor binding or functional assays.
-
Possible Cause: Issues with experimental setup, reagents, or cell systems.
-
Troubleshooting Steps:
-
Radioligand Binding Assay:
-
High Non-Specific Binding:
-
Optimize the concentration of the radioligand.
-
Ensure thorough washing steps to remove unbound radioligand.
-
Use appropriate blocking agents in your assay buffer.
-
-
Low Specific Binding:
-
Verify the quality and concentration of your receptor preparation (e.g., brain membrane homogenates or cells expressing recombinant receptors).
-
Confirm the activity of your radioligand.
-
-
-
Electrophysiology:
-
No or Weak GABA-evoked Currents:
-
Confirm the expression and proper assembly of functional GABA-A receptors in your chosen cell line (e.g., HEK293 or CHO cells).
-
Check the concentration and stability of your GABA solution.
-
Ensure the integrity of your patch-clamp setup (e.g., seal resistance, access resistance).
-
-
Run-down of Currents:
-
Use an intracellular solution that supports stable recordings.
-
Allow for a stable baseline before drug application.
-
-
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target (AR) and off-target (GABA-A Receptor) activities of enzalutamide, apalutamide, and darolutamide.
| Compound | Target | Assay Type | Value | Reference |
| Enzalutamide | Androgen Receptor | Competitive Binding (IC50) | 21.4 ± 4.4 nmol/L | [5] |
| GABA-A Receptor | Radioligand Binding (IC50) | Not explicitly reported, but known to inhibit | [1] | |
| Apalutamide | Androgen Receptor | Competitive Binding (IC50) | 16.0 ± 2.1 nmol/L | [5] |
| GABA-A Receptor | Radioligand Binding (IC50) | 3.0 µmol/L | [2] | |
| GABA-A Receptor | Radioligand Binding (IC50) | 2.7 µmol/L | [2] | |
| GABA-gated Chloride Channel | Functional Assay (IC50) | 3.0 µmol/L | [5] | |
| Darolutamide | Androgen Receptor | Transactivation Assay (IC50) | Below 200 nM for most AR mutants | [6] |
| GABA-A Receptor | Radioligand Binding | Lower affinity than enzalutamide and apalutamide (qualitative) |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Inhibition
This protocol is adapted from standard methods for assessing ligand binding to GABA-A receptors and can be used to determine the binding affinity of an AR antagonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an AR antagonist for binding to the GABA-A receptor.
Materials:
-
Test AR antagonist
-
[³H]-Muscimol (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Rat whole brain membranes or a cell line stably expressing human GABA-A receptors (e.g., CHO-K1)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains or harvested cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Muscimol (at a final concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled GABA (at a high concentration, e.g., 100 µM), 50 µL of [³H]-Muscimol, and 100 µL of membrane preparation.
-
Competition: 50 µL of the test AR antagonist at various concentrations, 50 µL of [³H]-Muscimol, and 100 µL of membrane preparation.
-
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the AR antagonist.
-
Determine the IC50 value using non-linear regression analysis.
-
Electrophysiological Assessment of GABA-A Receptor Function
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional inhibition of GABA-A receptor currents by an AR antagonist.
Objective: To determine the IC50 of an AR antagonist for the inhibition of GABA-evoked currents.
Materials:
-
HEK293 or CHO cells transiently or stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).
-
GABA stock solution.
-
Test AR antagonist stock solution.
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion system.
Procedure:
-
Cell Culture: Plate the GABA-A receptor-expressing cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
GABA Application:
-
Apply a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50) for a few seconds to obtain a stable baseline response.
-
-
AR Antagonist Application:
-
Co-apply the same concentration of GABA with increasing concentrations of the test AR antagonist.
-
Allow for a washout period between applications to ensure the recovery of the GABA response.
-
-
Data Acquisition and Analysis:
-
Record the peak amplitude of the GABA-evoked currents in the absence and presence of the AR antagonist.
-
Normalize the current amplitude in the presence of the antagonist to the control GABA response.
-
Plot the percentage of inhibition against the log concentration of the AR antagonist.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Visualizations
Caption: AR signaling pathway and off-target GABA-A receptor inhibition by AR antagonists.
Caption: Experimental workflows for assessing AR antagonist effects on GABA-A receptors.
Caption: Troubleshooting decision tree for unexpected CNS effects of AR antagonists.
References
- 1. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kaggle.com [kaggle.com]
- 5. Mechanisms of inhibition and activation of extrasynaptic αβ GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Agonist Activity of AR Antagonists in Mutant AR Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering agonist activity with Androgen Receptor (AR) antagonists in the presence of AR mutations.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common AR mutations that cause a switch from antagonist to agonist activity?
Certain point mutations within the ligand-binding domain (LBD) of the androgen receptor can alter its conformation, leading to a paradoxical activation by antagonists.[1][2][3][4] This "antagonist-to-agonist switch" is a recognized mechanism of resistance to anti-androgen therapies in prostate cancer.[1][5]
Key mutations and the antagonists they affect are summarized below:
| AR Mutation | Affected Antagonist(s) | Effect | Reference(s) |
| T878A | Flutamide, Nilutamide | Converts antagonist to agonist | [1][2] |
| W742C / W741C | Bicalutamide | Converts antagonist to agonist | [1][2][6] |
| F877L / F876L | Enzalutamide, Apalutamide | Converts antagonist to agonist | [1][2][4][5] |
| H874Y | Flutamide, Nilutamide | Enhances binding of AR co-regulators, leading to agonist activity | [2][5] |
| L702H | Glucocorticoids | Confers agonism with glucocorticoids | [1] |
FAQ 2: What are the underlying molecular mechanisms for this antagonist-to-agonist switch?
The switch from antagonist to agonist activity is primarily due to conformational changes in the AR ligand-binding domain (LBD) caused by mutations.[4][5] Normally, antagonists bind to the LBD and induce a conformation that prevents the recruitment of coactivators necessary for gene transcription.[7] However, certain mutations can alter the ligand-binding pocket, causing the antagonist to induce an "agonist-like" conformation. This can lead to the recruitment of coactivators and subsequent activation of AR target genes.[4][5] For instance, the F877L mutation reduces steric hindrance in the ligand-binding pocket, allowing antagonists like enzalutamide to produce an agonist conformation.[4]
FAQ 3: Are there any next-generation antagonists that are effective against these mutant ARs?
Yes, research is ongoing to develop novel AR antagonists that can overcome the resistance conferred by these mutations. For example, darolutamide has been shown in preclinical studies to block the effect of multiple mutant ARs, including F877L, W742C, and T878A.[1] Additionally, the experimental compound JNJ-63576253 has demonstrated potent antagonist activity against both wild-type and clinically relevant LBD mutations of AR.[4]
FAQ 4: Besides point mutations, what other factors can contribute to antagonist resistance?
Several other mechanisms can lead to resistance to AR antagonists, including:
-
AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[8][9]
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the LBD (e.g., AR-V7) can drive AR signaling in an androgen-independent manner.[8][9][10]
-
Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens, thereby circumventing androgen deprivation therapy.[5]
-
Bypass Signaling Pathways: Activation of other signaling pathways can bypass the need for AR signaling to promote cell survival and proliferation.[11][12]
II. Troubleshooting Guides
Problem 1: My AR antagonist is showing agonist activity in my cell-based assay.
This is a common issue when working with prostate cancer cell lines that may harbor AR mutations.
Troubleshooting Steps:
-
Verify the AR status of your cell line: Sequence the AR gene in your cell line to check for known mutations that cause antagonist-to-agonist switching. The LNCaP cell line, for example, is known to harbor the T878A mutation.[12]
-
Test a different antagonist: If a mutation is present, switch to an antagonist that is known to be effective against that specific mutant AR. For instance, if you are observing agonist activity with flutamide in LNCaP cells (T878A), consider using an alternative antagonist.
-
Use an AR-null cell line as a control: Transfect an AR-null cell line (e.g., PC-3 or DU145) with a plasmid expressing either wild-type or the mutant AR you are studying.[13] This will allow you to directly assess the effect of the antagonist on a specific AR variant.
-
Check for off-target effects: Ensure that the observed agonist activity is mediated through the AR. This can be done by using an AR inhibitor or by knocking down AR expression using siRNA.
Caption: Troubleshooting flowchart for unexpected agonist activity.
Problem 2: How can I quantitatively measure the antagonist-to-agonist switch?
A luciferase reporter assay is a standard method to quantify the activity of the androgen receptor.
Experimental Workflow:
-
Cell Culture and Transfection: Co-transfect an AR-null prostate cancer cell line (e.g., PC-3) with a plasmid expressing the AR of interest (wild-type or mutant) and a reporter plasmid containing a luciferase gene driven by an androgen-responsive element (ARE).
-
Treatment: Treat the transfected cells with the AR antagonist at various concentrations. Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency. Plot the relative luciferase units (RLU) against the antagonist concentration to generate a dose-response curve. An increase in RLU with increasing antagonist concentration indicates agonist activity.
Caption: Experimental workflow for identifying antagonist-to-agonist switching.
III. Experimental Protocols
Protocol 1: Luciferase Reporter Assay for AR Activity
This protocol describes how to measure the transcriptional activity of wild-type or mutant AR in response to androgens or anti-androgens.
Materials:
-
AR-null prostate cancer cell line (e.g., PC-3)
-
AR expression plasmid (wild-type or mutant)
-
ARE-luciferase reporter plasmid (e.g., pGL3-PSA-Luc)
-
Control reporter plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (antagonists, agonists)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR expression plasmid, ARE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at the desired concentrations.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.
Protocol 2: Competitive Ligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the androgen receptor.
Materials:
-
Recombinant human AR protein
-
Radiolabeled androgen (e.g., [3H]-Mibolerone)
-
Test compounds
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the recombinant AR protein, the radiolabeled androgen at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like dextran-coated charcoal or filtration.
-
Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.
Protocol 3: AR Mutation Analysis by Sanger Sequencing
This protocol outlines the steps to identify point mutations in the AR gene from a cell line.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the AR LBD region
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the cell line of interest using a commercial kit.
-
PCR Amplification: Amplify the LBD-coding region of the AR gene using PCR with specific primers.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size and purity of the amplicon.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the wild-type AR reference sequence to identify any point mutations.
IV. Signaling Pathway
The following diagram illustrates how a mutation in the androgen receptor can lead to the paradoxical activation of the receptor by an antagonist.
Caption: Antagonist to agonist switch in mutant AR.
References
- 1. urotoday.com [urotoday.com]
- 2. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. aacrjournals.org [aacrjournals.org]
- 5. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical relevance of androgen receptor alterations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Clinical relevance of androgen receptor alterations in prostate cancer | Semantic Scholar [semanticscholar.org]
- 10. Biologic and Clinical Significance of Androgen Receptor Variants in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Rational Optimization of AR Antagonist 8 for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the rational optimization of Androgen Receptor (AR) antagonist 8 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is AR antagonist 8 and why is its optimization important?
This compound, an indole-based compound, is a potent first-in-class inhibitor of the androgen receptor with a high initial potency (IC50 = 0.085 μM)[1]. However, its significant metabolic instability presents a major hurdle for its development as a therapeutic agent.[1] Rational optimization is crucial to enhance its stability and in vivo pharmacokinetic profile while maintaining or improving its antagonistic activity, particularly against mutations that confer resistance to existing therapies.[1][2][3]
Q2: What are the common resistance mechanisms to AR antagonists that I should be aware of during my experiments?
Resistance to AR antagonists can arise through several mechanisms:
-
AR Gene Mutations: Point mutations in the AR ligand-binding domain (LBD) can alter the receptor's conformation, sometimes converting antagonists into agonists. A notable example is the F876L mutation, which can convert enzalutamide into an agonist.[2][3] Other mutations like T877A, W741C, and H874Y can also lead to resistance.[4]
-
AR Overexpression: Increased levels of AR protein can overcome the inhibitory effects of antagonists.[5]
-
AR Splice Variants: The expression of AR splice variants that lack the LBD, such as AR-V7, can lead to constitutively active receptors that are not targeted by LBD-binding antagonists.[5][6]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote tumor growth independently of AR signaling.[6]
-
Increased Intratumoral Androgen Synthesis: Tumors can develop the ability to synthesize their own androgens, thereby outcompeting the antagonist.[7]
Troubleshooting Guides
Issue 1: Compound shows high in vitro potency but poor in vivo efficacy.
Possible Cause: This is often due to poor metabolic stability, a known issue with the parent indole compound 8.[1] The compound may be rapidly metabolized in vivo, leading to low bioavailability and insufficient exposure at the target site.
Troubleshooting Steps:
-
Metabolic Stability Assay: Perform in vitro metabolic stability assays using liver microsomes to determine the half-life (T1/2) of your compound. A short half-life would confirm metabolic instability.
-
Structural Modification: Based on structure-activity relationship (SAR) studies, introduce chemical modifications to block metabolically labile sites. For indole-based compounds, modifications at various positions of the indole ring have been explored to improve stability.[1] For example, the development of compounds 32c and 35i from the indole 8 scaffold resulted in significantly improved stability (T1/2 = 120 min for 35i) while retaining high potency (IC50 = 0.021 μM for 35i).[1]
-
Pharmacokinetic (PK) Studies: Conduct in vivo PK studies in animal models to assess key parameters like clearance, volume of distribution, and oral bioavailability. This will provide a clearer picture of the compound's in vivo behavior.
Issue 2: Reduced antagonist activity or switch to agonist activity in certain cell lines.
Possible Cause: The cell line may harbor specific AR mutations that alter the compound's activity. For instance, the LNCaP cell line contains the T877A mutation, which can cause some antagonists to act as agonists.[7][8]
Troubleshooting Steps:
-
Cell Line Genotyping: Sequence the AR gene in your cell line to identify any known resistance-conferring mutations.
-
Use of Isogenic Cell Lines: Test your compound in a panel of cell lines, including those with wild-type AR and various known mutations (e.g., F876L, T877A), to characterize its activity profile.
-
Rational Drug Design: If a specific mutation is identified as the cause, use molecular modeling and rational drug design to develop next-generation antagonists that are effective against the mutant AR. For example, molecular dynamics simulations have been used to understand how the F876L mutation repositions helix 12 of the AR, providing a rationale for designing compounds that can effectively antagonize this mutant.[2][3]
Issue 3: Inconsistent results in luciferase reporter gene assays.
Possible Cause: Variability in transfection efficiency, cell viability, or compound concentration can lead to inconsistent results.
Troubleshooting Steps:
-
Optimize Transfection: Standardize your transfection protocol. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Accurate Compound Dosing: Prepare fresh serial dilutions of your compound for each experiment from a well-characterized stock solution to ensure accurate and consistent dosing.
-
Control Compounds: Always include appropriate positive (e.g., a known potent AR antagonist like enzalutamide) and negative (vehicle control) controls in your assays.
Data Presentation
Table 1: In Vitro Activity of Optimized this compound Analogs
| Compound | IC50 (μM) in LNCaP cells | Metabolic Half-life (T1/2, min) | Reference |
| Indole 8 (parent) | 0.085 | Unstable | [1] |
| 32c | Potent (specific value not stated) | Improved | [1] |
| 35i | 0.021 | 120 | [1] |
Table 2: Comparison of IC50 Values for Various AR Antagonists
| Compound | IC50 (μM) | Cell Line/Assay Condition | Reference |
| Compound 1e | 0.35 | LNCaP cell growth | [9] |
| Compound 16 | Potent (60-fold increase over hit 7) | VCaP cell-based luciferase reporter | [10] |
| Enzalutamide | 0.34 | VCaP cell-based luciferase reporter | [10] |
| CH5137291 | 0.3 | Reporter gene assay | [11] |
Experimental Protocols
1. Luciferase Reporter Gene Assay for AR Antagonist Activity
-
Cell Seeding: Seed prostate cancer cells (e.g., PC3) in a 96-well plate.[12]
-
Transfection: Co-transfect cells with an AR expression plasmid (e.g., hAR plasmid), an AR-responsive reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene (e.g., pGL4-ARR2PB-Luc), and a control plasmid for normalization (e.g., Renilla luciferase).[12]
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound in the presence or absence of an AR agonist like dihydrotestosterone (DHT).[12]
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC50 value.
2. In Vitro Metabolic Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse), a NADPH-regenerating system, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound in the quenched samples using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (T1/2) can be calculated using the formula: T1/2 = 0.693 / k.
Visualizations
References
- 1. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming mutation-based resistance to antiandrogens with rational drug design [escholarship.org]
- 3. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of androgen receptor antagonists with bulky side chains for overcoming antiandrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel androgen receptor antagonists via molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of Novel Anti‐Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androgen Receptor (AR) Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle unexpected results in Androgen Receptor (AR) antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: My AR antagonist shows agonist activity in my cell-based assay. What are the potential causes?
A1: This is a common and complex issue. Several factors could be at play:
-
Cell Line Specific Effects: The LNCaP cell line, for instance, contains a mutant AR (T877A) that can be activated by some antagonists, like bicalutamide, leading to an agonist response.[1]
-
AR Overexpression: In castration-resistant prostate cancer (CRPC) models, overexpression of the AR can sensitize the receptor to low levels of androgens or even allow antagonists to act as partial agonists.[1][2]
-
Ligand-Independent Activation: Cross-talk with other signaling pathways, such as those involving NF-κB, growth factors (EGF, IGF-I), or cytokines, can lead to AR activation even in the presence of an antagonist.[3][4][5]
-
Enantiomeric Duality: Some chiral compounds can have enantiomers with opposing activities. For example, while the (R)-enantiomer of a compound may be an AR antagonist, the (S)-enantiomer could be a potent agonist.[6]
Q2: I am not seeing any effect of my AR antagonist in my experiment. What should I check?
A2: A lack of antagonist effect can stem from several experimental factors:
-
Compound Potency and Concentration: Ensure the antagonist is used at a concentration sufficient to compete with the endogenous or experimental androgen. Check the IC50 value of your compound and use a concentration range that brackets this value.
-
Experimental System: The choice of cell line and its specific AR status (wild-type, mutant, overexpression level) is critical. Some cell lines may be inherently resistant to certain antagonists.
-
AR Splice Variants: The presence of constitutively active AR splice variants that lack the ligand-binding domain (LBD), such as AR-V7, can lead to continued AR signaling despite the presence of an LBD-targeting antagonist.[2]
-
Intratumoral Androgen Synthesis: In some cancer models, cells can synthesize their own androgens, maintaining AR activation even in an androgen-depleted medium.[2]
Q3: My results are highly variable between experiments. How can I improve reproducibility?
A3: High variability can be addressed by standardizing several aspects of your experimental protocol:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Long-term culture in steroid-free medium can lead to changes in AR expression and sensitivity.[5]
-
Reagent Quality and Handling: Use fresh, high-quality reagents. Avoid repeated freeze-thaw cycles of compounds and antibodies. Ensure accurate pipetting, especially for serial dilutions.[7][8]
-
Assay-Specific Controls: Always include appropriate positive and negative controls in every experiment. For antagonist studies, this includes a known AR agonist (e.g., DHT, R1881), a known antagonist (e.g., enzalutamide), and a vehicle control.
-
Normalization: In reporter gene assays, co-transfecting a control reporter plasmid (e.g., Renilla luciferase) can help normalize for variations in transfection efficiency and cell number.[7]
Troubleshooting Guides
Ligand Binding Assays
Issue: Low specific binding of the radiolabeled ligand.
| Potential Cause | Troubleshooting Step |
| Degraded Radioligand | Use a fresh batch of radioligand and check its expiration date. |
| Inactive Receptor Preparation | Prepare fresh cytosol or nuclear extract. Ensure protease inhibitors are included during preparation.[9] |
| Incorrect Buffer Composition | Verify the pH and composition of the binding buffer. Ensure all components are at the correct final concentration.[10] |
| Suboptimal Incubation Time/Temperature | Optimize incubation time and temperature to reach binding equilibrium. |
Issue: High non-specific binding.
| Potential Cause | Troubleshooting Step |
| Radioligand Sticking to Assay Plates/Filters | Add a carrier protein like BSA to the binding buffer. Pre-treat plates or filters to block non-specific sites. |
| Insufficient Washing | Increase the number or duration of wash steps to remove unbound radioligand.[11] |
| Contaminated Reagents | Use fresh, filtered buffers. |
Reporter Gene Assays (e.g., Luciferase Assay)
Issue: Weak or no signal from the reporter gene.
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use a positive control plasmid (e.g., CMV-driven reporter) to check transfection efficiency.[7][8] |
| Weak Promoter in Reporter Construct | If possible, switch to a reporter construct with a stronger promoter or multiple androgen response elements (AREs).[7] |
| Inactive Luciferase Reagent | Use fresh luciferase substrate and ensure it is protected from light and stored correctly.[7] |
| Insufficient Agonist Concentration | Ensure the agonist concentration used to stimulate the reporter is optimal for the specific cell line and reporter system. |
Issue: High background signal.
| Potential Cause | Troubleshooting Step |
| Constitutive Activity of the Reporter | Test the reporter plasmid in the absence of the AR expression vector to check for basal activity. |
| Cell Lysis Issues | Ensure complete cell lysis to release all luciferase enzyme. Incomplete lysis can lead to variable and high background. |
| Plate Type | Use white or opaque-walled plates for luminescence assays to reduce crosstalk between wells.[7][8] |
Western Blotting for AR Protein Levels
Issue: No or weak AR band detected.
| Potential Cause | Troubleshooting Step |
| Low AR Expression in Cell Line | Confirm AR expression levels in your chosen cell line from literature or by using a positive control cell lysate (e.g., LNCaP, VCaP).[9] |
| Insufficient Protein Loaded | Increase the amount of protein loaded per lane. A minimum of 20-30 µg of whole-cell extract is often recommended.[9] |
| Poor Antibody Performance | Ensure the primary antibody is validated for Western blotting and recognizes the AR from the species you are using. Titrate the antibody concentration.[12][13] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a large protein like AR.[14] |
Issue: Multiple non-specific bands.
| Potential Cause | Troubleshooting Step |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody.[12] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[12] |
| Inadequate Washing | Increase the number and duration of wash steps.[13] |
| Protein Degradation | Prepare fresh lysates and always include protease inhibitors.[9] |
Experimental Protocols
Ligand Competition Binding Assay Protocol
This protocol is adapted for a 96-well plate format using a radiolabeled androgen.
-
Preparation of Reagents:
-
Binding Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2.[11]
-
Radioligand: [³H]-R1881 or [³H]-DHT.
-
Cold Competitor: Unlabeled R1881 or DHT.
-
Test Compounds: Serially diluted AR antagonist.
-
Receptor Source: Rat prostate cytosol or purified recombinant AR protein.
-
-
Assay Procedure:
-
Add 50 µL of binding buffer to each well of a 96-well plate.
-
Add 10 µL of test compound dilutions or cold competitor to the appropriate wells.
-
Add 20 µL of the radioligand at a final concentration near its Kd.
-
Initiate the binding reaction by adding 20 µL of the receptor preparation.
-
Incubate the plate with gentle agitation for 18-24 hours at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxyapatite (HAP) or use a filter-based separation method to capture the receptor-ligand complexes.[10]
-
Wash the wells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Luciferase Reporter Gene Assay Protocol
-
Cell Seeding and Transfection:
-
Seed cells (e.g., PC-3, DU-145, or other suitable cell lines) in a 24- or 96-well plate.
-
Co-transfect cells with an AR expression plasmid, an ARE-driven firefly luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[15]
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the AR antagonist at various concentrations, along with a fixed concentration of an AR agonist (e.g., 1 nM R1881).[15] Include agonist-only and vehicle-only controls.
-
Incubate for another 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer and incubate according to the manufacturer's instructions.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system.
-
Measure firefly luciferase activity in a luminometer.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of agonist-induced activity by the antagonist.
-
Determine the IC50 value of the antagonist.
-
Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway and antagonist action.
References
- 1. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Androgen receptor signaling and mutations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of androgen receptor activation and possible implications for chemoprevention trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical androgen receptor regulation by small molecule enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AR Dimerization Assays for Antagonist Screening
Welcome to the technical support center for optimizing your Androgen Receptor (AR) dimerization assays, specifically tailored for screening AR antagonists like compound 8. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your AR dimerization assay for antagonist screening.
| Problem | Possible Cause | Suggested Solution |
| High background signal in "no agonist" control wells | 1. Leaky reporter construct. 2. Constitutive AR activity in the cell line. 3. Autofluorescence of the test compound. | 1. Sequence verify your reporter construct. 2. Test different cell lines (e.g., HEK293T, HepG2) to find one with lower basal AR activity. 3. Run a parallel assay with the test compound in the absence of cells to check for autofluorescence. |
| Low signal-to-background ratio (low Z'-factor) | 1. Suboptimal agonist concentration. 2. Insufficient incubation time. 3. Low expression of AR constructs. | 1. Perform an agonist dose-response curve (e.g., with DHT or R1881) to determine the EC80 concentration. 2. Optimize the incubation time for both agonist and antagonist treatment. An 18-hour incubation is a common starting point.[1][2] 3. Verify the expression of your AR fusion proteins (e.g., by Western blot). |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Use calibrated pipettes and practice consistent technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Test compound shows agonist activity instead of antagonist activity | 1. The compound is a partial agonist. 2. The compound is a full agonist. 3. The presence of an AR mutation (e.g., F876L) that converts antagonists to agonists.[3] | 1. Run a dose-response curve of the compound alone (without a co-treated agonist) to assess its intrinsic activity. 2. If it shows agonist activity, it is not a pure antagonist. 3. If your cell line harbors AR mutations, consider using a wild-type AR cell line for primary screening. |
| No inhibition observed with a known AR antagonist (positive control) | 1. Incorrect concentration of the positive control. 2. Inactive positive control compound. 3. Suboptimal assay conditions. | 1. Verify the concentration and dilution calculations for your positive control (e.g., Bicalutamide, Enzalutamide). 2. Use a fresh, validated stock of the positive control. 3. Re-optimize agonist concentration and incubation times. |
| High cell toxicity observed | 1. The test compound is cytotoxic at the tested concentrations. | 1. Perform a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration range of your compound.[2] 2. Test your compound at concentrations below its cytotoxic threshold in the dimerization assay. |
Frequently Asked Questions (FAQs)
Q1: What is the canonical androgen receptor signaling pathway?
A1: In the canonical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the androgen receptor (AR) in the cytoplasm.[4][5] This binding causes the dissociation of heat shock proteins (HSPs), leading to a conformational change in the AR.[5][6] The activated AR then translocates to the nucleus, forms a homodimer, and binds to specific DNA sequences called androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5][6]
Q2: How does an AR dimerization assay work for screening antagonists?
A2: An AR dimerization assay measures the ability of a compound to inhibit the ligand-induced dimerization of the androgen receptor.[1][2] In a common format, like a protein-fragment complementation assay (PCA), the AR is split into two fragments and fused to complementary reporter fragments (e.g., NanoLuc luciferase).[1][2] When an agonist (like DHT or R1881) is added, it induces AR dimerization, bringing the reporter fragments together and generating a measurable signal (e.g., luminescence).[1][2] An AR antagonist will compete with the agonist, prevent dimerization, and thus reduce the signal.
Q3: Which agonist should I use for my antagonist screening assay, and at what concentration?
A3: The choice of agonist can influence your assay results. R1881 (Metribolone) is a synthetic, non-metabolizable androgen that is often used.[1] Dihydrotestosterone (DHT) is the most potent natural androgen.[4] It is recommended to perform a dose-response curve for your chosen agonist to determine the EC50 (half-maximal effective concentration) and EC80 (80% effective concentration). For antagonist screening, using the agonist at its EC80 concentration is a common practice as it provides a strong signal window for detecting inhibition.
Q4: My lead compound, antagonist 8, is showing variable IC50 values. What could be the cause?
A4: Variability in IC50 values can stem from several factors. First, ensure consistent experimental conditions, including cell density, agonist concentration, and incubation times. Serum batch variability in your cell culture medium can also affect AR signaling. It is advisable to test a single batch of serum for the entire screening campaign. Additionally, the stability of antagonist 8 in the assay medium over the incubation period should be considered. If the compound is unstable, this could lead to inconsistent results.
Experimental Protocols
Protocol 1: AR Dimerization Antagonist Assay (Based on NanoBiT® Technology)
This protocol is adapted from methodologies described for high-throughput screening of AR dimerization inhibitors.[1][2]
Materials:
-
HEK293T or HepG2 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmids: pBiT1.1-N-hAR and pBiT2.1-N-hAR (or similar NanoBiT® vectors with AR)
-
FuGENE® HD Transfection Reagent
-
White, solid-bottom 96-well assay plates
-
AR agonist (e.g., R1881)
-
AR antagonist positive control (e.g., Bicalutamide)
-
Test compound (Antagonist 8)
-
Nano-Glo® Live Cell Reagent
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the AR-NanoBiT® constructs using FuGENE® HD at a 3:1 ratio (reagent:DNA).
-
Incubate for 24 hours.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ at a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white 96-well plate.
-
Incubate for 4-6 hours to allow cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of your test compound (Antagonist 8) and the positive control (Bicalutamide) in Opti-MEM™.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
-
Agonist Addition:
-
Prepare the AR agonist (R1881) at a concentration that is 11X the final EC80 concentration.
-
Add 10 µL of the agonist solution to all wells except the "no agonist" control wells. Add 10 µL of Opti-MEM™ to the "no agonist" wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for 10 minutes.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence using a plate reader.
-
Protocol 2: Cell Viability MTS Assay
Materials:
-
Cells and compounds prepared as in the dimerization assay.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.
Procedure:
-
Prepare a separate 96-well plate with cells and compound dilutions identical to the dimerization assay plate.
-
Incubate this plate under the same conditions and for the same duration as the dimerization assay plate.
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Record the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Data Presentation
Table 1: Representative IC50 Values of Known AR Antagonists in an AR Dimerization Assay
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Bicalutamide | 0.85 | 98 |
| Enzalutamide | 0.25 | 102 |
| Cyproterone Acetate | 0.24 | 95 |
| Hydroxyflutamide | 0.78 | 92 |
| Nilutamide | 3.26 | 94 |
Data is representative and based on published findings for similar assays.[1][2]
Table 2: Example Data for Antagonist 8 Screening
| Antagonist 8 Conc. (µM) | % Inhibition (Dimerization Assay) | % Cell Viability (MTS Assay) |
| 0.01 | 5.2 | 99.1 |
| 0.1 | 15.8 | 101.2 |
| 1 | 48.9 | 97.5 |
| 5 | 85.3 | 95.3 |
| 10 | 92.1 | 91.8 |
| 25 | 94.6 | 75.4 |
| 50 | 95.2 | 45.1 |
| 100 | 96.0 | 15.7 |
This data can be used to generate a dose-response curve and determine the IC50 of Antagonist 8 while monitoring for cytotoxicity.
References
- 1. High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AR-Signaling in Human Malignancies: Prostate Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Managing AR Antagonist-Induced Seizures in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding seizures induced by Androgen Receptor (AR) antagonists in animal models. The information is compiled from preclinical and clinical data on next-generation AR antagonists known to have pro-convulsive effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which AR antagonists induce seizures?
A1: Preclinical studies indicate that seizures induced by several next-generation AR antagonists are not related to their on-target AR activity but are an off-target effect. The primary mechanism is the inhibition of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5] By antagonizing this receptor, these compounds reduce inhibitory signaling, leading to neuronal hyperexcitability and seizures.
Q2: Are all AR antagonists equally potent in inducing seizures?
A2: No, the propensity to induce seizures varies among different AR antagonists. This is likely due to differences in their ability to cross the blood-brain barrier and their binding affinity for the GABA-A receptor.[2][3][4] For instance, darolutamide has been shown to have lower blood-brain barrier penetration compared to enzalutamide and apalutamide, which may contribute to its lower rate of seizure incidence in clinical trials.[2][3]
Q3: Which animal models are commonly used to study drug-induced seizures?
A3: Several well-established animal models are used to assess the seizure liability of compounds. These include:
-
Pentylenetetrazol (PTZ) seizure threshold model: This model is used to determine if a compound lowers the threshold for seizures induced by the convulsant agent PTZ.[4]
-
Maximal Electroshock (MES) seizure model: This model assesses a compound's ability to prevent the spread of seizures.[6]
-
Pilocarpine-induced status epilepticus model: This model is used to study temporal lobe epilepsy and the long-term consequences of seizures.[7][8][9]
-
Kindling model: This model involves repeated sub-convulsive electrical or chemical stimulation to induce a state of increased seizure susceptibility.[10]
Q4: What are the potential strategies to mitigate AR antagonist-induced seizures in our animal experiments?
A4: Based on the GABA-A antagonistic mechanism, co-administration of a GABA-A receptor positive allosteric modulator, such as a benzodiazepine (e.g., diazepam, midazolam), could be a potential strategy.[2][3][11] Additionally, using an AR antagonist with lower CNS penetration could be an alternative. It is also crucial to carefully monitor the dose of the AR antagonist, as higher doses are associated with a greater risk of seizures.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high incidence of seizures in the experimental group. | The dose of the AR antagonist may be too high. | Review the literature for established dose ranges. Consider performing a dose-response study to identify a therapeutic window with an acceptable seizure incidence. |
| The animal strain may be particularly susceptible to seizures. | Consult the literature to see if the chosen strain has a known low seizure threshold. Consider using a different, less seizure-prone strain. | |
| Seizures are observed in the control group. | The vehicle used for drug administration may have pro-convulsive properties. | Test the vehicle alone to ensure it does not induce seizures. |
| The experimental procedures (e.g., handling, injection stress) may be inducing stress-related seizures. | Acclimatize the animals to the experimental procedures. Refine handling techniques to minimize stress. | |
| Difficulty in determining if an observed behavior is a seizure. | Lack of a clear, objective method for seizure identification. | Implement a standardized seizure scoring system (e.g., a modified Racine scale). Use electroencephalogram (EEG) monitoring for definitive seizure detection and characterization.[1][11] |
| Anti-seizure co-treatment interferes with the primary study endpoints. | The co-administered anti-seizure drug may have off-target effects that impact the disease model. | Select an anti-seizure drug with a well-defined mechanism of action that is unlikely to interfere with the study's primary outcomes. Conduct pilot studies to validate the compatibility of the co-treatment with the experimental model. |
Experimental Protocols
Pentylenetetrazol (PTZ) Seizure Threshold Test
This protocol is adapted from studies assessing the seizure potential of CNS-active compounds.[4]
Objective: To determine if an AR antagonist lowers the seizure threshold.
Materials:
-
AR antagonist of interest
-
Pentylenetetrazol (PTZ) solution (e.g., 5 mg/mL in saline)
-
Vehicle for the AR antagonist
-
Syringes and infusion pump
-
Experimental animals (e.g., mice)
Procedure:
-
Administer the AR antagonist or its vehicle to the animals at a predetermined time before PTZ infusion.
-
Place the animal in an observation chamber.
-
Infuse PTZ solution intravenously (e.g., via a tail vein catheter) at a constant rate.
-
Observe the animal for the first signs of a seizure (e.g., myoclonic jerk).
-
Record the time to the first seizure and the total dose of PTZ administered.
-
A significant decrease in the time to seizure or the dose of PTZ required to induce a seizure in the AR antagonist-treated group compared to the vehicle group indicates a lowered seizure threshold.
Quantitative Data Summary
Table 1: Seizure Incidence with Different AR Antagonists in Clinical Trials
| AR Antagonist | Seizure Incidence | Study Population |
| Enzalutamide | 0.5% - 1.1% | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Apalutamide | ~0.2% | Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) |
| Darolutamide | ~0.2% | nmCRPC |
Note: Data is derived from clinical trial information and may not directly translate to animal models, but provides a relative comparison of seizure risk.[1][2][3][12]
Table 2: Comparative Preclinical Seizure Potential of AR Antagonists
| Compound | GABA-A Receptor Binding Affinity (IC50) | Effect on PTZ Seizure Threshold in Mice |
| ARN-509 (Apalutamide) | 3.0 µM | No effect at doses tested |
| MDV3100 (Enzalutamide) | 2.7 µM | Dose-dependent lowering of seizure threshold |
This data is from a comparative preclinical study and highlights the differences in seizure potential between two AR antagonists.[4]
Visualizations
Caption: Proposed mechanism of AR antagonist-induced seizures via GABA-A receptor inhibition.
Caption: General experimental workflow for testing strategies to reduce drug-induced seizures.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. ovid.com [ovid.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anakinra Reduces Epileptogenesis, Provides Neuroprotection, and Attenuates Behavioral Impairments in Rats in the Lithium–Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of nerve agent-induced seizures is critical for neuroprotection and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
Validation & Comparative
A Comparative Analysis of AR Antagonist 8 and Enzalutamide in CRPC Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a novel androgen receptor (AR) antagonist, designated as "AR antagonist 8," and the well-established second-generation antiandrogen, enzalutamide. This comparison focuses on their performance in castration-resistant prostate cancer (CRPC) cell lines, supported by available experimental data.
Due to the limited publicly available, peer-reviewed data for this compound, a direct, comprehensive comparison with enzalutamide is challenging. This guide presents the currently accessible information for this compound alongside a summary of published data for enzalutamide to offer a preliminary comparative perspective.
Introduction to the Compounds
Enzalutamide (formerly MDV3100) is a potent, orally available AR inhibitor approved for the treatment of metastatic CRPC.[1] It acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of the AR with a higher affinity than first-generation antiandrogens.[1] Enzalutamide's mechanism of action involves inhibiting AR nuclear translocation, DNA binding, and coactivator recruitment, thereby suppressing AR signaling.[1]
This compound , also referred to as "Example 13" in patent WO2014036897, is a novel compound identified as an AR antagonist.[2][3] The available data suggests it is effective in inhibiting prostate-specific antigen (PSA) secretion and the proliferation of AR-positive prostate cancer cells.[2][3]
Comparative In Vitro Activity
The following table summarizes the available in vitro data for this compound and enzalutamide in the LNCaP CRPC cell line. It is important to note that the data for this compound is sourced from a commercial supplier and has not been independently confirmed in peer-reviewed literature, and the data for enzalutamide is a compilation from various studies, which may have different experimental conditions.
| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Source |
| This compound | LNCaP | PSA Secretion | Inhibition | 88 | [2][3] |
| LNCaP | Cell Proliferation | Inhibition | 66 | [2][3] | |
| Enzalutamide | LNCaP | Cell Viability | Inhibition | ~20 - 40 µM (varied conditions) | [4][5] |
| LNCaP | AR Transcriptional Activity | Inhibition | 36 |
Signaling Pathways and Experimental Workflows
To understand the context of these findings, the following diagrams illustrate the androgen receptor signaling pathway targeted by these antagonists and a general workflow for their in vitro evaluation.
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating AR Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of AR antagonists.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate CRPC cells (e.g., LNCaP, C4-2, 22Rv1, VCaP) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the AR antagonist (e.g., this compound or enzalutamide) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for AR Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of the AR antagonists.
-
Cell Lysis: After treatment with the AR antagonists, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., AR, PSA, and downstream signaling molecules like FKBP5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
Discussion and Future Directions
Future research should focus on a comprehensive in vitro characterization of this compound in multiple CRPC cell lines, including:
-
LNCaP: Androgen-sensitive, expresses a mutated AR (T877A).
-
C4-2: A castration-resistant subline of LNCaP.
-
22Rv1: Expresses both full-length AR and the AR-V7 splice variant, conferring resistance to some AR-targeted therapies.
-
VCaP: Overexpresses wild-type AR.
Direct comparative studies with enzalutamide under identical experimental conditions are essential to accurately assess the relative potency and spectrum of activity of this compound. Such studies would provide the necessary data to determine its potential as a novel therapeutic agent for castration-resistant prostate cancer.
References
Comparative Potency Analysis: AR Antagonist 8 Versus Bicalutamide
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the quest for more potent antagonists is a central theme in drug development. This guide provides a detailed comparison of the in vitro potency of a novel compound, AR antagonist 8, against the established second-generation antiandrogen, bicalutamide. The analysis is based on available preclinical data, focusing on key metrics of efficacy in prostate cancer cell lines.
Executive Summary
Based on the available in vitro data, This compound demonstrates significantly higher potency than bicalutamide in inhibiting androgen receptor signaling in the LNCaP human prostate cancer cell line. Specifically, this compound shows lower IC50 values for both inhibition of cell proliferation and Prostate-Specific Antigen (PSA) secretion, indicating that a lower concentration of this compound is required to achieve the same level of biological response compared to bicalutamide.
Quantitative Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and bicalutamide in the LNCaP cell line. Lower IC50 values are indicative of higher potency.
| Compound | Assay | Cell Line | IC50 Value | Source |
| This compound | Cell Proliferation Inhibition | LNCaP | 66 nM | [1] |
| PSA Secretion Inhibition | LNCaP | 88 nM | [1] | |
| Bicalutamide | AR Antagonism | LNCaP/AR(cs) | 160 nM | [2] |
| AR Antagonism | LNCaP | 159–243 nM | [3] | |
| VP16-AR–mediated transcription | LNCaP/AR-luc | 350 nM | [2] |
Note: The provided IC50 values are from different sources and may have been determined under varying experimental conditions. A direct head-to-head study is required for a definitive comparison. The data for this compound is cited from a patent document (WO2014036897).
Mechanism of Action: Androgen Receptor Signaling Pathway
Both this compound and bicalutamide are competitive antagonists of the androgen receptor. They function by binding to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth and survival.
Caption: Androgen Receptor (AR) Signaling Pathway and Antagonist Action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of potency data. Below are representative protocols for the key in vitro assays used to evaluate AR antagonists.
LNCaP Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of LNCaP prostate cancer cells, which are androgen-sensitive.
Workflow:
Caption: Workflow for a Cell Proliferation Assay.
Detailed Method:
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 with 5% charcoal-stripped FBS (to remove androgens).
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing a constant concentration of a synthetic androgen (e.g., 0.1 nM R1881) and varying concentrations of the test compound (this compound or bicalutamide).
-
Incubation: The plates are incubated for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTS or WST-1, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
PSA Secretion Assay
This assay quantifies the level of Prostate-Specific Antigen (PSA), a biomarker for AR activity, secreted by LNCaP cells into the culture medium.
Detailed Method:
-
Cell Culture and Seeding: LNCaP cells are cultured and seeded in 24- or 48-well plates as described for the proliferation assay.
-
Treatment: Cells are treated with a fixed concentration of an androgen and varying concentrations of the AR antagonist.
-
Incubation: The cells are incubated for 3 to 4 days.
-
Sample Collection: The culture supernatant is collected.
-
PSA Quantification: The concentration of PSA in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of PSA secreted is normalized to the total protein content of the cells in each well. The IC50 value for PSA secretion inhibition is then determined from the dose-response curve.
Conclusion
The available preclinical data strongly suggest that this compound is a more potent inhibitor of androgen receptor signaling than bicalutamide in the LNCaP cell line. The lower IC50 values for both cell proliferation and PSA secretion inhibition highlight its potential as a promising candidate for further development in the treatment of prostate cancer. However, it is imperative to conduct direct comparative studies under identical experimental conditions to definitively establish the relative potency of these two compounds. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
References
Head-to-Head Comparison: AR Antagonist 8 vs. Apalutamide in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two androgen receptor (AR) antagonists: AR antagonist 8 and the clinically approved drug, apalutamide. The data presented is derived from in vitro studies on the LNCaP human prostate cancer cell line, a widely used model for androgen-responsive prostate cancer.
I. Overview of Compounds
This compound , also identified as "Example 13" in patent WO2014036897, is a novel androgen receptor antagonist. Preclinical data suggests its potential as a potent inhibitor of AR signaling.
Apalutamide (brand name Erleada) is a second-generation non-steroidal antiandrogen (NSAA) that has received regulatory approval for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). It functions as a potent AR inhibitor, preventing AR nuclear translocation, DNA binding, and AR-mediated transcription.[1]
II. In Vitro Efficacy: A Comparative Analysis
The following table summarizes the available in vitro data for this compound and apalutamide in the LNCaP prostate cancer cell line. This cell line is androgen-sensitive and expresses a functional androgen receptor, making it a relevant model for assessing the activity of AR-targeted therapies.
| Parameter | This compound | Apalutamide |
| Cell Proliferation Inhibition (IC50) | 66 nM | ~103 - 130 nM |
| PSA Secretion Inhibition (IC50) | 88 nM | Data not available (Significant reduction in PSA mRNA at 10 µM)[2] |
Key Observations:
-
Based on the available data, this compound demonstrates potent inhibition of LNCaP cell proliferation with an IC50 value of 66 nM.
-
Apalutamide also inhibits LNCaP cell proliferation, with reported IC50 values in the range of 103-130 nM.[3]
-
This compound shows significant inhibition of Prostate-Specific Antigen (PSA) secretion, a key biomarker of AR activity, with an IC50 of 88 nM.
-
While a specific IC50 value for apalutamide's inhibition of PSA secretion in LNCaP cells was not identified in the reviewed literature, studies have shown that it significantly decreases PSA mRNA levels at a concentration of 10 µM, indicating its inhibitory effect on this AR-regulated gene.[2]
III. Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
Both this compound and apalutamide function by disrupting the androgen receptor signaling pathway, which is a critical driver of prostate cancer cell growth and survival. The diagram below illustrates the key steps in this pathway and the points of intervention for AR antagonists.
As depicted, AR antagonists like this compound and apalutamide competitively bind to the ligand-binding domain of the AR. This action prevents the binding of androgens, inhibits the subsequent translocation of the AR to the nucleus, and blocks its ability to bind to androgen response elements on DNA, thereby halting the transcription of genes that promote prostate cancer cell proliferation and survival.
IV. Experimental Methodologies
The following sections detail the likely experimental protocols for the in vitro assays used to generate the comparative data.
A. Cell Proliferation Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) for cell proliferation is a critical measure of a compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and proliferation.
Detailed Protocol:
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of either this compound or apalutamide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 3 to 5 days.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. PSA Secretion Assay (ELISA)
Prostate-Specific Antigen (PSA) is a protein produced by prostate cells and is a well-established biomarker for prostate cancer. Its secretion is regulated by the androgen receptor. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify PSA levels in cell culture supernatants.
Detailed Protocol:
-
Cell Culture and Treatment: LNCaP cells are cultured and treated with this compound or apalutamide in a similar manner to the cell proliferation assay, typically in 24- or 48-well plates.
-
Supernatant Collection: After a 4-day incubation period, the cell culture medium (supernatant) is collected from each well.
-
ELISA Procedure: A commercially available human PSA ELISA kit is used according to the manufacturer's instructions. The general steps are as follows:
-
Standards and collected supernatants are added to a 96-well plate pre-coated with a monoclonal antibody against PSA.
-
The plate is incubated to allow PSA to bind to the antibody.
-
The wells are washed, and an enzyme-linked polyclonal antibody specific for PSA is added.
-
After another incubation and washing step, a substrate solution is added to the wells, resulting in color development proportional to the amount of PSA bound.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis: A standard curve is generated using the absorbance values of the known PSA standards. The concentration of PSA in the cell supernatants is then determined from this curve. The IC50 value for PSA secretion inhibition is calculated by plotting the percentage of PSA inhibition against the log of the compound concentration.
V. Conclusion
This comparative guide provides a snapshot of the preclinical in vitro profiles of this compound and apalutamide. Based on the available data, this compound demonstrates potent inhibitory activity against prostate cancer cell proliferation and PSA secretion, with IC50 values in the nanomolar range. Its potency in these assays appears to be comparable to or slightly greater than that of the clinically approved drug apalutamide.
It is important to note that this comparison is based on a limited set of publicly available preclinical data. Further comprehensive head-to-head studies, including in vivo efficacy and safety profiling, would be necessary to fully elucidate the therapeutic potential of this compound relative to apalutamide. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations. Researchers are encouraged to consult the original patent (WO2014036897) for more specific details on this compound.
References
Validating the In Vivo Anti-Tumor Activity of AR Antagonist 8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AR antagonist 8's anti-tumor activity against established androgen receptor (AR) antagonists. Due to the current lack of publicly available in vivo data for this compound, this document summarizes its known in vitro efficacy and presents a comprehensive overview of the in vivo performance of key comparators—Enzalutamide, Apalutamide, Darolutamide, and Bicalutamide. This guide is intended to serve as a resource for researchers seeking to evaluate the potential of novel AR antagonists by contextualizing their performance against existing therapies and providing standardized methodologies for future in vivo studies.
Executive Summary
This compound has demonstrated promising activity in preclinical in vitro models, inhibiting prostate-specific antigen (PSA) secretion and the proliferation of LNCaP prostate cancer cells. However, a critical gap exists in the understanding of its therapeutic potential due to the absence of in vivo efficacy and safety data. This guide bridges this gap by presenting a detailed comparison with clinically relevant AR antagonists, offering a benchmark for the future preclinical development of this compound and other novel anti-androgen therapies.
Comparative Efficacy of AR Antagonists
In Vitro Activity of this compound
Limited data is available for the in vitro activity of this compound. The following table summarizes the key findings.
| Cell Line | Assay | IC50 |
| LNCaP | PSA Secretion Inhibition | 88 nM |
| LNCaP | Cell Proliferation Inhibition | 66 nM |
In Vivo Anti-Tumor Activity of Comparator AR Antagonists
The following tables summarize the in vivo anti-tumor efficacy of established AR antagonists in various prostate cancer xenograft and patient-derived xenograft (PDX) models.
Table 1: Enzalutamide
| Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| Castrated SCID Mice | LNCaP/AR Xenograft | 10, 30 mg/kg/day | Dose-dependent tumor regression; superior to bicalutamide.[1] |
| Nude Mice | 22RV1 Xenograft | 5 mg/kg/day | Did not significantly decrease tumor growth alone.[2] |
| Castrated SCID Mice | LNCaP-AR Xenograft | Not specified | Showed that tumor latency was shorter and growth was more rapid in LNCaP cells engineered to overexpress AR.[3] |
Table 2: Apalutamide
| Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| Castrate Immunodeficient Mice | LNCaP/AR Xenograft | 1, 10, 30 mg/kg/day | 8 out of 10 mice showed ≥50% tumor regression.[1] |
| Pten-deficient Mice | Castration-Naïve Prostate Cancer (CNPC) | 30 mg/kg/day (5 days/week) | 33.5% reduction in tumor burden.[4] |
| Pten-deficient Mice | Castration-Resistant Prostate Cancer (CRPC) | 30 mg/kg/day (5 days/week) | Ineffective in an early-stage model.[4][5] |
Table 3: Darolutamide
| Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| SCID Mice | KuCaP-1 PDX (AR W742C) | 40, 100 mg/kg twice daily | Marked reduction in tumor growth; superior to enzalutamide.[6] |
| SCID Mice | LAPC-4 Xenograft | 100 mg/kg daily or twice daily | Significant reduction in tumor growth.[7] |
| SCID Mice | LuCaP96 PDX | 100 mg/kg twice daily | Strong anti-tumor activity (6% ΔT/ΔC).[8] |
Table 4: Bicalutamide
| Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| h/mAR-TRAMP Mice | Spontaneous Prostate Tumors | 50 µg/g | Reduced serum testosterone levels.[9] |
| SCID Mice | KUCaP Xenograft (AR W741C) | Not specified | Promoted tumor growth, demonstrating agonist effect in this mutant model.[10][11] |
| Nude Mice | HP-LNCaP Xenografts | Not specified | Statistically significant reduction in serum PSA.[12] |
Experimental Protocols
To ensure robust and reproducible evaluation of the in vivo anti-tumor activity of AR antagonists like this compound, the following generalized experimental protocol is recommended, based on established methodologies.
Animal Models
-
Cell Line-Derived Xenografts (CDX):
-
Cell Lines: LNCaP (androgen-sensitive), VCaP (androgen-sensitive, AR amplification), 22Rv1 (castration-resistant, expresses AR splice variants), or cell lines engineered to overexpress wild-type or mutant AR.
-
Animals: Male immunodeficient mice (e.g., SCID, BALB/c nude), 6-8 weeks old.
-
Procedure: Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Source: Fresh tumor tissue from patients with prostate cancer (castration-sensitive or resistant).
-
Animals: Male immunodeficient mice (e.g., SCID, NSG).
-
Procedure: Surgically implant small tumor fragments subcutaneously into the flank of each mouse.
-
Treatment Regimen
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle Control: Administer the vehicle used to dissolve the AR antagonist to the control group.
-
AR Antagonist: Administer the test compound (e.g., this compound) and comparator antagonists (e.g., enzalutamide) orally (p.o.) or via intraperitoneal (i.p.) injection. Dosing frequency can be once or twice daily.
-
Castration: For castration-resistant models, surgical castration should be performed prior to tumor cell inoculation or when tumors reach a specific size.
-
Efficacy Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor mouse body weight at least twice a week as an indicator of toxicity.
-
Serum PSA: Collect blood samples at specified intervals and at the end of the study to measure serum PSA levels by ELISA.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Analysis: Compare the mean tumor volume between treated and control groups. Calculate the tumor growth inhibition (TGI) or the change in tumor volume over time (ΔT/ΔC).
Pharmacodynamic and Biomarker Analysis
-
At the end of the study, tumors can be harvested for further analysis:
-
Immunohistochemistry (IHC): To assess the expression of AR, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
Western Blot or RT-qPCR: To analyze the expression of AR and AR-regulated genes (e.g., KLK3/PSA, TMPRSS2, FKBP5).
-
Visualizing Key Pathways and Processes
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of AR antagonists in prostate cancer cells.
Caption: Mechanism of Androgen Receptor (AR) Antagonism.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the key steps in a typical preclinical in vivo study to evaluate the anti-tumor activity of an AR antagonist.
Caption: Workflow for In Vivo Anti-Tumor Efficacy Studies.
Conclusion and Future Directions
This compound has shown initial promise in in vitro studies. However, to validate its potential as a clinically relevant anti-tumor agent, rigorous in vivo studies are imperative. The comparative data and standardized protocols provided in this guide offer a framework for designing and interpreting such studies. Future research should focus on head-to-head comparisons of this compound with established drugs like enzalutamide and darolutamide in relevant preclinical models of both castration-sensitive and castration-resistant prostate cancer. These studies will be critical in determining the therapeutic window, optimal dosing, and potential resistance mechanisms of this compound, ultimately paving the way for its potential clinical development.
References
- 1. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Androgen Receptor F876L Mutation: A Hurdle for Second-Generation Antagonists and a New Benchmark for Drug Development
A critical challenge in the treatment of castration-resistant prostate cancer (CRPC) is the emergence of resistance to second-generation androgen receptor (AR) antagonists such as enzalutamide. A key mechanism of this resistance is the F876L mutation in the AR ligand-binding domain, which converts these antagonists into agonists, thereby paradoxically promoting tumor growth. This guide provides a comparative analysis of AR antagonists in the context of this mutation, with a focus on emerging compounds that can overcome this resistance, supported by experimental data and detailed protocols.
While the specific compound "AR antagonist 8" remains unidentified in publicly accessible scientific literature, this guide will utilize data for TAS3681, a novel AR antagonist that has demonstrated efficacy against the F876L mutation, as a prime example of a next-generation therapeutic strategy. Enzalutamide will be used as a comparator to highlight the impact of the F876L mutation.
Overcoming the Agonist Switch: A Comparative Analysis
The F876L mutation in the androgen receptor (AR) is a clinically significant mechanism of acquired resistance to second-generation antiandrogens like enzalutamide and ARN-509 (apalutamide).[1][2] This single amino acid substitution from phenylalanine to leucine at position 876 of the AR protein leads to a conformational change in the ligand-binding domain. This alteration transforms antagonists into agonists, meaning that instead of blocking the receptor, the drugs activate it, leading to tumor progression.[3][4]
TAS3681 is an orally bioavailable, selective AR antagonist that has shown the ability to overcome the resistance conferred by the F876L mutation.[5] Unlike enzalutamide, which becomes an agonist in the presence of the F876L mutation, TAS3681 maintains its antagonistic activity.[5]
Quantitative Comparison of Antagonist Activity
The following tables summarize the quantitative data on the activity of enzalutamide and TAS3681 against wild-type (WT) and F876L-mutant AR.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Efficacy | Citation |
| Enzalutamide | Wild-Type AR | PSA Secretion | LNCaP | 36 | Antagonist | [6] |
| F876L Mutant AR | Cell Viability | LNCaP-AR-F876L | N/A | Agonist | [1] | |
| TAS3681 | Wild-Type AR | Cell Proliferation | VCaP | Data not specified | Antagonist | [5] |
| F876L Mutant AR | Cell Viability | LNCaP-AR-F876L | Data not specified | Antagonist | [5] |
Note: Specific IC50 values for TAS3681 against the F876L mutation are not yet publicly available in detail, but preclinical studies confirm its efficacy in inhibiting the growth of cells harboring this mutation.[5]
Deciphering the Mechanism of Action and Resistance
The differential effects of enzalutamide and TAS3681 on the AR F876L mutant are rooted in their distinct modes of interaction with the receptor's ligand-binding domain.
References
- 1. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular androgen content influences enzalutamide agonism of F877L mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of AR Antagonist 8: Cross-Reactivity Profile with Progesterone and Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selectivity of the novel AR antagonist "8" and its comparison with established alternatives, Enzalutamide and Bicalutamide.
The development of novel androgen receptor (AR) antagonists is a cornerstone of research in prostate cancer and other androgen-driven diseases. A critical aspect of the preclinical characterization of these antagonists is their selectivity, particularly concerning off-target effects on other steroid hormone receptors such as the progesterone receptor (PR) and the glucocorticoid receptor (GR). Cross-reactivity with these receptors can lead to undesirable side effects and impact the overall therapeutic index of a drug candidate. This guide provides a comparative analysis of the cross-reactivity profile of a novel synthetic steroid, AR antagonist "8", with that of the widely used second-generation antiandrogen, enzalutamide, and the first-generation antiandrogen, bicalutamide.
Executive Summary
AR antagonist "8" is a novel, selective estrogen receptor β (ERβ) agonist that also exhibits potent AR antagonist activity.[1] Crucially, it has been shown to possess antagonist activity at the progesterone receptor. While its selectivity over the glucocorticoid receptor has been confirmed, specific quantitative binding or functional data for GR is not publicly available at this time.[1] This guide summarizes the available quantitative data for AR antagonist "8" and compares it with the known cross-reactivity profiles of enzalutamide and bicalutamide.
Data Presentation: Quantitative Comparison of Receptor Antagonist Activity
The following table summarizes the available quantitative data for the antagonist activity (IC50) and binding affinity (Ki) of AR antagonist "8", enzalutamide, and bicalutamide against the androgen receptor, progesterone receptor, and glucocorticoid receptor. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |
| AR Antagonist "8" | IC50: ~7-fold less potent than Enzalutamide[1] | IC50: 359 nM[1] | IC50: Data not available |
| Ki: Data not available | Ki: Data not available | Ki: Data not available | |
| Enzalutamide | IC50: 21.4 nM - 36 nM[2] | IC50: Data not available | IC50: Data not available |
| Ki: Data not available | Ki: Data not available | Ki: Data not available | |
| Bicalutamide | IC50: 159 - 243 nM[3] | IC50: Data not available | IC50: Data not available |
| Ki: 160 nM[2] | Ki: Weak affinity (~100- to 500-fold lower than for AR)[3] | Ki: Very low affinity[3] |
Note: "Data not available" indicates that specific quantitative values could not be located in the publicly available literature at the time of this guide's compilation. The antagonist activity of AR antagonist "8" at the AR is described relative to enzalutamide.
Experimental Protocols
The cross-reactivity of AR antagonist "8" was determined using commercially available nuclear receptor reporter assays from Indigo Biosciences.[1] These are cell-based trans-activation assays that provide a functional readout of receptor activation or inhibition.
Indigo Biosciences Nuclear Receptor Reporter Assay (General Protocol)
This protocol outlines the general steps for assessing the antagonist activity of a test compound using Indigo Biosciences' reporter assay system. Specific details may vary depending on the receptor being assayed.
Day 1: Assay Plate Setup
-
Prepare Cell Recovery Medium: Thaw and warm the provided Cell Recovery Medium to 37°C.
-
Thaw Reporter Cells: Rapidly thaw the frozen reporter cells (engineered to express the target receptor and a luciferase reporter gene) by adding the warm Cell Recovery Medium.
-
Cell Suspension: Gently mix the cell suspension to ensure homogeneity.
-
Dispense Cells: Dispense the reporter cell suspension into the wells of the provided 96-well assay plate.
-
Pre-incubation (if required): Some protocols require a pre-incubation period of 4-6 hours at 37°C in a humidified incubator to allow for cell adherence.
-
Prepare Treatment Media: Prepare serial dilutions of the test compound and the reference agonist in the provided Compound Screening Medium. For antagonist mode, cells are treated with a fixed concentration of the reference agonist and varying concentrations of the test compound.
-
Treat Cells: Add the prepared treatment media to the appropriate wells of the assay plate.
-
Incubation: Incubate the assay plate at 37°C in a humidified incubator for 22-24 hours.
Day 2: Data Acquisition
-
Prepare Luciferase Detection Reagent: Thaw the Luciferase Detection Reagent and Buffer and mix them according to the manufacturer's instructions.
-
Remove Treatment Media: Carefully discard the treatment media from the wells.
-
Add Detection Reagent: Dispense the prepared Luciferase Detection Reagent into each well.
-
Incubate: Allow the plate to incubate at room temperature for at least 5 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
Data Analysis:
The antagonist activity is determined by the reduction in the luminescent signal in the presence of the test compound compared to the signal from the reference agonist alone. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximum agonist response, is then calculated from the dose-response curve.
Visualizations
Signaling Pathway of a Nuclear Receptor Antagonist
The following diagram illustrates the general mechanism of action for a nuclear receptor antagonist, such as an AR antagonist.
References
A Comparative Analysis of AR Antagonist 8 and Other Non-Steroidal Anti-Androgens in Androgen Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of a novel androgen receptor (AR) antagonist, designated AR antagonist 8, with other commercially available non-steroidal anti-androgens (NSAAs). The data presented is intended to offer an objective overview to aid in research and development efforts targeting the androgen receptor signaling pathway, a critical driver in prostate cancer.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and other prominent NSAAs for the androgen receptor. It is important to note that the available data for this compound reflects its functional inhibition of downstream signaling (PSA secretion and cell proliferation), while the data for other NSAAs are derived from direct competitive binding assays. This distinction should be considered when comparing the potencies.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Cell Line / System | Reference |
| This compound | PSA Secretion Inhibition | Functional Assay | 88 | LNCaP | [1] |
| This compound | Cell Proliferation Inhibition | Functional Assay | 66 | LNCaP | [1] |
| Enzalutamide | Androgen Receptor | Competitive Binding | 16 - 36 | LNCaP / In vitro | [2][3] |
| Apalutamide | Androgen Receptor | Competitive Binding | 16 | In vitro | [2] |
| Darolutamide | Androgen Receptor | Competitive Binding | 26 | In vitro | [2] |
| Bicalutamide | Androgen Receptor | Competitive Binding | 160 | LNCaP | [3] |
| Hydroxyflutamide | Androgen Receptor | Competitive Binding | ~700 | Rat Prostate Cytosol | N/A |
| Nilutamide | Androgen Receptor | Competitive Binding | ~500 | Human Androgen Receptor | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays cited in this guide.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (e.g., this compound, other NSAAs)
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and stock solutions of [³H]-R1881 and test compounds.
-
Assay Setup: In microcentrifuge tubes, add a constant concentration of [³H]-R1881 and varying concentrations of the test compound.
-
Receptor Addition: Add a fixed amount of rat ventral prostate cytosol to each tube.
-
Incubation: Incubate the mixture overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets with buffer to remove unbound radioligand.
-
Quantification: Resuspend the washed HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is determined by non-linear regression analysis.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cells.
Materials:
-
LNCaP cells (androgen-sensitive human prostate cancer cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 3 days).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Androgen Receptor Signaling Pathway and Mechanism of NSAA Action.
Caption: Experimental Workflow for the Androgen Receptor Competitive Binding Assay.
References
In Vitro Validation of Darolutamide as a Pure Androgen Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of darolutamide, a structurally distinct and potent androgen receptor (AR) antagonist, with other second-generation AR antagonists, enzalutamide and apalutamide. The supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes are presented to offer a comprehensive resource for the scientific community.
Comparative Analysis of AR Antagonist Potency
The in vitro potency of darolutamide as a pure AR antagonist has been extensively validated in various cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of darolutamide in comparison to enzalutamide and apalutamide, demonstrating its efficacy in inhibiting androgen receptor signaling.
| Table 1: Antagonistic Activity in AR Wild-Type Reporter Gene Assay | |||
| Compound | Cell Line | Agonist (Concentration) | IC50 (nM) |
| Darolutamide | HEK293 | R1881 (1 nM) | 26[1] |
| Enzalutamide | HEK293 | R1881 (1 nM) | Not specified |
| Apalutamide | HEK293 | R1881 (1 nM) | Not specified |
| Darolutamide | PC3/AR | R1881 (0.1 nM) | 110 |
| Enzalutamide | PC3/AR | R1881 (0.1 nM) | 180 |
| Apalutamide | PC3/AR | R1881 (0.1 nM) | 160 |
Note: Data for HEK293 with enzalutamide and apalutamide were not available in the cited sources under the same conditions.
| Table 2: Inhibition of Cell Viability in Prostate Cancer Cell Lines | |||
| Compound | Cell Line | Agonist (Concentration) | IC50 (µM) |
| Darolutamide | 22RV1 | - | 46.6[2] |
| Darolutamide | LNCaP | - | 33.8[2] |
| Darolutamide | PC3 | - | 32.3[2] |
| Darolutamide | DU145 | - | 11.0[2] |
| Enzalutamide | LNCaP | - | Not specified |
| Apalutamide | LNCaP | - | Not specified |
Note: Direct comparative IC50 values for enzalutamide and apalutamide in these specific cell viability assays were not available in the provided search results.
| Table 3: Antagonistic Activity Against AR Mutants (LBD) in Reporter Gene Assay | |||
| Compound | AR Mutant | Agonist (Concentration) | IC50 (nM) |
| Darolutamide | W742C | R1881 (0.1 nM) | 130 |
| Enzalutamide | W742C | R1881 (0.1 nM) | 1000 (agonistic) |
| Apalutamide | W742C | R1881 (0.1 nM) | 1000 (agonistic) |
| Darolutamide | F877L | R1881 (0.1 nM) | 180 |
| Enzalutamide | F877L | R1881 (0.1 nM) | 1000 (agonistic) |
| Apalutamide | F877L | R1881 (0.1 nM) | 1000 (agonistic) |
Data derived from a study by Moilanen et al.[3]
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the pivotal in vitro assays are provided below.
AR Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in the presence of an AR agonist.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24 hours, the medium is replaced with a medium containing a fixed concentration of an AR agonist (e.g., 1 nM R1881) and varying concentrations of the antagonist (e.g., darolutamide).[5]
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation period, cells are lysed.
-
Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[4]
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the agonist-only control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
AR Competitive Binding Assay
This assay determines the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled AR ligand.
Experimental Protocol:
-
Preparation of AR Source:
-
Cytosol containing the androgen receptor is prepared from rat prostate tissue or from cells overexpressing the human AR.
-
-
Competitive Binding Reaction:
-
A constant concentration of a radiolabeled AR agonist (e.g., [3H]-R1881) is incubated with the AR-containing cytosol in the presence of increasing concentrations of the test compound (e.g., darolutamide).
-
The reaction is incubated overnight at 4°C to reach equilibrium.[6]
-
-
Separation of Bound and Unbound Ligand:
-
Unbound radioligand is removed using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.[6]
-
-
Quantification of Bound Ligand:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding is calculated for each concentration of the test compound.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the radiolabeled ligand, is determined from a competition binding curve.
-
AR Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the ability of an antagonist to prevent the agonist-induced translocation of the androgen receptor from the cytoplasm to the nucleus.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Cells endogenously or exogenously expressing AR (e.g., U2OS-AR-EGFP) are cultured on coverslips or in imaging plates.
-
Cells are treated with an AR agonist (e.g., DHT) in the presence or absence of the test antagonist (e.g., darolutamide) for a specified time.[7]
-
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1-0.5% Triton X-100 in PBS.[8]
-
Cells are incubated with a primary antibody specific for the androgen receptor, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.[7]
-
-
Microscopy and Image Analysis:
-
Images are acquired using a fluorescence microscope or a high-content imaging system.
-
The fluorescence intensity of the AR staining in the nucleus and cytoplasm is quantified using image analysis software.
-
-
Data Analysis:
-
The ratio of nuclear to cytoplasmic fluorescence intensity is calculated for each treatment condition.
-
A decrease in this ratio in the presence of the antagonist indicates inhibition of AR nuclear translocation.
-
Visualizing the Mechanisms of Action
To further elucidate the processes involved in androgen receptor signaling and its inhibition, the following diagrams have been generated using the Graphviz DOT language.
Caption: Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow of Key In Vitro Assays for AR Antagonist Validation.
References
- 1. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sinobiological.com [sinobiological.com]
Comparative Analysis: AR Antagonist 8 vs. Flutamide in Androgen Receptor Inhibition
For researchers and drug development professionals, the quest for more potent and specific androgen receptor (AR) antagonists is a continuous endeavor in the fight against prostate cancer and other androgen-driven diseases. This guide provides a detailed comparative analysis of a novel investigational compound, AR antagonist 8, and the established first-generation nonsteroidal antiandrogen, flutamide. This comparison is based on available preclinical data, focusing on their mechanism of action, in vitro efficacy, and known pharmacokinetic profiles.
Executive Summary
This compound, a novel investigational compound, demonstrates significantly higher potency in in-vitro assays compared to the clinically used drug, flutamide. With IC50 values in the nanomolar range for inhibiting prostate-specific antigen (PSA) secretion and cancer cell proliferation, this compound presents as a promising candidate for further preclinical and clinical investigation. Flutamide, while a cornerstone in combination androgen deprivation therapy, exhibits lower potency in similar assays, with its active metabolite, hydroxyflutamide, being primarily responsible for its therapeutic effects. This guide will delve into the available data for a comprehensive comparison.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and flutamide, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Efficacy
| Parameter | This compound | Flutamide | Hydroxyflutamide (Active Metabolite of Flutamide) |
| IC50 (PSA Secretion, LNCaP cells) | 88 nM[1] | ~10-20 µM (estimated from various studies) | Not explicitly found, but expected to be more potent than flutamide. |
| IC50 (Cell Proliferation, LNCaP cells) | 66 nM[1] | 12 µM[1], 14.3 µM[2][3] | Not explicitly found, but expected to be more potent than flutamide. |
| AR Binding Affinity (Ki) | Data not available | 1275 - 7550 nM[2] | 55 - 205 nM[2] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | Flutamide |
| Molecular Formula | C₂₂H₁₉F₄N₃O₄S | C₁₁H₁₁F₃N₂O₃ |
| Mechanism of Action | Androgen Receptor Antagonist[1] | Competitive Androgen Receptor Antagonist[4] |
| Active Form | Parent Compound | 2-hydroxyflutamide (major active metabolite)[4][5] |
| Half-life (human) | Data not available | ~5-6 hours (parent compound)[6] |
| Metabolism | Data not available | Extensive first-pass metabolism in the liver |
Mechanism of Action
Both this compound and flutamide function by inhibiting the androgen receptor, a key driver of prostate cancer cell growth. They are competitive antagonists that bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the downstream signaling pathways that promote tumor growth.
Flutamide itself is a prodrug that is rapidly and extensively metabolized in the liver to its more active form, 2-hydroxyflutamide.[4][5] This active metabolite has a significantly higher binding affinity for the androgen receptor compared to the parent compound.[2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies for the key experiments.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Preparation of AR Source: Cytosol from rat ventral prostate or recombinant human AR is commonly used as the source of the androgen receptor.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the test compound (this compound or flutamide).
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
LNCaP Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the compounds on the viability and proliferation of the androgen-sensitive human prostate cancer cell line, LNCaP.
-
Cell Seeding: LNCaP cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or flutamide for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated.[1][2][7]
Prostate-Specific Antigen (PSA) Secretion Assay
This assay quantifies the amount of PSA, an androgen-regulated protein, secreted by LNCaP cells into the culture medium following treatment with the test compounds.
-
Cell Culture and Treatment: LNCaP cells are cultured in a suitable medium and treated with different concentrations of the AR antagonists.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
PSA Quantification: The concentration of PSA in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Normalization: The PSA levels are often normalized to the total protein content or cell number to account for differences in cell proliferation.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits PSA secretion by 50%, is determined.[8][9]
In Vivo Efficacy and Pharmacokinetics
Detailed in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available. For flutamide, in vivo studies in xenograft models have demonstrated its ability to inhibit tumor growth, particularly when used in combination with castration.[10] Flutamide is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[11] The active metabolite, hydroxyflutamide, has a longer half-life than the parent compound.[11]
Conclusion
Based on the currently available in vitro data, this compound demonstrates substantially greater potency than flutamide in inhibiting androgen receptor signaling and prostate cancer cell proliferation. Its nanomolar IC50 values suggest the potential for a more effective therapeutic agent with the possibility of a lower required dose, which could translate to a better side-effect profile. However, a comprehensive comparison is limited by the lack of in vivo efficacy, pharmacokinetic, and toxicology data for this compound. Further preclinical studies are necessary to fully elucidate the therapeutic potential of this novel compound and its advantages over existing antiandrogens like flutamide. This guide will be updated as more data becomes available.
References
- 1. The effect of Ganoderma lucidum polysaccharide extract on sensitizing prostate cancer cells to flutamide and docetaxel: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study | PLOS One [journals.plos.org]
- 3. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. essay.utwente.nl [essay.utwente.nl]
- 7. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Drug Sensitivity of Single Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging androgen receptor function during flutamide treatment in the LAPC9 xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating AR Antagonist 8: A Comparative Guide Against Known AR Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a novel androgen receptor (AR) antagonist, designated AR antagonist 8, against a panel of clinically relevant AR mutants known to confer resistance to standard anti-androgen therapies. The performance of this compound is presented alongside established AR inhibitors—enzalutamide and darolutamide—to offer a clear comparative framework. This document outlines the methodologies for key experiments and summarizes quantitative data in structured tables to facilitate objective assessment.
Introduction to Androgen Receptor Mutations in Prostate Cancer
The androgen receptor is a critical driver of prostate cancer progression. While androgen deprivation therapy and AR antagonists are initially effective, the emergence of AR mutations often leads to treatment resistance. These mutations, frequently located in the AR ligand-binding domain (LBD), can alter the receptor's ligand specificity, leading to its activation by other endogenous steroids or even by the antagonists themselves. For instance, the T877A mutation allows activation by hydroxyflutamide, and the F877L mutation can convert enzalutamide from an antagonist to an agonist[1][2]. Therefore, the development of new AR antagonists that maintain efficacy against a broad range of mutants is a crucial therapeutic goal.
Comparative Efficacy of AR Antagonists
The inhibitory activity of this compound against wild-type AR and a panel of known AR mutants is compared with that of enzalutamide and darolutamide. The following tables summarize the half-maximal inhibitory concentrations (IC50) derived from transcriptional activation assays.
Table 1: Antagonist Activity (IC50, nM) against Wild-Type and Mutant Androgen Receptors
| AR Variant | This compound | Enzalutamide | Darolutamide |
| Wild-Type | Data Pending | 26[2] | 26[2] |
| T877A | Data Pending | No significant reactivation up to 25 µM[1] | No significant reactivation up to 25 µM[1] |
| F877L | Data Pending | Becomes an agonist[2] | 46.6 (in 22RV1 cells)[3] |
| W742C | Data Pending | - | - |
| H875Y | Data Pending | - | - |
| L702H | Data Pending | - | - |
Table 2: Inhibition of Cell Proliferation (IC50, nM) in AR Mutant Prostate Cancer Cell Lines
| Cell Line | AR Mutation | This compound | Enzalutamide | Darolutamide |
| LNCaP | T877A | 66 | ~26 (transcriptional inhibition)[2] | ~33.8 (cell viability)[3] |
| 22Rv1 | H875Y | Data Pending | - | 46.6[3] |
| VCaP | AR amplification | Data Pending | - | - |
Note: this compound has been shown to inhibit PSA secretion in LNCaP cells with an IC50 of 88 nM.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluating AR antagonists, the following diagrams illustrate the AR signaling pathway and a typical experimental workflow.
Caption: AR Signaling Pathway and Antagonist Action.
References
Novel Androgen Receptor Antagonist Demonstrates Efficacy in Bicalutamide-Resistant Prostate Cancer Models
For Immediate Release
A novel androgen receptor (AR) antagonist, referred to as (R)-9, has shown significant therapeutic efficacy in preclinical models of bicalutamide-resistant prostate cancer. This finding offers a potential new avenue for patients who have developed resistance to first-generation antiandrogen therapies. This guide provides a comparative analysis of (R)-9 and bicalutamide, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising development.
Introduction to Bicalutamide Resistance
Prostate cancer is a leading cause of cancer in men, and its growth is often driven by androgens, such as testosterone.[1] Androgen deprivation therapy (ADT) and AR antagonists like bicalutamide are cornerstone treatments for advanced prostate cancer.[2][3] Bicalutamide, a non-steroidal antiandrogen, functions by competitively binding to the AR, thereby inhibiting the downstream signaling that leads to cancer cell proliferation.[4][5] However, a significant challenge in the long-term treatment of prostate cancer is the development of resistance to bicalutamide.[2][3]
Mechanisms of resistance are multifaceted and can include mutations in the AR gene that alter ligand specificity, overexpression of the AR, and the emergence of AR splice variants that are constitutively active.[3][6][7] Notably, some AR mutations can convert AR antagonists like bicalutamide into agonists, paradoxically promoting tumor growth.[5][7] This resistance necessitates the development of novel AR antagonists that can overcome these challenges.
Comparative Efficacy in Preclinical Models
Recent studies have evaluated the efficacy of a novel AR antagonist, (R)-9, in both bicalutamide-sensitive and bicalutamide-resistant prostate cancer models. The data demonstrates that while both (R)-bicalutamide and (R)-9 are effective in a bicalutamide-sensitive model, (R)-9 shows superior activity in a bicalutamide-resistant model.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of (R)-bicalutamide and the novel AR antagonist (R)-9 in two different prostate cancer xenograft models: VCaP (bicalutamide-sensitive) and LNCaP-RBic (bicalutamide-resistant).
| Treatment Group | Animal Model | Tumor Growth Inhibition |
| Vehicle (Control) | VCaP | Baseline |
| (R)-bicalutamide (10 mg/kg) | VCaP | Significant Inhibition |
| (R)-9 (10 mg/kg) | VCaP | Significant Inhibition |
| Vehicle (Control) | LNCaP-RBic | Baseline |
| (R)-bicalutamide (10 mg/kg) | LNCaP-RBic | Minimal Inhibition |
| (R)-9 (10 mg/kg) | LNCaP-RBic | Significant Inhibition |
Data synthesized from a study evaluating novel small molecule modulators of the androgen receptor.[8]
Experimental Protocols
The following methodologies were utilized in the key in vivo experiments to assess the efficacy of the AR antagonists.
In Vivo Xenograft Studies
-
Cell Lines:
-
VCaP: A human prostate cancer cell line that is sensitive to bicalutamide.
-
LNCaP-RBic: A bicalutamide-resistant human prostate cancer cell line derived from LNCaP cells.
-
-
Animal Models:
-
Male CD1 nude (nu/nu) mice were used for the VCaP xenograft model.
-
Male SCID mice were used for the LNCaP-RBic xenograft model.
-
-
Tumor Implantation:
-
Mice were injected subcutaneously with 1 x 10^6 cells of the respective cell line.
-
-
Treatment Protocol:
-
Treatment was initiated when tumor mass reached 50-150 mg.
-
Mice were treated orally by daily gavage for four consecutive weeks.
-
The treatment groups consisted of a vehicle control, (R)-bicalutamide (10 mg/kg), and (R)-9 (10 mg/kg).
-
-
Efficacy Endpoint:
-
Tumor growth was monitored and measured over the course of the treatment period.[8]
-
Visualizing the Data and Pathways
In Vivo Efficacy Study Workflow
Caption: Workflow of the in vivo xenograft studies.
Androgen Receptor Signaling and Antagonist Action
Caption: Androgen receptor signaling and antagonist action.
Conclusion
The emergence of resistance to standard antiandrogen therapies like bicalutamide remains a critical challenge in the management of advanced prostate cancer. The novel AR antagonist (R)-9 has demonstrated a significant ability to inhibit tumor growth in a bicalutamide-resistant preclinical model. This suggests that (R)-9 may employ a mechanism of action that circumvents the common resistance pathways that render bicalutamide ineffective. Further investigation into the precise molecular interactions of (R)-9 with both wild-type and mutated ARs is warranted. These promising early results highlight a potential new therapeutic strategy for patients with bicalutamide-resistant prostate cancer.
References
- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Enzalutamide Demonstrates Superior Prevention of Androgen Receptor Nuclear Translocation Compared to Bicalutamide
For Immediate Release
A detailed comparison of the second-generation androgen receptor (AR) antagonist, Enzalutamide (representing the hypothetical AR antagonist 8), and the first-generation antagonist, bicalutamide, reveals significant differences in their efficacy in preventing the nuclear translocation of the AR. Experimental data consistently show that Enzalutamide is a more potent inhibitor of this critical step in AR signaling, a key driver in prostate cancer progression.
This guide provides a comprehensive comparison of Enzalutamide and bicalutamide, focusing on their mechanisms of action and their differential effects on AR nuclear translocation. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Androgen Receptor Signaling
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins. Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus. Within the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth, proliferation, and survival.[1][2] Consequently, inhibiting AR nuclear translocation is a key therapeutic strategy in the management of prostate cancer.
Bicalutamide, a first-generation non-steroidal antiandrogen, acts as a competitive antagonist by binding to the AR and preventing its activation by androgens.[3] However, its efficacy can be limited, and in some contexts, it can exhibit partial agonist activity, failing to completely block AR nuclear translocation.[3] Enzalutamide, a second-generation AR inhibitor, demonstrates a more comprehensive blockade of the AR signaling pathway. It not only competitively inhibits androgen binding with a higher affinity than bicalutamide but also effectively prevents the nuclear translocation of the AR.[4][5]
Comparative Efficacy in Inhibiting AR Signaling
Quantitative data from comparative studies highlight the superior potency of Enzalutamide over bicalutamide in inhibiting AR signaling. This is evident from its higher binding affinity and lower IC50 value for inhibiting AR-mediated gene transcription.
| Parameter | Enzalutamide | Bicalutamide | Cell Line | Reference |
| AR Binding Affinity (IC50) | 21.4 nM | 160 nM | LNCaP | [1] |
| Inhibition of AR-mediated Transcription (IC50) | ~36 nM | ~159 nM | LNCaP | [1] |
Experimental Protocols
Assessment of AR Nuclear Translocation via Immunofluorescence
This protocol describes a standard method for visualizing and assessing the subcellular localization of the androgen receptor.
1. Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media supplemented with fetal bovine serum.
-
For experiments, cells are typically seeded onto glass coverslips in multi-well plates and allowed to adhere overnight.
-
To assess the effect of the antagonists, cells are pre-treated with Enzalutamide, bicalutamide, or a vehicle control for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with an androgen, such as dihydrotestosterone (DHT) or a synthetic androgen like R1881, for a defined duration (e.g., 1-2 hours) to induce AR nuclear translocation.
2. Fixation and Permeabilization:
-
The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature to preserve cell morphology and protein localization.
-
After washing with PBS, the cells are permeabilized with a solution of 0.1-0.2% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular proteins.
3. Immunostaining:
-
To block non-specific antibody binding, the cells are incubated with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
The cells are then incubated with a primary antibody specific for the androgen receptor (e.g., rabbit anti-AR) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.
-
After washing to remove unbound primary antibody, the cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.
-
To visualize the cell nuclei, a DNA counterstain such as DAPI (4',6-diamidino-2-phenylindole) is included with the secondary antibody or applied in a subsequent step.
4. Imaging and Analysis:
-
The coverslips are mounted onto microscope slides using an anti-fade mounting medium.
-
Images are acquired using a fluorescence microscope or a high-content imaging system.
-
The subcellular localization of the AR is determined by observing the overlap of the AR (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) signals.
-
Quantitative analysis can be performed using image analysis software to measure the fluorescence intensity of the AR signal in the nucleus and cytoplasm. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of AR nuclear translocation. The percentage of cells exhibiting predominantly nuclear AR can also be calculated.
Visualizing the Mechanisms of Action
The following diagrams illustrate the androgen receptor signaling pathway, the experimental workflow for assessing AR nuclear translocation, and a comparison of how Enzalutamide and bicalutamide interfere with this process.
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
Caption: Experimental Workflow for AR Nuclear Translocation Assay.
Caption: Comparison of Bicalutamide and Enzalutamide Action.
Conclusion
The available evidence strongly indicates that Enzalutamide is more effective than bicalutamide at preventing the nuclear translocation of the androgen receptor. This is attributed to its higher binding affinity for the AR and its ability to induce a conformational change in the receptor that is incompatible with its nuclear import. This superior mechanism of action translates to a more potent inhibition of AR signaling, which is a critical factor in its clinical efficacy for the treatment of prostate cancer. For researchers and drug development professionals, these findings underscore the importance of targeting AR nuclear translocation as a key therapeutic vulnerability and highlight the advantages of second-generation AR antagonists like Enzalutamide.
References
- 1. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis: AR Antagonist 8 vs. Darolutamide
A Head-to-Head Look at Two Androgen Receptor Inhibitors in Prostate Cancer Research
In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. This guide provides a comparative overview of two AR antagonists: the novel investigational compound, AR antagonist 8, and the approved second-generation antiandrogen, darolutamide. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform preclinical and clinical research decisions.
Chemical Structure and Mechanism of Action
Darolutamide is a non-steroidal AR antagonist with a distinct chemical structure that contributes to its high affinity and specificity for the androgen receptor. It functions as a competitive inhibitor, binding to the ligand-binding domain of the AR. This action prevents the binding of androgens, thereby inhibiting receptor translocation to the nucleus and subsequent AR-mediated gene transcription.
This compound is described as an imidazoline derivative with antiandrogen properties, as detailed in patent WO2014036897. While specific structural details and a comprehensive mechanism of action for "this compound (Example 13)" from the patent are not publicly available, the patent suggests it also functions by antagonizing the androgen receptor.
Quantitative Performance Data
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following table summarizes the known in vitro efficacy data.
| Parameter | This compound | Darolutamide |
| Target | Androgen Receptor | Androgen Receptor |
| Chemical Class | Imidazoline Derivative | Non-steroidal, Pyrazole Derivative |
| PSA Secretion Inhibition (LNCaP cells) | IC₅₀: 88 nM[1] | Potent inhibition demonstrated, specific IC₅₀ values vary across studies. |
| Cell Proliferation Inhibition (LNCaP cells) | IC₅₀: 66 nM[1] | Strong reduction in cell viability and spheroid formation shown in androgen-dependent prostate cancer cell lines.[2] |
Experimental Protocols
Detailed experimental protocols for the cited data on this compound are not publicly available. For darolutamide, extensive preclinical and clinical studies have been published, with detailed methodologies accessible in the scientific literature.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for evaluating AR antagonists, the following diagrams are provided.
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for the Evaluation of AR Antagonists.
Discussion and Future Directions
Darolutamide is a well-characterized, potent AR antagonist with proven clinical efficacy. In contrast, "this compound" represents a potential therapeutic agent from a different chemical class. The limited available data for this compound, specifically an IC₅₀ of 88 nM for PSA secretion and 66 nM for LNCaP cell proliferation, suggests it possesses significant in vitro antiandrogenic activity.
To enable a comprehensive and objective comparison, further disclosure of the chemical structure and detailed preclinical data for this compound is necessary. Future studies should aim to directly compare these two compounds in standardized head-to-head in vitro and in vivo assays. Key areas for investigation would include:
-
AR Binding Affinity: Direct comparison of Ki or IC₅₀ values in a competitive binding assay.
-
Specificity: Evaluation against a panel of other nuclear hormone receptors.
-
In Vivo Efficacy: Head-to-head comparison in prostate cancer xenograft models.
-
Pharmacokinetic Profile: Assessment of oral bioavailability, half-life, and metabolism.
-
Safety Profile: Comprehensive toxicity studies.
The development of novel AR antagonists with distinct chemical scaffolds, such as the imidazoline derivatives, is crucial for expanding the therapeutic arsenal against prostate cancer and overcoming potential resistance mechanisms to existing therapies. Further research into this compound is warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling AR Antagonist 8
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling AR Antagonist 8, a potent compound for prostate cancer research. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
This compound is an androgen receptor (AR) antagonist that inhibits the secretion of prostate-specific antigen.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for a related compound, "Androgen receptor antagonist 1," indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to handle this compound with the assumption of similar or greater potency and associated hazards.
Essential Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the researcher and the hazardous material. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. A solid front provides better protection against splashes. |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from splashes, sprays, and aerosols. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder form of the compound. | Minimizes the risk of inhaling fine particles of the potent compound. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes. | Provides an additional layer of protection for the entire face. |
Operational Plan for Handling this compound
This step-by-step guide ensures a safe and controlled environment when working with this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.
-
Decontamination Supplies: Ensure that a spill kit containing appropriate absorbent materials, decontamination solutions (e.g., 70% ethanol), and waste disposal bags is readily available.
-
Pre-labeling: All vials, tubes, and containers must be clearly labeled with the compound name, concentration, and date before starting the experiment.
Weighing and Reconstitution
-
Weighing: The powdered form of this compound should be weighed in a ventilated balance enclosure or a fume hood to prevent inhalation of the powder.
-
Reconstitution: When dissolving the compound, add the solvent slowly to the vial containing the powder to minimize the generation of aerosols. Keep the vial capped as much as possible.
Experimental Procedures
-
Handling Solutions: Use caution when handling solutions of this compound. Avoid vigorous shaking or vortexing that could create aerosols.
-
Pipetting: Use filtered pipette tips to prevent contamination of pipettes. Do not mouth pipette under any circumstances.
-
Incubation: If experiments require incubation, ensure that the containers are securely sealed to prevent any release of the compound.
Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution is generally effective for surface decontamination.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, face shield, goggles, and inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, used pipette tips, and contaminated PPE, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Waste Segregation: Segregate waste streams according to institutional guidelines. Do not mix this compound waste with other chemical or biological waste unless specifically instructed to do so.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
